Levosimendan
Descripción
Propiedades
IUPAC Name |
2-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXMKTBCFHIYNQ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046445 | |
| Record name | Levosimendan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Levosimendan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.81e-02 g/L | |
| Record name | Levosimendan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
141505-33-1 | |
| Record name | Levosimendan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141505-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levosimendan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141505331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levosimendan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00922 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LEVOSIMENDAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Levosimendan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-(R)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propane-dinitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOSIMENDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6T4514L4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Levosimendan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Levosimendan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levosimendan is a novel inodilator agent utilized in the management of acutely decompensated severe chronic heart failure. Its therapeutic efficacy stems from a unique dual mechanism of action that distinguishes it from traditional inotropic agents. This compound enhances myocardial contractility by increasing the sensitivity of cardiac troponin C to calcium, and it exerts vasodilatory effects through the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[1][2] At higher concentrations, it also acts as a phosphodiesterase III (PDE3) inhibitor.[2] This guide provides a comprehensive technical overview of the core mechanisms of action of this compound, detailing the associated signaling pathways, experimental protocols for their investigation, and a summary of key quantitative data.
Core Mechanisms of Action
This compound's pharmacological profile is characterized by three primary molecular interactions:
-
Calcium Sensitization of Cardiac Troponin C (cTnC): The principal mechanism underlying this compound's positive inotropic effect is its ability to sensitize the cardiac contractile machinery to calcium. This compound binds to the N-terminal domain of cardiac troponin C (cTnC) in a calcium-dependent manner.[3][4] This binding stabilizes the Ca²⁺-induced conformational change in troponin C, leading to a more sustained interaction between troponin and troponin I.[5] This, in turn, facilitates the actin-myosin cross-bridge formation and enhances myocardial contractility without a significant increase in intracellular calcium concentration or myocardial oxygen consumption.[6][7]
-
Opening of ATP-Sensitive Potassium (K-ATP) Channels: this compound induces vasodilation by activating K-ATP channels in the sarcolemma of vascular smooth muscle cells.[1][2] The opening of these channels leads to potassium efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization inhibits voltage-gated L-type calcium channels, reducing calcium influx and leading to smooth muscle relaxation and vasodilation.[1][8] This effect contributes to a reduction in both preload and afterload, decreasing the workload on the heart.[9] this compound has also been shown to open mitochondrial K-ATP channels, a mechanism that may contribute to its cardioprotective effects.[10]
-
Inhibition of Phosphodiesterase III (PDE3): At higher, clinically less relevant concentrations, this compound acts as a selective inhibitor of phosphodiesterase III (PDE3).[2][7] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound can increase intracellular cAMP levels, leading to protein kinase A (PKA) activation. PKA then phosphorylates various targets, including L-type calcium channels and phospholamban, which can further enhance cardiac contractility and relaxation. However, studies suggest that at therapeutic doses, the primary contributor to this compound's inotropic effect is calcium sensitization rather than PDE3 inhibition.[7]
Signaling Pathways
The multifaceted mechanism of action of this compound involves distinct signaling pathways that ultimately converge to improve cardiac function.
Calcium Sensitization Pathway in Cardiomyocytes
This pathway illustrates how this compound enhances myocardial contractility.
References
- 1. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound‐induced venodilation is mediated by opening of potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Binding of this compound, a calcium sensitizer, to cardiac troponin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac myosin filaments are directly regulated by calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. path.ox.ac.uk [path.ox.ac.uk]
- 7. trial.medpath.com [trial.medpath.com]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
Levosimendan and Mitochondrial ATP-Sensitive Potassium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levosimendan, a calcium sensitizer and vasodilator, has demonstrated significant cardioprotective effects beyond its primary indications for acute decompensated heart failure. A growing body of evidence points to the pivotal role of mitochondrial ATP-sensitive potassium (mitoKATP) channels in mediating these protective actions. This technical guide provides a comprehensive overview of the interaction between this compound and mitoKATP channels, detailing the underlying molecular mechanisms, experimental methodologies for their investigation, and quantitative data from key studies. The guide is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in cardiovascular research and the development of novel cardioprotective therapies.
Introduction
This compound's cardioprotective properties, particularly in the context of ischemia-reperfusion injury, have garnered considerable interest.[1] The drug's ability to activate mitoKATP channels is emerging as a central mechanism for this protection.[1] Opening of these channels in the inner mitochondrial membrane leads to potassium ion influx into the mitochondrial matrix, a process that is thought to trigger a cascade of downstream signaling events culminating in reduced myocardial injury and improved cardiac function.[2] This guide will delve into the intricacies of this interaction, providing the technical details necessary for a thorough understanding and further investigation of this promising therapeutic target.
This compound's Interaction with mitoKATP Channels: Quantitative Data
The following tables summarize the key quantitative data from studies investigating the effects of this compound on mitoKATP channels and related mitochondrial functions.
Table 1: this compound's Potency and Efficacy on mitoKATP Channels
| Parameter | Value | Species/Model | Reference |
| EC50 for K+ flux activation | 0.83 ± 0.24 µM | Rat heart mitochondria | [3][4] |
| Decrease in Mitochondrial Transmembrane Potential (ΔΨm) | 6.5 - 40.4% | Rat liver mitochondria (0.7 - 2.6 µM this compound) | [5][6] |
| Acceleration of K+-specific ΔΨm decrease | 0.15%/s | Rat heart mitochondria (1 µM this compound) | [3][4] |
Table 2: Effects of this compound on Myocardial Injury and Function
| Parameter | Effect of this compound | Model | Reference |
| Myocardial Infarct Size | Reduction from 24% to 11% | Dog model of ischemia-reperfusion | [7] |
| Cardiomyocyte Apoptosis | Inhibition | H9c2 cells and rat models of myocardial infarction | [8] |
| Recovery of Left Ventricular Developed Pressure | Improved from 38% to 53% of baseline | Isolated perfused rat heart |
Table 3: this compound's Impact on Mitochondrial Respiration
| Mitochondrial Complex | Effect of this compound | Condition | Species/Model | Reference |
| Respiration Rate (Succinate as substrate) | No effect (up to 2.2 µM) | Normal respiration | Rat liver mitochondria | [5][6] |
| Complex I, II, and III activities | Unchanged | Septic shock patients | Human | [9] |
| NADH dehydrogenase, succinate dehydrogenase, cytochrome C oxidase activities | Increased | Rats with acute kidney injury following CPR | Rat | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction between this compound and mitoKATP channels.
Isolation of Rat Heart Mitochondria
This protocol is adapted from established methods for isolating highly coupled mitochondria from rat hearts.
Materials:
-
Isolation Buffer I: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
-
Isolation Buffer II: 250 mM sucrose, 10 mM HEPES, 0.1 mM EGTA, 0.5% (w/v) BSA, pH 7.4
-
Homogenizer with a Teflon pestle
-
Centrifuge
Procedure:
-
Excise the heart from a euthanized rat and place it in ice-cold Isolation Buffer I.
-
Mince the heart tissue into small pieces.
-
Homogenize the minced tissue in Isolation Buffer II using a Teflon pestle with a few gentle strokes.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation and resuspension steps twice to wash the mitochondria.
-
After the final wash, resuspend the mitochondrial pellet in a minimal volume of the desired experimental buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Experimental Workflow for Mitochondrial Isolation
Caption: Workflow for isolating rat heart mitochondria.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using Safranine O
Safranine O is a fluorescent cationic dye that accumulates in energized mitochondria in a membrane potential-dependent manner.
Materials:
-
Isolated mitochondria
-
Experimental Buffer: 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, 5 mM succinate, 1 µM rotenone, pH 7.2
-
Safranine O stock solution (1 mM in DMSO)
-
Spectrofluorometer
Procedure:
-
Add the experimental buffer to a cuvette in the spectrofluorometer.
-
Add isolated mitochondria to a final concentration of 0.5 mg/mL.
-
Add Safranine O to a final concentration of 5 µM.
-
Record the baseline fluorescence (Excitation: 495 nm, Emission: 586 nm).
-
Add this compound or other compounds of interest and continue recording the fluorescence changes. A decrease in fluorescence indicates mitochondrial depolarization.
-
At the end of the experiment, add an uncoupler (e.g., FCCP) to induce complete depolarization for calibration.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol outlines the steps to assess the activation of the ERK1/2 signaling pathway.
Materials:
-
Cardiomyocyte cell lysates or heart tissue homogenates
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells or homogenize tissue in ice-cold Lysis Buffer.
-
Determine protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
Experimental Workflow for Western Blotting
Caption: Workflow for Western blot analysis of ERK1/2.
Signaling Pathways
The cardioprotective effects of this compound mediated by mitoKATP channels involve a complex interplay of various signaling pathways. The following diagrams illustrate these intricate relationships.
This compound-Induced Cardioprotective Signaling Cascade
This compound's activation of mitoKATP channels initiates a signaling cascade that involves the production of reactive oxygen species (ROS), which in turn activates downstream pro-survival kinases like ERK1/2.[9][10][11][12] This pathway ultimately leads to the inhibition of apoptosis and enhanced cell survival.
Caption: this compound's primary cardioprotective pathway.
Role of Nitric Oxide and cGAS-STING Pathway
Recent evidence suggests the involvement of nitric oxide (NO) and the cGAS-STING pathway in this compound's mechanism of action.[6][11][13][14][15] this compound may promote the production of NO, which can also modulate mitoKATP channel activity.[11][14] Furthermore, this compound has been shown to inhibit the cGAS-STING pathway, which is implicated in inflammation and cell death, thereby contributing to its cardioprotective effects.[6][13][15]
Caption: Interplay of NO and cGAS-STING pathways.
Conclusion
The activation of mitochondrial ATP-sensitive potassium channels by this compound represents a key mechanism underlying its cardioprotective effects. This technical guide has provided a detailed overview of the quantitative data, experimental protocols, and signaling pathways involved in this interaction. A thorough understanding of these complex processes is crucial for the continued development of this compound and other novel therapies targeting mitoKATP channels for the treatment of cardiovascular diseases. Further research is warranted to fully elucidate the intricate signaling networks and to translate these preclinical findings into improved clinical outcomes.
References
- 1. ahajournals.org [ahajournals.org]
- 2. oatext.com [oatext.com]
- 3. Potassium-specific effects of this compound on heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide and mitochondrial signaling: from physiology to pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a mitochondrial K(ATP) channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviates myocardial ischemia-reperfusion injury by regulating mitochondrial autophagy through cGAS-STING signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the influences of short-term this compound exposure on oxidant/antioxidant status and trace-element levels in the physiological status of the thoracic aorta of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Research Portal [iro.uiowa.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. This compound induces NO production through p38 MAPK, ERK and Akt in porcine coronary endothelial cells: role for mitochondrial KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound modulates programmed forms of cell death through K(ATP) channels and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound alleviates myocardial ischemia-reperfusion injury by regulating mitochondrial autophagy through cGAS-STING signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Kinetics and Affinity of Levosimendan to Cardiac Troponin C
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levosimendan is a calcium-sensitizing inotropic agent utilized in the management of acute decompensated heart failure. Its primary mechanism of action is the enhancement of myocardial contractility through a direct, calcium-dependent interaction with cardiac troponin C (cTnC). This guide provides a comprehensive technical overview of the binding kinetics and affinity of this compound to cTnC, detailing the quantitative parameters, the experimental methodologies used for their determination, and the underlying signaling pathways. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in cardiovascular drug discovery and development.
Core Mechanism: Calcium-Dependent Binding to Cardiac Troponin C
This compound's positive inotropic effect is mediated by its binding to the N-terminal domain of cardiac troponin C (cTnC) in a calcium-dependent manner.[1][2][3] This interaction stabilizes the Ca²⁺-induced "open" conformation of cTnC, thereby enhancing the sensitivity of the myofilaments to calcium.[4][5] This stabilization prolongs the interaction between actin and myosin, leading to a more forceful contraction for a given intracellular calcium concentration without a significant increase in myocardial oxygen consumption.[2][6] The binding is stereoselective, with this compound showing a higher efficacy than its dextro-isomer.
Quantitative Data: Binding Affinity of this compound to Cardiac Troponin C
The binding affinity of this compound for cTnC has been determined using various biophysical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The dissociation constant (Kd) is a key parameter for quantifying this interaction, with a lower Kd value indicating higher binding affinity.
It is important to note that the binding affinity of this compound is influenced by the presence of other troponin subunits, particularly cardiac troponin I (cTnI). The interaction is stronger when cTnC is in a complex with fragments of cTnI, suggesting that the binding site is modulated by the overall conformation of the troponin complex.
Table 1: Dissociation Constants (Kd) of this compound for Cardiac Troponin C Complexes
| cTnC Complex Component | Experimental Technique | Dissociation Constant (Kd) | Reference |
| cNTnC(C35S/C84S)·Ca²⁺·cTnI₁₄₇₋₁₆₃ | NMR Spectroscopy | 8 mM | [7][8] |
| cNTnC(C35S/C84S)·Ca²⁺·cTnI₁₄₄₋₁₆₃ | NMR Spectroscopy | 0.7 mM | [7][8] |
Note: As of the latest available data, specific kinetic rate constants (kon and koff) for the this compound-cTnC interaction have not been extensively reported in the literature. The available data primarily focuses on the equilibrium dissociation constant (Kd).
Signaling Pathway of this compound Action
This compound's interaction with cTnC initiates a cascade of events within the cardiac myofilament, leading to myofilament calcium sensitization. The key steps are outlined below.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding of this compound to cTnC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions at an atomic level. It provides information on the binding site, conformational changes, and binding affinity.
Detailed Methodology:
-
Protein Expression and Purification:
-
Recombinant human cardiac troponin C (cTnC), often with cysteine to serine mutations (e.g., C35S, C84S) to prevent disulfide bond formation, is expressed in E. coli.
-
The bacteria are grown in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source to achieve uniform ¹⁵N labeling of the protein.
-
The expressed protein is purified using a combination of affinity chromatography (e.g., Ni-NTA if His-tagged) and ion-exchange chromatography.
-
-
Complex Formation:
-
The purified ¹⁵N-labeled cTnC is incubated with a molar excess of unlabeled synthetic peptides of cardiac troponin I (cTnI), such as cTnI₁₄₇₋₁₆₃ or cTnI₁₄₄₋₁₆₃.
-
The formation of the complex is confirmed by techniques like size-exclusion chromatography or native gel electrophoresis.
-
-
NMR Sample Preparation:
-
The cTnC-cTnI complex is buffer-exchanged into a suitable NMR buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, 2 mM CaCl₂, pH 7.0) containing 10% D₂O.
-
The final protein concentration is typically in the range of 0.1-0.5 mM.
-
-
NMR Titration:
-
A stock solution of this compound is prepared in a compatible solvent (e.g., DMSO-d₆).
-
A series of 2D ¹H-¹⁵N HSQC spectra are recorded on the cTnC-cTnI complex alone (apo state).
-
Aliquots of the this compound stock solution are then incrementally added to the NMR sample.
-
A 2D ¹H-¹⁵N HSQC spectrum is acquired after each addition, allowing the sample to equilibrate.
-
-
Data Analysis:
-
The acquired spectra are processed and analyzed using appropriate software (e.g., NMRPipe, Sparky).
-
Chemical shift perturbations (CSPs) of the backbone amide resonances of cTnC upon this compound binding are monitored.
-
The magnitude of the CSPs for each residue is calculated using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor.
-
The dissociation constant (Kd) is determined by fitting the CSP data as a function of the this compound concentration to a binding isotherm equation.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique to monitor conformational changes in proteins upon ligand binding. Changes in the fluorescence properties of intrinsic tryptophans or extrinsic fluorescent probes attached to the protein can be used to determine binding affinity.
Detailed Methodology:
-
Protein Labeling (for extrinsic fluorescence):
-
Purified cTnC can be covalently labeled with a fluorescent probe, such as Dansyl chloride, which is sensitive to changes in its local environment.
-
The labeling reaction is typically performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) at room temperature, followed by removal of excess dye by dialysis or size-exclusion chromatography.
-
-
Fluorescence Titration:
-
A solution of dansylated cTnC is placed in a quartz cuvette in a spectrofluorometer.
-
The sample is excited at the appropriate wavelength for the fluorophore (e.g., ~340 nm for Dansyl), and the emission spectrum is recorded (e.g., ~400-600 nm).
-
A stock solution of this compound is prepared.
-
Aliquots of the this compound solution are incrementally added to the cTnC solution.
-
The fluorescence emission spectrum is recorded after each addition, allowing for equilibration.
-
-
Data Analysis:
-
The change in fluorescence intensity at the emission maximum is plotted against the concentration of this compound.
-
The resulting binding curve is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
References
- 1. A review of this compound in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. A Review on Role of the Calcium Sensitive Inotropic Agent, this compound and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Defining the Binding Site of this compound and Its Analogues in a Regulatory Cardiac Troponin C−Troponin I Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Pharmacodynamics of Levosimendan's Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levosimendan, a calcium sensitizer and inodilator, is utilized in the treatment of acutely decompensated heart failure. Its therapeutic effects are significantly influenced by its two primary active metabolites, OR-1896 and OR-1855. These metabolites are characterized by a prolonged half-life, contributing substantially to the extended duration of this compound's clinical action. This technical guide provides an in-depth exploration of the pharmacodynamics of OR-1896 and OR-1855, focusing on their molecular mechanisms of action, quantitative pharmacodynamic parameters, and the experimental methodologies employed for their characterization. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering detailed insights into the complex pharmacology of these active metabolites.
Introduction
This compound exerts its primary therapeutic effects through a dual mechanism of action: calcium sensitization of cardiac myofilaments and opening of adenosine triphosphate (ATP)-sensitive potassium (K-ATP) channels in vascular smooth muscle. This results in increased cardiac contractility without a significant increase in myocardial oxygen consumption, and vasodilation, leading to reduced preload and afterload. Following administration, this compound is metabolized in the body, with a minor fraction being converted in the intestines to an intermediate metabolite, OR-1855. This metabolite is subsequently acetylated in the liver to form the active metabolite, OR-1896. Both metabolites, particularly OR-1896, are pharmacologically active and possess a significantly longer half-life than the parent drug, which is a key factor in the sustained hemodynamic effects observed after this compound infusion.[1]
Metabolism of this compound
The metabolic pathway of this compound to its active metabolites is a critical aspect of its pharmacology.
Pharmacodynamics of OR-1896
OR-1896 is the principal active metabolite of this compound and is largely responsible for the prolonged therapeutic effects. Its pharmacodynamic profile is multifaceted, encompassing positive inotropic and vasodilatory actions.
Mechanism of Action
OR-1896 shares several mechanisms of action with its parent compound, this compound, including phosphodiesterase III (PDE3) inhibition and activation of potassium channels.
OR-1896 is a potent inhibitor of PDE3, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2] Inhibition of PDE3 leads to an increase in intracellular cAMP levels in cardiomyocytes, which in turn enhances cardiac contractility.
OR-1896 induces vasodilation by activating ATP-sensitive potassium (K-ATP) channels and large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[3][4][5] The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.[6][7][8]
Quantitative Pharmacodynamic Data
The following table summarizes the key quantitative pharmacodynamic parameters for OR-1896.
| Parameter | Value | Species/Tissue | Reference |
| PDE3 Inhibition (IC50) | 94 nM | Guinea Pig Heart | [2] |
| Vasodilation (pD2) | 7.16 ± 0.42 | Rat Coronary Arterioles | [4] |
| 6.71 ± 0.42 | Rat Gracilis Muscle Arterioles | [4] | |
| Plasma Protein Binding (Unbound Fraction) | ~60% | Human | [9] |
Pharmacodynamics of OR-1855
OR-1855 is the intermediate metabolite in the conversion of this compound to OR-1896. While historically considered inactive, recent evidence suggests that OR-1855 possesses anti-inflammatory properties.
Mechanism of Action
Both OR-1896 and OR-1855 have been shown to exert anti-inflammatory effects by modulating the mitogen-activated protein kinase (MAPK) signaling pathway.[2][10] Specifically, they can inhibit the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK in response to pro-inflammatory stimuli.[10] This inhibition can lead to a reduction in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.[10][11]
Quantitative Pharmacodynamic Data
Currently, there is limited quantitative pharmacodynamic data available for OR-1855. Its primary role is understood as an intermediate in the formation of OR-1896, with emerging evidence of its own anti-inflammatory activity.
| Parameter | Value | Species/Tissue | Reference |
| Plasma Protein Binding (Unbound Fraction) | ~60% | Human | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the pharmacodynamics of this compound's active metabolites.
Quantification of Metabolites in Plasma
A common and robust method for the quantification of OR-1896 and OR-1855 in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation, often using acetonitrile, followed by centrifugation to remove precipitated proteins. Alternatively, liquid-liquid extraction can be employed for cleaner sample preparation.
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system. A reversed-phase C18 or C8 column is commonly used to separate the metabolites from other plasma components. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often used to optimize the separation.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for OR-1896 and OR-1855 are monitored for highly selective and sensitive quantification. Stable isotope-labeled internal standards are used to ensure accuracy and precision.
Phosphodiesterase (PDE) Activity Assay
Several methods can be used to determine the inhibitory activity of compounds on PDE3. A widely used method is the two-step radioenzymatic assay.
-
Reaction Incubation: Purified PDE3 enzyme is incubated with the test compound (e.g., OR-1896) and a radiolabeled substrate, typically [3H]-cAMP.
-
Reaction Termination: The reaction is stopped, often by heat inactivation.
-
Conversion to Adenosine: Snake venom phosphodiesterase, which contains 5'-nucleotidase, is added to convert the [3H]-5'-AMP product to [3H]-adenosine.
-
Separation: The unreacted [3H]-cAMP is separated from the [3H]-adenosine product using anion-exchange chromatography.
-
Quantification: The amount of [3H]-adenosine is quantified by liquid scintillation counting, which is proportional to the PDE3 activity. The IC50 value for the inhibitor can then be calculated.[12][13]
Alternatively, non-radioactive, fluorescence-based or luminescence-based assay kits are commercially available.[14][15][16]
Cardiac Troponin C (cTnC) Binding Assay
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR spectroscopy can be used to identify the binding site of a ligand on cTnC by monitoring chemical shift perturbations of the protein's amino acid residues upon ligand titration.
-
Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of tryptophan residues in cTnC or the fluorescence of an extrinsic probe upon ligand binding can be used to determine binding affinity.
Western Blot Analysis of MAPK Signaling
Western blotting is a standard technique to assess the phosphorylation status of MAPK pathway proteins.[18][19][20]
-
Cell Culture and Treatment: Endothelial or other relevant cells are cultured and treated with a pro-inflammatory stimulus (e.g., IL-1β) in the presence or absence of the test compounds (OR-1896 or OR-1855).[21]
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Protein Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., phospho-p38, phospho-ERK1/2, phospho-JNK). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of protein phosphorylation. Total protein levels of the respective MAPKs are also measured as a loading control.[22][23]
Conclusion
The active metabolites of this compound, OR-1896 and OR-1855, play a crucial role in the extended pharmacodynamic effects of the parent drug. OR-1896 is a potent inodilator, primarily acting through PDE3 inhibition and activation of potassium channels. Both metabolites exhibit anti-inflammatory properties by modulating the MAPK signaling pathway. A thorough understanding of the pharmacodynamics of these metabolites, supported by robust experimental methodologies, is essential for the continued development and clinical application of this compound and related compounds. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge and outlining the key experimental approaches in this field. Further research is warranted to fully elucidate the quantitative binding characteristics of these metabolites to their molecular targets and to explore their full therapeutic potential.
References
- 1. This compound and its metabolite OR-1896 elicit KATP channel-dependent dilation in resistance arteries in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of the this compound Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound metabolite OR-1896 elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound metabolite OR-1896 elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound‐induced venodilation is mediated by opening of potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth [pubmed.ncbi.nlm.nih.gov]
- 7. Potassium channel activation in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potassium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Serum concentrations of this compound and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]
- 10. The Effects of the this compound Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications | MDPI [mdpi.com]
- 12. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [bio-protocol.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. promega.com [promega.com]
- 16. content.abcam.com [content.abcam.com]
- 17. Binding of calcium and magnesium to human cardiac troponin C - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
Levosimendan for Cardioprotection in Ischemia-Reperfusion Injury Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levosimendan, a calcium sensitizer and potassium channel opener, has garnered significant interest for its potential cardioprotective effects against ischemia-reperfusion (I/R) injury. This complex pathological process, characterized by the paradoxical exacerbation of cellular dysfunction and damage upon restoration of blood flow to previously ischemic tissue, remains a critical challenge in clinical settings such as myocardial infarction and cardiac surgery. This compound's unique dual mechanism of action—enhancing myocardial contractility without increasing intracellular calcium concentration and inducing vasodilation—positions it as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the use of this compound in I/R injury models, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.
Preclinical Evidence of Cardioprotection
A substantial body of preclinical research in various animal models has demonstrated the cardioprotective effects of this compound in the context of I/R injury. These studies have consistently shown reductions in infarct size, improvements in cardiac function, and attenuation of apoptosis.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from various preclinical studies investigating the efficacy of this compound in I/R injury models.
Table 1: Effect of this compound on Myocardial Infarct Size
| Animal Model | Dosing and Administration | Infarct Size (this compound) | Infarct Size (Control) | p-value | Reference |
| Rabbit (Langendorff) | 0.1 µmol/L (preconditioning) | 45 ± 2% | 52 ± 2% | < 0.05 | [1][2] |
| Rat (Langendorff) | 0.1 µmol/L (pre-ischemia) | 26 ± 3% | 40 ± 4% | 0.009 | [3] |
| Dog | N/A | 11 ± 2% | 24 ± 2% | N/A | [4] |
| Pig | N/A | 12 ± 13% | 27 ± 15% | 0.03 | [4] |
Table 2: Effect of this compound on Cardiac Function Recovery after I/R Injury
| Animal Model | Parameter | This compound Group | Control Group | p-value | Reference |
| Rabbit (Langendorff) | LV Developed Pressure (% recovery) | 38 ± 6% | 16 ± 5% | < 0.05 | [1] |
| Rabbit (Langendorff) | LV End-Diastolic Pressure (mmHg) | 37 ± 17 | 56 ± 14 | < 0.05 | [1] |
| Rat (Langendorff) | LV Developed Pressure (% of baseline) | 53 ± 3% | 38 ± 3% | 0.004 | [3] |
Table 3: Effect of this compound on Apoptosis Markers in I/R Injury
| Animal Model | Marker | This compound Group | Control Group | p-value | Reference |
| Rat (Langendorff) | TUNEL-positive cardiomyocytes | 3 ± 1 | 20 ± 4 | < 0.001 | [3] |
| Rat (Langendorff) | Bcl-2 expression | 44 ± 3% | 31 ± 3% | 0.01 | [3] |
| Rat (in vivo) | Apoptotic Index (AI) | Significantly lower | Higher | < 0.05 | [5] |
| Rat (in vivo) | Active Caspase-3 | Significantly lower | Higher | < 0.05 | [5] |
| Rat (in vivo) | Bax expression | Significantly lower | Higher | < 0.05 | [5] |
| Rat (in vivo) | Bcl-2 expression | Significantly higher | Lower | < 0.05 | [5] |
Mechanisms of this compound-Mediated Cardioprotection
This compound exerts its cardioprotective effects through multiple, interconnected signaling pathways. A key mechanism is the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels, which is a critical convergence point for cardioprotective signaling.[6][7]
Signaling Pathways
The activation of mitoKATP channels by this compound is thought to mimic ischemic preconditioning, a phenomenon where brief, non-lethal episodes of ischemia protect the myocardium from a subsequent, more prolonged ischemic insult.[1][2] This activation leads to a cascade of downstream events, including the modulation of other critical signaling pathways such as the PI3K/Akt and cGAS-STING pathways.
References
- 1. scispace.com [scispace.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Postconditioning with this compound reduces the infarct size involving the PI3K pathway and KATP-channel activation but is independent of PDE-III inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Protects against Doxorubicin-Induced Cardiotoxicity by Regulating the PTEN/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pleiotropic Landscape of Levosimendan: An In-Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted in-vitro effects of Levosimendan, extending beyond its primary role as a calcium sensitizer. This compound, a cornerstone in the management of acute decompensated heart failure, exhibits a range of pleiotropic effects, including anti-inflammatory, antioxidant, and anti-apoptotic activities. These properties are of significant interest for their potential therapeutic implications in various disease models. This document outlines the key in-vitro findings, presents detailed experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development.
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in various in-vitro models. These effects are primarily mediated through the modulation of pro-inflammatory cytokine expression and adhesion molecule activity.
Experimental Protocols
1.1. Assessment of Pro-inflammatory Cytokine Expression in Human Adult Cardiac Myocytes (HACM)
-
Objective: To quantify the effect of this compound on the expression of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in stimulated cardiac myocytes.
-
Methodology:
-
Culture Human Adult Cardiac Myocytes (HACM) to confluence in appropriate cell culture medium.
-
Stimulate the cells with Interleukin-1β (IL-1β) at a concentration of 200 U/ml to induce an inflammatory response.
-
Concurrently treat the stimulated cells with this compound at concentrations ranging from 0.1 to 10 µM for a period of 2 to 48 hours.
-
Following incubation, harvest the cell supernatant to measure protein levels of IL-6 and IL-8 using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Isolate total RNA from the cells to quantify IL-6 and IL-8 mRNA expression levels using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Normalize gene expression data to a suitable housekeeping gene.
-
1.2. Evaluation of Adhesion Molecule Expression on Human Heart Microvascular Endothelial Cells (HHMEC)
-
Objective: To determine the impact of this compound on the expression of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells.
-
Methodology:
-
Culture Human Heart Microvascular Endothelial Cells (HHMEC) or Human Umbilical Vein Endothelial Cells (HUVEC) to form a monolayer.
-
Induce inflammation by stimulating the endothelial cells with IL-1β (200 U/ml).
-
Treat the cells with this compound (0.1-10 µM) simultaneously with the inflammatory stimulus.
-
After the incubation period, assess the surface expression of E-selectin and ICAM-1 using flow cytometry with fluorescently labeled antibodies specific to each molecule.
-
Alternatively, quantify total protein levels of E-selectin and ICAM-1 via Western blotting.
-
Quantitative Data Summary
| Cell Type | Inflammatory Stimulus | This compound Concentration | Measured Endpoint | Observed Effect | Citation |
| HACM | IL-1β (200 U/ml) | 0.1-10 µM | IL-6 and IL-8 expression | Strong attenuation of IL-1β-induced expression | [1] |
| HHMEC, HUVEC | IL-1β (200 U/ml) | 0.1-10 µM | E-selectin and ICAM-1 expression | Strong attenuation of IL-1β-induced expression | [1] |
| Endothelial Cells | IL-1β | 10 µM | ICAM-1, VCAM-1, and IL-6 expression | Reduction in cytokine-dependent expression | [2] |
| Polymorphonuclear Neutrophils (PMN) | fMLP or PMA | 100 ng/mL - 1000 ng/mL | Respiratory burst activity | Dose-dependent suppression by 27-30% | [3] |
Signaling Pathway
Figure 1: this compound's anti-inflammatory action via NF-κB inhibition.
Antioxidant Properties
This compound exhibits antioxidant effects by mitigating oxidative stress, a key pathological process in various cardiovascular diseases. This is achieved through the reduction of reactive oxygen species (ROS) production.
Experimental Protocol
2.1. Measurement of Respiratory Burst Activity in Polymorphonuclear Neutrophils (PMN)
-
Objective: To assess the inhibitory effect of this compound on the production of ROS by stimulated neutrophils.
-
Methodology:
-
Isolate polymorphonuclear neutrophils (PMN) from healthy volunteers using a density gradient centrifugation method.
-
Incubate the isolated PMNs with varying concentrations of this compound (e.g., 100 ng/mL and 1000 ng/mL).
-
Stimulate the neutrophils with either N-formyl-Met-Leu-Phe (fMLP) or phorbol 12-myristate 13-acetate (PMA) to induce respiratory burst.
-
Quantify the production of ROS using a fluorescent dye, such as dihydrorhodamine 123, which becomes fluorescent upon oxidation.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.
-
Quantitative Data Summary
| Cell Type | Stimulant | This compound Concentration | Measured Endpoint | Observed Effect | Citation |
| Polymorphonuclear Neutrophils | fMLP | 100 ng/mL | Respiratory Burst Activity | 30 ± 11% suppression | [3] |
| Polymorphonuclear Neutrophils | PMA | 1000 ng/mL | Respiratory Burst Activity | 27 ± 17% suppression | [3] |
Workflow Diagram
Figure 2: Experimental workflow for measuring antioxidant activity.
Anti-Apoptotic Effects
In-vitro studies have revealed that this compound can protect cardiomyocytes from apoptosis, a critical process in the pathogenesis of heart failure and myocardial infarction.[4][5] This protective effect is mediated through the modulation of key apoptotic signaling molecules.
Experimental Protocol
3.1. Assessment of Apoptosis in H9c2 Cardiomyocytes
-
Objective: To investigate the anti-apoptotic effects of this compound in a model of anoxia-reoxygenation (A/R) injury.
-
Methodology:
-
Culture H9c2 rat cardiomyoblasts in a suitable growth medium.
-
Induce apoptosis by subjecting the cells to a period of anoxia (e.g., incubation in a hypoxic chamber with 95% N2 and 5% CO2) followed by reoxygenation (return to normoxic conditions).
-
Treat the cells with this compound either before (preconditioning) or after (postconditioning) the anoxia-reoxygenation insult.
-
Assess apoptosis using multiple assays:
-
TUNEL Assay: To detect DNA fragmentation, a hallmark of apoptosis.
-
Annexin V/Propidium Iodide Staining: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
-
Western Blotting: To measure the protein expression levels of key apoptotic regulators, including the anti-apoptotic protein Bcl-2 and the pro-apoptotic proteins Bax and Caspase-3.[4][5]
-
-
Quantitative Data Summary
| Cell Model | Insult | This compound Treatment | Measured Endpoint | Observed Effect | Citation |
| H9c2 cells | Anoxia-Reoxygenation | Postconditioning | Bcl-2 mRNA and protein levels | Upregulation | [4] |
| H9c2 cells | Anoxia-Reoxygenation | Postconditioning | Bax and Caspase-3 mRNA and protein levels | Downregulation | [4] |
| H9C2 cells | Homocysteine | Pretreatment | Cell Viability | Increased survival | [5] |
| H9C2 cells | Homocysteine | Pretreatment | Bcl-2 expression | Upregulation | [5] |
| H9C2 cells | Homocysteine | Pretreatment | Bax and Caspase-3 expression | Downregulation | [5] |
Signaling Pathway
Figure 3: this compound's modulation of the intrinsic apoptotic pathway.
Phosphodiesterase 3 (PDE3) Inhibition
At higher concentrations, this compound acts as a selective inhibitor of phosphodiesterase 3 (PDE3).[6][7] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, contributing to its inotropic and vasodilatory effects.
Experimental Protocol
4.1. PDE3 Activity Assay
-
Objective: To determine the inhibitory effect of this compound on PDE3 activity.
-
Methodology:
-
Prepare cardiac tissue homogenates from failing human hearts or other relevant animal models.
-
Perform a two-step phosphodiesterase (PDE) activity assay.
-
In the first step, incubate the tissue homogenate with radiolabeled cAMP and varying concentrations of this compound. PDE3 will hydrolyze cAMP to 5'-AMP.
-
In the second step, add snake venom nucleotidase to convert the 5'-AMP to adenosine.
-
Separate the resulting adenosine from the remaining cAMP using ion-exchange chromatography.
-
Quantify the amount of radiolabeled adenosine to determine PDE activity.
-
Calculate the half-maximal inhibitory concentration (IC50) of this compound for PDE3.
-
Quantitative Data Summary
| Enzyme | Substrate Concentration | This compound IC50 | Comparison | Citation |
| PDE3 | 10⁻⁶ M cAMP | 2 x 10⁻⁸ M | Representative of in-vivo conditions | [8] |
| PDE III | Not specified | 1.4 nM | 1300-fold more potent than enoximone | [9] |
| PDE IV | Not specified | 11 µM | 90-fold more selective for PDE III over PDE IV | [9] |
ATP-Sensitive Potassium (K-ATP) Channel Opening
This compound's vasodilatory effects are partly attributed to its ability to open ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[10][11] This leads to hyperpolarization and subsequent relaxation of the smooth muscle. Furthermore, opening of mitochondrial K-ATP channels contributes to its cardioprotective effects.[7][11][12]
Experimental Protocol
5.1. Assessment of Mitochondrial K-ATP Channel Opening
-
Objective: To measure the effect of this compound on the mitochondrial membrane potential (ΔΨm) as an indicator of K-ATP channel opening.
-
Methodology:
-
Isolate mitochondria from rat liver or cardiac tissue.
-
Suspend the mitochondria in a buffer containing ATP and oligomycin to inhibit ATP synthase.
-
Add this compound at various concentrations (e.g., 0.7-2.6 µM).
-
Monitor the mitochondrial membrane potential (ΔΨm) using a fluorescent probe such as JC-1 or a potentiometric dye like safranine. A decrease in ΔΨm indicates K+ influx and channel opening.
-
Confirm the specificity of the effect by using a selective mitochondrial K-ATP channel blocker, such as 5-hydroxydecanoate (5-HD), to see if it abolishes the this compound-induced decrease in ΔΨm.
-
Quantitative Data Summary
| Experimental Model | This compound Concentration | Measured Endpoint | Observed Effect | Citation |
| Rat liver mitochondria | 0.7-2.6 µM | Mitochondrial transmembrane potential (ΔΨ) | 6.5-40.4% decrease | [12] |
Signaling Pathway
Figure 4: this compound's action on sarcolemmal and mitochondrial K-ATP channels.
This guide provides a comprehensive overview of the in-vitro pleiotropic effects of this compound, supported by experimental data and methodologies. The presented information is intended to serve as a valuable resource for the scientific community to further investigate and harness the therapeutic potential of this compound's diverse pharmacological profile.
References
- 1. This compound exerts anti-inflammatory effects on cardiac myocytes and endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of the this compound Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits release of reactive oxygen species in polymorphonuclear leukocytes in vitro and in patients with acute heart failure and septic shock: a prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Postconditioning Attenuates Cardiomyocyte Apoptosis after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective effect of this compound against homocysteine-induced mitochondrial stress and apoptotic cell death in H9C2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in Cardiogenic Shock | ECR Journal [ecrjournal.com]
- 8. Inhibition of phosphodiesterase-3 by this compound is sufficient to account for its inotropic effect in failing human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of this compound and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound‐induced venodilation is mediated by opening of potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound is a mitochondrial K(ATP) channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
Levosimendan's Cardioprotective Energetics: A Cellular Perspective on Myocardial Oxygen Consumption
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of Levosimendan's effect on myocardial oxygen consumption at the cellular level. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the drug's unique mechanism of action and its implications for cardiac energetics.
Executive Summary
This compound is a novel inodilator that enhances myocardial contractility without a concomitant increase in myocardial oxygen consumption (MVO2), a significant advantage over traditional inotropic agents. This favorable energetic profile is primarily attributed to its dual mechanism of action: calcium sensitization of the cardiac troponin C (cTnC) and the opening of ATP-sensitive potassium (KATP) channels, particularly in the mitochondria. This guide will delve into the intricate cellular and molecular pathways influenced by this compound, present quantitative data from key studies, and provide detailed experimental protocols for further investigation.
Core Mechanisms of Action
This compound's primary mechanism is its calcium-dependent binding to the N-terminal domain of cTnC. This interaction stabilizes the Ca2+-bound conformation of troponin C, enhancing the sensitivity of the myofilaments to calcium and thereby increasing the force of contraction.[1] Crucially, this occurs without a significant increase in the intracellular calcium concentration, which is the primary driver of increased MVO2 associated with conventional inotropes like dobutamine.[1]
In addition to calcium sensitization, this compound acts as an opener of KATP channels.[2][3] The opening of these channels in the vascular smooth muscle leads to vasodilation, reducing both preload and afterload on the heart.[1][3] At the cellular level of cardiomyocytes, the opening of mitochondrial KATP (mitoKATP) channels is believed to be a key component of this compound's cardioprotective effects.[1][2][3] This action helps to preserve mitochondrial function, particularly under ischemic conditions, and contributes to the efficient use of oxygen.[1] Some studies also suggest a degree of phosphodiesterase III (PDE3) inhibition, which could contribute to the overall hemodynamic effects.[1]
Signaling Pathway of this compound
Caption: this compound's multifaceted signaling pathways in different cell types.
Quantitative Data on Myocardial Oxygen Consumption
The following tables summarize the quantitative effects of this compound on myocardial oxygen consumption and related hemodynamic parameters from key clinical and preclinical studies.
Table 1: Human Studies on this compound and Myocardial Energetics
| Parameter | This compound Treatment | Placebo/Control | Percentage Change | Study Reference |
| Myocardial Oxygen Consumption (MVO2) | - | - | +8% (not significant) | Ukkonen et al. (2000)[4][5] |
| Cardiac Output (CO) | - | - | +32% | Ukkonen et al. (2000)[4][5] |
| Myocardial Blood Flow (MBF) | 1.02 ml/min/g | 0.76 ml/min/g | +34% | Ukkonen et al. (2000)[4][5] |
| Left Ventricular Efficiency | Comparable | Comparable | Neutral | Ukkonen et al. (2000)[4][5] |
| Right Ventricular Efficiency | - | - | +24% | Ukkonen et al. (2000)[4][5] |
| Myocardial Oxygen Uptake | 10.2 vol% | 11.2 vol% | -9% | Tassani et al. (2005)[6] |
| Cardiac Output (CO) | - | - | +0.7 L/min (8 µg/kg) to +1.6 L/min (24 µg/kg) | Nijhawan et al. (1999) |
| MVO2 | No significant increase | No significant increase | - | Nijhawan et al. (1999) |
Table 2: Preclinical Studies on this compound and Myocardial Energetics
| Parameter | This compound Treatment | Control | Percentage Change | Study Reference |
| Myocardial Oxygen Consumption (MVO2) | Increased by 14% | - | +14% | Kaya et al. (2010)[7] |
| Rate-Pressure Product (RPP) | Increased by 50.7% (myofibril activity) | - | +50.7% | Kaya et al. (2010)[7] |
| ΔMVO2 / ΔRPP Ratio | 0.18 | 0.93 (Epinephrine) | Lower oxygen cost | Kaya et al. (2010)[7] |
Experimental Protocols
This section details the methodologies employed in key experiments to elucidate this compound's effects on myocardial oxygen consumption.
In Vivo Measurement of MVO2 and Myocardial Blood Flow in Humans
Objective: To non-invasively quantify myocardial oxygen consumption and blood flow in patients with heart failure treated with this compound.
Methodology:
-
Patient Population: Patients with decompensated chronic heart failure (NYHA class III or IV).
-
Study Design: Randomized, double-blind, placebo-controlled crossover study.
-
Hemodynamic Monitoring: A Swan-Ganz catheter is used for the measurement of cardiac loading conditions and cardiac output (CO) via thermodilution. Echocardiography is performed to assess cardiac dimensions and function.
-
Positron Emission Tomography (PET):
-
Myocardial Oxygen Consumption (MVO2): Dynamic PET imaging is performed with ¹¹C-acetate. The clearance rate of ¹¹C-acetate from the myocardium is proportional to myocardial oxygen consumption.
-
Myocardial Blood Flow (MBF): Dynamic PET imaging is conducted with ¹⁵O-H₂O to measure regional myocardial blood flow.
-
-
Data Analysis: Myocardial efficiency is calculated as the ratio of cardiac work (e.g., heart rate × stroke volume × arterial pressure) to MVO2.
Experimental Workflow:
Caption: Workflow for in vivo assessment of myocardial energetics using PET.
In Vitro Measurement of Cardiomyocyte Oxygen Consumption
Objective: To measure the direct effect of this compound on the oxygen consumption rate of isolated cardiomyocytes.
Methodology:
-
Cell Isolation and Culture: Primary cardiomyocytes are isolated from neonatal mice or rats. The hearts are digested with trypsin and collagenase to obtain a single-cell suspension. The cardiomyocytes are then plated on Seahorse XF96 cell culture microplates.
-
Extracellular Flux Analysis (e.g., Seahorse XF Analyzer):
-
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of adherent cells in real-time.
-
A baseline OCR is established.
-
This compound is injected into the wells at various concentrations.
-
Subsequent injections of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) are used to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis: The change in OCR after the addition of this compound is calculated to determine its direct effect on cardiomyocyte respiration.
Experimental Workflow:
Caption: Workflow for measuring cardiomyocyte oxygen consumption.
Mitochondrial Respiration and Membrane Potential Assays
Objective: To assess the direct effects of this compound on isolated mitochondria.
Methodology:
-
Mitochondrial Isolation: Mitochondria are isolated from cardiac tissue by differential centrifugation.
-
High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k):
-
Isolated mitochondria are suspended in a respiration medium.
-
Oxygen consumption is measured in response to the addition of various substrates (e.g., pyruvate, malate, succinate) and ADP to stimulate different respiratory states.
-
This compound is added to assess its direct impact on mitochondrial respiration.
-
-
Mitochondrial Membrane Potential Measurement:
-
The mitochondrial membrane potential (ΔΨm) is measured using fluorescent dyes such as TMRM or JC-1.
-
Changes in fluorescence are monitored after the addition of this compound to determine its effect on ΔΨm.
-
-
Mitochondrial Swelling Assay: To assess the opening of mitoKATP channels, mitochondrial swelling is measured in a potassium nitrate medium. An increase in swelling indicates K+ influx into the mitochondrial matrix.
Conclusion
This compound exhibits a unique and favorable energetic profile by enhancing myocardial contractility without a significant increase in myocardial oxygen consumption. This is achieved through a dual mechanism of action involving calcium sensitization of cardiac troponin C and the opening of ATP-sensitive potassium channels, particularly within the mitochondria. The presented data and experimental protocols provide a robust framework for understanding and further investigating the cellular and molecular basis of this compound's cardioprotective effects. This knowledge is critical for the continued development and clinical application of energy-efficient inotropic therapies.
References
- 1. Understanding the Clinical Use of this compound and Perspectives on its Future in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the modern treatment of patients with acute heart failure of various aetiologies [archivesofmedicalscience.com]
- 4. Myocardial efficiency during this compound infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myocardial efficiency during this compound infusion in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. journals.physiology.org [journals.physiology.org]
Levosimendan's Impact on Calcium Sensitivity in Non-Cardiac Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levosimendan is a well-established calcium-sensitizing agent used in the management of acutely decompensated heart failure.[1] Its primary mechanism of action in cardiomyocytes involves binding to cardiac troponin C (cTnC) in a calcium-dependent manner, which stabilizes the Ca2+-bound conformation of troponin C, thereby enhancing myocardial contractility without significantly increasing intracellular calcium concentration or myocardial oxygen demand.[2][3] While its cardiac effects are well-documented, the impact of this compound on non-cardiac muscle tissues is a growing area of research with significant therapeutic potential.
This technical guide provides an in-depth analysis of this compound's effects on calcium sensitivity in two distinct types of non-cardiac muscle: skeletal (diaphragm) muscle and vascular smooth muscle. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways.
This compound in Skeletal Muscle: Enhancing Diaphragm Contractility
In contrast to its effects on smooth muscle, this compound has been shown to act as a calcium sensitizer in specific types of skeletal muscle, most notably the diaphragm. This effect is particularly relevant in clinical conditions associated with respiratory muscle weakness, such as heart failure (HF) and chronic obstructive pulmonary disease (COPD).[4][5]
The mechanism appears to be analogous to its action in the heart. This compound interacts with the troponin C isoform that is expressed in both cardiac and slow-twitch skeletal muscle fibers.[4] This interaction increases the sensitivity of the myofilaments to calcium, leading to enhanced force generation for a given intracellular calcium concentration. Studies have consistently demonstrated that this compound improves the force-generating capacity of diaphragm fibers from animal models of heart failure and from patients with COPD.[4][5][6]
Quantitative Data: this compound's Effect on Diaphragm Muscle
The following table summarizes the key quantitative findings from studies on diaphragm muscle fibers. The pCa₅₀ value represents the negative logarithm of the calcium concentration required to produce 50% of the maximal force, with a higher value indicating greater calcium sensitivity.
| Muscle Type | Species / Condition | This compound Concentration | Key Quantitative Finding | Citation |
| Diaphragm Fibers (Slow & Fast) | Rat / Heart Failure (HF) | 10 µM | Increased pCa₅₀ (Ca²⁺ sensitivity) vs. vehicle in HF fibers. | [4] |
| Diaphragm Fibers (Slow & Fast) | Rat / Control | 10 µM | Increased pCa₅₀ (Ca²⁺ sensitivity) vs. vehicle in control fibers. | [4] |
| Diaphragm Fibers (Slow & Fast) | Human / COPD | Not specified | Increased Ca²⁺ sensitivity (P < 0.01) vs. control. | [5] |
| Diaphragm Fibers (Slow & Fast) | Human / Non-COPD | Not specified | Increased Ca²⁺ sensitivity (P < 0.01) vs. control. | [5] |
Proposed Signaling Pathway in Skeletal (Diaphragm) Muscle
The binding of this compound to the troponin complex in slow-twitch skeletal muscle fibers enhances the contractile response to calcium.
This compound in Vascular Smooth Muscle: A Dual Mechanism of Relaxation
This compound's effect on vascular smooth muscle is fundamentally different from its action on striated muscle and results in vasodilation.[1] This is achieved through a dual mechanism that involves both a primary vasodilatory effect via potassium channels and a potential secondary effect of calcium desensitization.
-
Opening of ATP-Sensitive Potassium (K-ATP) Channels : The principal mechanism of vasodilation is the opening of ATP-sensitive potassium channels in the sarcolemma of vascular smooth muscle cells.[7][8][9] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization inhibits the opening of voltage-gated L-type calcium channels, thereby reducing the influx of extracellular calcium and promoting muscle relaxation.[9][10]
-
Calcium Desensitization : In addition to reducing intracellular calcium, some evidence suggests this compound can directly decrease the force produced at a given calcium concentration—a phenomenon known as calcium desensitization.[11] One study on porcine coronary arteries found that this compound shifted the relationship between force and intracellular calcium to the right, indicating that more calcium was required to produce the same amount of force.[11] This novel mechanism is distinct from its sensitizing effect in the heart and may involve direct interaction with smooth muscle regulatory proteins.
Data Summary: this compound's Effect on Vascular Smooth Muscle
| Muscle Type | Species | This compound Concentration | Effect on Force | Effect on [Ca²⁺]i | Proposed Mechanism | Citation |
| Coronary Artery | Porcine | 1 µM | 70% decrease | 38% decrease | K⁺ channel opening & Ca²⁺ desensitization | [11] |
| Coronary Artery | Porcine | High (not specified) | Decrease | No change or increase | Ca²⁺ desensitization | [11] |
Proposed Signaling Pathways in Vascular Smooth Muscle
The diagram below illustrates the two primary mechanisms by which this compound induces relaxation in vascular smooth muscle.
Experimental Protocols
The following sections detail standardized methodologies for assessing the impact of compounds like this compound on muscle contractility and calcium sensitivity.
Protocol 1: Calcium Sensitivity in Skinned Skeletal Muscle Fibers
This protocol is used to directly measure the force-generating capacity of the contractile proteins at different calcium concentrations, independent of cell membrane and sarcoplasmic reticulum function.
-
Muscle Biopsy and Fiber Isolation : A small muscle sample (e.g., from the diaphragm) is obtained and placed in a cold relaxing solution. Single muscle fibers are mechanically dissected under a microscope.
-
Fiber Skinning : The isolated fibers are incubated in a skinning solution containing a mild detergent (e.g., 1% Triton X-100 or saponin) for a set duration (e.g., 30 minutes). This procedure chemically removes the sarcolemma and sarcoplasmic reticulum, allowing direct access to the myofilaments.
-
Mounting : The skinned fiber is mounted between an isometric force transducer and a fixed hook in a temperature-controlled experimental chamber. Sarcomere length is set to an optimal value (e.g., 2.5 µm).
-
Solutions : Two primary solutions are used:
-
Relaxing Solution (pCa 9.0) : Contains ATP and EGTA to chelate calcium, ensuring the muscle is fully relaxed.
-
Activating Solutions (pCa 6.8 to 4.5) : Contain varying concentrations of free calcium, calculated using calcium-EGTA buffers. The test compound (this compound) or vehicle is added to these solutions.
-
-
Force-pCa Curve Generation :
-
The fiber is first exposed to the relaxing solution.
-
Maximal isometric force (Pₒ) is determined by exposing the fiber to the maximal activating solution (pCa 4.5).
-
The fiber is then sequentially exposed to activating solutions of increasing calcium concentration (e.g., pCa 6.8, 6.5, 6.2, etc.).
-
Force is recorded at each step until a stable plateau is reached.
-
-
Data Analysis : The recorded force at each calcium concentration is normalized to the maximal force. The data are then fitted to the Hill equation to determine the pCa₅₀ (calcium sensitivity) and the Hill coefficient (cooperativity).
Protocol 2: Intracellular Ca²⁺ and Force in Intact Smooth Muscle
This method allows for the simultaneous measurement of intracellular calcium concentration ([Ca²⁺]i) and force generation in an intact tissue preparation, providing insight into excitation-contraction coupling.
-
Tissue Preparation : A segment of a blood vessel (e.g., coronary artery) is dissected and cleaned of surrounding connective tissue. The endothelium may be removed by gentle rubbing to isolate the smooth muscle response.
-
Mounting : The arterial ring is mounted on two wires in an organ bath. One wire is fixed, and the other is connected to a force transducer to measure isometric tension.
-
Dye Loading : The tissue is incubated with a Ca²⁺-sensitive fluorescent probe, such as Fura-2 AM. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active Fura-2 dye inside the cells.
-
Fluorometry Setup : The organ bath is placed on the stage of an inverted microscope equipped for ratiometric fluorescence measurement. The tissue is excited at two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emitted fluorescence (at ~510 nm) is used to calculate the intracellular calcium concentration.
-
Experimental Procedure :
-
The tissue is allowed to equilibrate in a physiological salt solution (e.g., Krebs-Henseleit buffer) bubbled with 95% O₂ / 5% CO₂.
-
A stable contraction is induced using a stimulating agent (e.g., high KCl concentration or a receptor agonist like U46619).
-
Once the contraction and [Ca²⁺]i signals are stable, this compound is added to the bath in a cumulative or single-dose fashion.
-
Changes in both force and the Fura-2 fluorescence ratio are recorded continuously.
-
-
Data Analysis : The relationship between force and [Ca²⁺]i is plotted before and after the addition of this compound to determine if the drug causes a shift in calcium sensitivity or desensitization.[11]
Conclusion and Implications
This compound exhibits distinct, tissue-specific effects on non-cardiac muscle. In slow-twitch skeletal muscle like the diaphragm, it acts as a calcium sensitizer, enhancing contractility through a troponin C-mediated mechanism similar to that in the heart.[4] This provides a strong rationale for its investigation as a potential therapy for respiratory muscle weakness.[5][12]
Conversely, in vascular smooth muscle, this compound primarily acts as a vasodilator by opening K-ATP channels, which reduces global intracellular calcium.[9] Furthermore, it may uniquely induce calcium desensitization at the level of the contractile apparatus, contributing to its relaxing effect.[11] This dual action underscores its utility as an inodilator.
For drug development professionals, these findings highlight the importance of tissue-specific pharmacology. The differential effects of this compound in striated versus smooth muscle demonstrate how a single molecule can be tailored for different therapeutic applications, from improving respiratory function to modulating vascular tone. Further research into the precise molecular targets of this compound in smooth muscle could uncover novel pathways for the development of next-generation vasodilators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound improves calcium sensitivity of diaphragm muscle fibres from a rat model of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound enhances force generation of diaphragm muscle from patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. A review of this compound in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound in Cardiogenic Shock | ECR Journal [ecrjournal.com]
- 10. This compound, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a calcium sensitizer in cardiac muscle, induces relaxation in coronary smooth muscle through calcium desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
Methodological & Application
Application Notes and Protocols: Levosimendan In Vitro Cardiomyocyte Contractility Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levosimendan is a calcium-sensitizing inotropic agent used in the treatment of acute decompensated heart failure.[1][2] Its primary mechanism of action involves binding to cardiac troponin C (cTnC) in a calcium-dependent manner.[3][4][5] This interaction stabilizes the Ca2+-bound conformation of troponin C, enhancing the sensitivity of the myofilaments to calcium and thereby increasing myocardial contractility without a significant increase in intracellular calcium concentration or myocardial oxygen consumption.[2][3][6] Additionally, this compound exhibits vasodilatory effects by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[1]
These application notes provide a detailed protocol for assessing the in vitro effects of this compound on the contractility of isolated adult ventricular cardiomyocytes. The protocol covers cardiomyocyte isolation, contractility measurement, and data analysis, providing a framework for researchers to evaluate the efficacy and potency of this compound and other inotropic compounds.
Signaling Pathway of this compound in Cardiomyocytes
This compound's primary mechanism of action in cardiomyocytes is the sensitization of the contractile machinery to calcium. During systole, as intracellular calcium levels rise, this compound binds to the N-terminal domain of cardiac troponin C. This binding stabilizes the troponin C molecule, prolonging the effect of calcium on the contractile proteins and leading to an increase in the force of contraction. This mechanism is distinct from traditional inotropes that increase intracellular calcium concentration, which can lead to arrhythmias and increased myocardial oxygen demand. This compound also has cardioprotective effects through the opening of mitochondrial K-ATP channels.
Experimental Protocol
This protocol outlines the isolation of adult ventricular cardiomyocytes and the subsequent measurement of their contractile response to this compound.
Part 1: Isolation of Adult Ventricular Cardiomyocytes
This procedure is adapted from standard enzymatic digestion protocols.[7][8]
Materials:
-
Perfusion Buffer: Calcium-free Tyrode's solution containing (in mM): 137 NaCl, 5.4 KCl, 1 MgCl2, 10 glucose, 10 HEPES, pH 7.4.
-
Digestion Buffer: Perfusion buffer supplemented with 1 mg/mL collagenase type II and 0.1 mg/mL protease type XIV.
-
Stop Buffer: Perfusion buffer supplemented with 10% fetal bovine serum (FBS) and 1.25 mM CaCl2.
-
Krebs-Henseleit Buffer: Containing (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 glucose, and 1.2 CaCl2, gassed with 95% O2/5% CO2.
Procedure:
-
Anesthetize the animal (e.g., adult rat or mouse) according to approved institutional guidelines.
-
Excise the heart and immediately cannulate the aorta on a Langendorff apparatus.
-
Retrogradely perfuse the heart with oxygenated Perfusion Buffer at 37°C for 5 minutes to wash out the blood.
-
Switch the perfusion to the Digestion Buffer and perfuse for 15-20 minutes, or until the heart becomes flaccid.
-
Detach the heart from the cannula, remove the atria, and gently mince the ventricular tissue in Stop Buffer.
-
Gently triturate the minced tissue with a pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.
-
Allow the cardiomyocytes to settle by gravity for 10-15 minutes.
-
Carefully remove the supernatant and resuspend the cells in Krebs-Henseleit Buffer.
-
Gradually increase the calcium concentration in the buffer to 1.2 mM.
-
The isolated cardiomyocytes should be rod-shaped with clear striations.
Part 2: Cardiomyocyte Contractility Assay
This part of the protocol utilizes a video-based edge-detection system for measuring sarcomere shortening.[9]
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Krebs-Henseleit Buffer
-
This compound stock solution (in DMSO or other suitable solvent)
-
Laminin-coated glass coverslips
-
Inverted microscope with a video-based edge-detection system (e.g., IonOptix)
-
Field stimulator
Procedure:
-
Plate the isolated cardiomyocytes on laminin-coated glass coverslips and allow them to adhere for at least 1 hour.
-
Place a coverslip in the perfusion chamber on the stage of the inverted microscope.
-
Superfuse the cells with Krebs-Henseleit Buffer at 37°C.
-
Pace the cardiomyocytes using the field stimulator at a constant frequency (e.g., 1 Hz).
-
Record baseline contractility parameters for at least 5 minutes. Key parameters to measure include:
-
Peak Shortening (PS): The maximal extent of cell shortening.
-
Time-to-Peak (TTP): The time from the stimulus to peak shortening.
-
Time-to-90% Relengthening (TR90): The time from peak shortening to 90% relengthening.
-
Maximal Velocity of Shortening (+dL/dt): The maximum rate of contraction.
-
Maximal Velocity of Relengthening (-dL/dt): The maximum rate of relaxation.
-
-
Prepare a series of this compound dilutions in Krebs-Henseleit Buffer. A typical concentration range for in vitro studies is 0.01 µM to 10 µM.[10]
-
Introduce the lowest concentration of this compound into the perfusion chamber and allow it to equilibrate for 5-10 minutes.
-
Record the contractility parameters for at least 5 minutes.
-
Repeat steps 7 and 8 for each concentration of this compound in a cumulative or non-cumulative manner.
-
After the highest concentration, perform a washout with Krebs-Henseleit Buffer to assess the reversibility of the effects.
Part 3: Data Analysis
-
Analyze the recorded contractility data using appropriate software (e.g., IonSoft).
-
For each cell, average the contractility parameters at baseline and for each this compound concentration.
-
Normalize the data to the baseline values to determine the percentage change in contractility.
-
Generate concentration-response curves by plotting the percentage change in a contractility parameter (e.g., peak shortening) against the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Experimental Workflow
The following diagram illustrates the overall workflow for the this compound in vitro cardiomyocyte contractility assay.
References
- 1. This compound: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of this compound on cardiac remodeling and cardiomyocyte apoptosis in hypertensive Dahl/Rapp rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound in Cardiogenic Shock | ECR Journal [ecrjournal.com]
- 7. Isolation of cardiac myocytes and measurement of myocyte shortening [protocols.io]
- 8. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contractility assessment in enzymatically isolated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Levosimendan Administration in Animal Models of Heart Failure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Levosimendan in various animal models of heart failure. The information is compiled from a range of preclinical studies to guide researchers in designing and executing their own experiments.
This compound is a calcium sensitizer and potassium channel opener that has shown promise in the management of heart failure.[1] Its primary mechanism of action involves increasing myocardial contractility by enhancing the sensitivity of troponin C to calcium, without significantly increasing intracellular calcium levels.[1][2] This unique action improves cardiac efficiency without a substantial rise in oxygen consumption.[1] Additionally, this compound exhibits vasodilatory effects by opening ATP-sensitive potassium channels in vascular smooth muscle, which reduces both preload and afterload.[1][2]
Data Presentation: this compound in Animal Models of Heart Failure
The following tables summarize quantitative data from various studies on this compound administration in different animal models of heart failure.
| Animal Model | Heart Failure Induction Method | This compound Dosage & Administration | Key Findings | Reference |
| Rat | Ligation of the left anterior descending coronary artery (Post-myocardial infarction) | Infusion of 2.4 μg/kg/min for 40 minutes | Reduced left ventricular end-diastolic pressure and mean arterial pressure; Improved preload-recruitable stroke work. | [3][4] |
| Rat | Pulmonary trunk banding (Right ventricular failure) | 3 mg/kg/day in drinking water, initiated 3 days before banding | Doubled right ventricular external work; Increased cardiac index by 62%; Improved RV myocardial external efficiency. | [5] |
| Rat | ZSF1 obese rat model (Heart failure with preserved ejection fraction - HFpEF) | Chronic treatment: 1 mg/kg/day for 6 weeks. Acute treatment: 10 μg/kg bolus + 0.1 μg/kg/min infusion. | Decreased systemic arterial pressures; Raised cardiac index; Enhanced LV relaxation and diastolic compliance. | [6] |
| Rat | Double transgenic (human renin and angiotensinogen genes) (Angiotensin II-induced hypertensive heart failure) | 1 mg/kg orally for 4 weeks | Improved systolic function; Decreased cardiac atrial natriuretic peptide mRNA expression; Ameliorated Ang II-induced cardiac damage; Increased survival by 58%. | [7] |
| Pig | Microembolization of the left coronary artery (Acute ischaemic heart failure) | Four increasing doses infused over 30 minutes each: D1: 2.5 µg/kg, D2: 10 µg/kg, D3: 40 µg/kg, D4: 80 µg/kg | No significant effect on contractility, energy efficiency, or mitochondrial respiration; High doses induced vasodilatation and increased heart rate and cardiac output. | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: this compound Administration in a Rat Model of Post-Myocardial Infarction Heart Failure[3][4]
1. Induction of Heart Failure:
-
Animal Model: Adult female Wistar rats.
-
Procedure:
-
Anesthetize the rat.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Sham-operated animals undergo the same procedure without LAD ligation.
-
Allow animals to recover for a specified period (e.g., 6-8 weeks) to develop heart failure.
-
2. This compound Administration:
-
Drug Preparation: Prepare a this compound solution for infusion.
-
Administration:
-
Randomize heart failure and sham-operated animals into this compound or vehicle control groups.
-
Administer this compound via continuous intravenous infusion at a rate of 2.4 μg/kg/min for 40 minutes.
-
The vehicle group receives a saline infusion at the same rate.
-
3. Hemodynamic and Cardiac Function Assessment:
-
Techniques:
-
Perform echocardiography to assess cardiac dimensions and function.
-
Use a pressure-volume catheter inserted into the left ventricle to measure hemodynamic parameters before and after the infusion.
-
-
Parameters to Measure: Left ventricular end-diastolic pressure (LVEDP), mean arterial pressure (MAP), preload-recruitable stroke work (PRSW), fractional shortening, and Ca2+ sensitivity.
Protocol 2: Chronic Oral this compound in a Rat Model of Right Ventricular Failure[5]
1. Induction of Right Ventricular Failure:
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Perform a thoracotomy under anesthesia.
-
Place a titanium clip on the pulmonary trunk to induce pressure overload and subsequent right ventricular hypertrophy and failure (pulmonary trunk banding).
-
2. This compound Administration:
-
Drug Preparation: Dissolve this compound in drinking water to a concentration that provides a daily dose of 3 mg/kg of body weight. A solution of dehydrated ethanol, polyvinylpyrrolidone, and citric acid can be used to dissolve the drug.
-
Administration:
-
Start administering this compound in the drinking water three days prior to the pulmonary trunk banding surgery and continue for the duration of the study.
-
The vehicle group receives drinking water with the solvent solution only.
-
3. Functional and Metabolic Assessment:
-
Techniques:
-
Measure right ventricular pressure and cardiac output to determine right ventricular external work.
-
Assess myocardial oxygen consumption (MVO2) and myocardial external efficiency (MEE).
-
Measure myocardial glucose uptake.
-
Protocol 3: Dose-Response Study of this compound in a Porcine Model of Acute Ischaemic Heart Failure[8][9]
1. Induction of Acute Heart Failure:
-
Animal Model: Female domestic pigs (30-40 kg).
-
Procedure:
-
Anesthetize and prepare the pig for an open-chest procedure.
-
Induce acute left ventricular failure via microembolization.
-
Under fluoroscopic guidance, place a catheter in the main stem of the left coronary artery.
-
Inject polystyrene microspheres (55 μm diameter) in boluses until a stable 30% reduction in cardiac output is achieved.
-
2. This compound Administration:
-
Drug Preparation: Prepare this compound for intravenous infusion.
-
Administration:
-
Following the induction of heart failure, infuse this compound in four sequential, increasing doses.
-
Each dose is infused over 30 minutes:
-
Dose 1 (D1): 2.5 µg/kg
-
Dose 2 (D2): 10 µg/kg
-
Dose 3 (D3): 40 µg/kg
-
Dose 4 (D4): 80 µg/kg
-
-
3. Comprehensive Hemodynamic and Biopsy Analysis:
-
Techniques:
-
Use a pressure-conductance catheter to assess hemodynamics at baseline, after heart failure induction, and during each this compound dose.
-
Measure left ventricular oxygen consumption from coronary flow and coronary sinus blood gases.
-
Take myocardial biopsies from the left ventricle to study mitochondrial respiration.
-
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action
This compound exerts its effects through a dual mechanism of action: calcium sensitization of cardiac myofilaments and opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[1][2][10]
Caption: this compound's dual mechanism of action.
Experimental Workflow for Preclinical Evaluation
A typical experimental workflow for evaluating this compound in an animal model of heart failure is outlined below.
Caption: General experimental workflow.
Logical Relationship of this compound's Cardioprotective Effects
Beyond its primary inotropic and vasodilatory actions, this compound is suggested to have cardioprotective effects, potentially through the activation of mitochondrial ATP-sensitive potassium (mitoK-ATP) channels, which can inhibit the mitochondrial apoptotic pathway.[11]
Caption: this compound's cardioprotective pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. This compound improves contractility in vivo and in vitro in a rodent model of post-myocardial infarction heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. This compound improves cardiac function and myocardial efficiency in rats with right ventricular failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute and chronic effects of this compound in the ZSF1 obese rat model of heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improves cardiac function and survival in rats with angiotensin II-induced hypertensive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. droracle.ai [droracle.ai]
- 11. A review of this compound in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a dose-response curve for Levosimendan in cell culture
Application Notes and Protocols
Topic: Establishing a Dose-Response Curve for Levosimendan in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a calcium-sensitizing inodilator used in the treatment of acute decompensated heart failure.[1][2] Its primary mechanism involves binding to cardiac troponin C (cTnC) in a calcium-dependent manner, which enhances myocardial contractility without significantly increasing intracellular calcium concentration or myocardial oxygen demand.[3][4][5] Additionally, this compound opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to vasodilation and a reduction in both preload and afterload.[2][6][7] At higher concentrations, it can also act as a phosphodiesterase 3 (PDE3) inhibitor.[3][4][8][9]
Establishing a dose-response curve is a fundamental step in characterizing the in vitro effects of a compound like this compound. This process allows researchers to determine key quantitative parameters such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). These parameters are crucial for understanding the potency of the drug and for selecting appropriate concentrations for further mechanistic studies.
These application notes provide a detailed protocol for generating a dose-response curve for this compound in a relevant cell culture model, such as the H9c2 cardiomyocyte cell line.[10][11]
This compound's Mechanism of Action
This compound possesses a multi-faceted mechanism of action, making it a unique cardiovascular drug. The primary effects are mediated through three distinct pathways.
Data Presentation: Quantitative Summary
The following tables provide a summary of typical concentration ranges for this compound and a template for recording experimental data.
Table 1: Recommended Concentration Ranges for In Vitro Studies
| Mechanism of Action | Typical Concentration Range | Reference Cell/Tissue Type |
| Calcium Sensitization | 0.3 µM - 10 µM | Guinea Pig Papillary Muscle[12] |
| K-ATP Channel Activation | EC50: 4.7 µM (Max effect at 30 µM) | Rat Ventricular Cells[13] |
| PDE3 Inhibition | > 0.3 µM | Human Myocardium[3] |
| Cardioprotection | Lowest effective dose: 0.3 µM | In vitro normoglycemia model[14] |
Table 2: Template for Dose-Response Raw Data (e.g., MTT Assay)
| This compound Conc. (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | % Viability vs. Control |
| 0 (Vehicle Control) | 100% | ||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 30 | |||||
| 50 | |||||
| 100 |
Table 3: Summary of Calculated Dose-Response Parameters
| Parameter | Value | 95% Confidence Interval |
| EC50 / IC50 (µM) | ||
| Hill Slope | ||
| R² |
Experimental Workflow
The overall workflow for establishing a dose-response curve involves several key stages, from initial cell culture to final data analysis and interpretation.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: H9c2 (rat cardiomyoblast) or primary cardiomyocytes.
-
This compound: Powder form (ensure high purity).
-
Vehicle: Dimethyl sulfoxide (DMSO, cell culture grade).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM).
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Kit: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or equivalent cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Equipment: 96-well cell culture plates, multichannel pipette, plate reader, CO2 incubator.
Protocol 1: this compound Stock Preparation
-
Prepare 10 mM Stock: Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution.
-
Note: this compound has poor water solubility; DMSO is a suitable vehicle.
-
-
Aliquot and Store: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Prepare Working Solutions: On the day of the experiment, perform serial dilutions of the 10 mM stock in complete culture medium to achieve the desired final concentrations.
-
Crucial: Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Protocol 2: Cell Culture and Seeding
-
Cell Maintenance: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
-
Seeding for Assay: Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Plate Cells: Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.
-
Adherence: Incubate the plate for 24 hours to allow cells to adhere and enter the exponential growth phase.
Protocol 3: Cell Treatment and Viability Assay (MTT)
-
Prepare Treatment Media: Prepare 2X concentrations of your this compound serial dilutions in complete culture medium.
-
Administer Treatment: Carefully remove the old medium from the wells and add 100 µL of the appropriate treatment medium to each well. Include a "vehicle control" group (medium with the same final DMSO concentration) and a "no-cell" blank control (medium only).
-
Incubate: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilize Crystals: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
The goal of the analysis is to fit the normalized data to a sigmoidal curve to determine the EC50 or IC50.
-
Blank Correction: Subtract the average absorbance of the "no-cell" blank wells from all other measurements.
-
Normalization: Calculate the percentage of response (e.g., % viability) for each concentration relative to the vehicle control.
-
% Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100
-
-
Plotting: Plot the normalized response (% Viability) on the Y-axis against the logarithm of the this compound concentration on the X-axis.
-
Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) in software like GraphPad Prism or R to fit a sigmoidal curve to the data.
-
Determine EC50/IC50: The software will calculate the EC50 (concentration that produces 50% of the maximal response) or IC50 (concentration that causes 50% inhibition) from the fitted curve.
References
- 1. safercare.vic.gov.au [safercare.vic.gov.au]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. This compound in Cardiogenic Shock | ECR Journal [ecrjournal.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. litfl.com [litfl.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of phosphodiesterase-3 by this compound is sufficient to account for its inotropic effect in failing human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of this compound and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardioprotective effect of this compound against homocysteine-induced mitochondrial stress and apoptotic cell death in H9C2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Postconditioning Attenuates Cardiomyocyte Apoptosis after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troponin C-mediated calcium sensitization induced by this compound does not impair relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The novel calcium sensitizer this compound activates the ATP-sensitive K+ channel in rat ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Levosimendan Solution Preparation for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Levosimendan solutions in a variety of in vitro research settings. This document outlines the critical parameters for solubilization, storage, and application of this compound, along with detailed protocols for key experimental assays to investigate its mechanism of action and cellular effects.
Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | |
| Synonyms | (R)-Simendan, OR-1259 | |
| CAS Number | 141505-33-1 | |
| Molecular Formula | C₁₄H₁₂N₆O | |
| Molecular Weight | 280.28 g/mol | |
| Appearance | Crystalline solid | |
| pKa | 6.26 | [1](2--INVALID-LINK-- |
Solubility and Stock Solution Preparation
This compound is sparingly soluble in aqueous solutions, and its solubility is pH-dependent, decreasing as the pH is lowered.[1] For in vitro studies, it is typically dissolved in organic solvents to prepare a concentrated stock solution, which is then diluted to the final working concentration in the experimental medium.
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ≥20 mg/mL | A common solvent for preparing stock solutions for cell-based assays.[3] |
| Ethanol | ~10 mg/mL | Can be used as a solvent, but may have effects on certain cell types.[4] |
| Dimethylformamide (DMF) | ~30 mg/mL | Another suitable organic solvent.[4] |
| Water | Poorly soluble | Solubility is pH-dependent; 0.4 mg/mL at pH 7.4, but decreases significantly at lower pH.[1][5] |
Protocol 2.1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 2.80 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[6]
Stability and Storage
This compound in aqueous solutions can be susceptible to chemical degradation.[5] For optimal stability of stock solutions, storage at low temperatures is recommended. When diluted in cell culture media for experiments, it is advisable to use the working solution fresh. Studies have shown this compound to be stable in D5W for 24 hours at 25°C.[7]
Table 2: Storage of this compound Solutions
| Solution Type | Storage Temperature | Stability |
| Powder | -20°C | ≥ 4 years[4] |
| Stock Solution in DMSO | -20°C or -80°C | Up to 1 year at -20°C, up to 2 years at -80°C[6][8] |
| Working Solution in Aqueous Buffer | 2-8°C or use fresh | Best to prepare fresh for each experiment. |
Mechanism of Action and Signaling Pathways
This compound exerts its effects through a dual mechanism of action:
-
Calcium Sensitization: It binds to cardiac troponin C (cTnC) in a calcium-dependent manner, stabilizing the Ca²⁺-troponin complex. This enhances the sensitivity of the myofilaments to calcium, leading to increased myocardial contractility without a significant increase in intracellular calcium concentration.[9][10]
-
Vasodilation: this compound opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[10][11] This leads to hyperpolarization of the cell membrane, relaxation of the smooth muscle, and subsequent vasodilation.
The downstream signaling pathways affected by this compound are crucial for its therapeutic effects.
References
- 1. ahajournals.org [ahajournals.org]
- 2. WO2001019334A2 - Pharmaceutical solutions of this compound - Google Patents [patents.google.com]
- 3. KATP Channel Openers Have Opposite Effects on Mitochondrial Respiration Under Different Energetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ionoptix.com [ionoptix.com]
- 7. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an ATP-sensitive potassium channel in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Cultivation of Adult Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Isolation of Ventricular Myocytes from Adult Rat [southalabama.edu]
Application Notes: Measuring Levosimendan's Impact on Mitochondrial Function
Introduction
Levosimendan is a calcium sensitizer and potassium channel opener used in the treatment of acutely decompensated heart failure.[1] Beyond its primary inotropic and vasodilatory effects, this compound exhibits significant cardioprotective properties, many of which are attributed to its direct actions on mitochondria.[1] It has been shown to activate mitochondrial ATP-sensitive potassium (mitoKATP) channels, a key mechanism in ischemic preconditioning, and may also influence mitochondrial calcium handling, reactive oxygen species (ROS) production, and bioenergetics.[2][3]
These application notes provide detailed protocols for investigating the effects of this compound on key aspects of mitochondrial function. The described techniques are essential for researchers in pharmacology, cardiology, and drug development seeking to elucidate the mitochondrial mechanisms of this compound or to evaluate novel compounds with similar modes of action.
Key Mitochondrial Parameters Modulated by this compound
The primary mitochondrial targets of this compound include:
-
Mitochondrial ATP-sensitive K+ (mitoKATP) Channels: Activation of these channels leads to potassium influx into the mitochondrial matrix, partial depolarization of the mitochondrial membrane, and preservation of ATP, which is crucial for cardioprotection.[2][4]
-
Mitochondrial Membrane Potential (ΔΨm): The electrochemical gradient across the inner mitochondrial membrane is central to ATP synthesis. This compound can modulate ΔΨm, primarily through its action on mitoKATP channels.[5][6]
-
Mitochondrial Permeability Transition Pore (mPTP): This non-specific channel in the inner mitochondrial membrane can be triggered by high matrix Ca2+ and oxidative stress, leading to mitochondrial swelling and cell death.[2] this compound's influence on Ca2+ handling may affect mPTP opening susceptibility.[6]
-
Reactive Oxygen Species (ROS) Production: Mitochondria are a primary source of cellular ROS. This compound has been reported to possess antioxidant properties, reducing oxidative stress.[7][8]
-
Bioenergetics: The drug can impact the efficiency of the electron transport chain and subsequent ATP synthesis.[6]
Protocol 1: Assessment of mitoKATP Channel Opening
This protocol measures this compound-induced activation of mitoKATP channels by monitoring changes in mitochondrial membrane potential (ΔΨm) or mitochondrial swelling in a potassium-containing medium.
A. Measurement of ΔΨm Decrease
-
Principle: Opening of mitoKATP channels allows K+ influx into the mitochondrial matrix, leading to a slight dissipation (depolarization) of the mitochondrial membrane potential. This change can be monitored using potentiometric fluorescent dyes.
-
Materials:
-
Isolated mitochondria (e.g., from rat heart or liver)
-
Incubation Buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, pH 7.2
-
Substrates: 5 mM Succinate (+ 5 µM Rotenone) or endogenous substrates
-
ATP: 200-400 µM
-
Oligomycin: 1 µg/mg mitochondrial protein
-
This compound stock solution (in DMSO)
-
Diazoxide or Pinacidil (positive controls)
-
5-hydroxydecanoate (5-HD) (selective mitoKATP channel blocker)
-
Fluorescent probe for ΔΨm (e.g., Safranin O, TMRM)
-
Fluorometer or plate reader with fluorescence capabilities
-
-
Procedure:
-
Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.
-
Resuspend isolated mitochondria in the incubation buffer to a final concentration of 0.5-1.0 mg/mL.
-
Add ATP (to inhibit channel opening) and oligomycin (to prevent ATP synthesis) to the mitochondrial suspension.[5][9] Allow to equilibrate for 2-3 minutes.
-
Add the ΔΨm fluorescent probe and monitor the fluorescence signal until a stable baseline is achieved, indicating mitochondrial energization and polarization.
-
Add this compound at the desired concentration (e.g., 0.5 - 5 µM).
-
Record the change in fluorescence over time. A decrease in potential (depolarization) is indicative of K+ influx and mitoKATP channel opening.
-
For validation, perform parallel experiments where the mitoKATP channel blocker 5-HD (200 µM) is added prior to this compound.[5] The blocker should abolish the effect of this compound.
-
Compare the rate of ΔΨm decrease induced by this compound to that of known openers like diazoxide or pinacidil.[4][10]
-
B. Mitochondrial Swelling Assay
-
Principle: The influx of K+ through opened mitoKATP channels, followed by anions and water, causes the mitochondrial matrix to swell. This swelling can be measured as a decrease in light absorbance at 540 nm (A540).
-
Materials:
-
Non-respiring mitochondria
-
Swelling Medium: 100 mM Potassium Nitrate (KNO3), 10 mM Tris-HCl, pH 7.2
-
This compound, positive controls, and blockers as above
-
Spectrophotometer or plate reader capable of measuring absorbance at 540 nm
-
-
Procedure:
-
Add isolated, non-respiring mitochondria (0.2-0.5 mg/mL) to the swelling medium.
-
Monitor the baseline absorbance at 540 nm.
-
Add this compound or other compounds and record the decrease in A540 over 10-15 minutes. A decrease in absorbance indicates mitochondrial swelling.
-
Confirm the specificity of the effect using the mitoKATP channel blocker 5-HD.
-
Quantitative Data: this compound's Effect on mitoKATP Channels
| Compound | Concentration | Effect | Measurement | Source |
| This compound | 1 µM | Accelerated K+-specific ΔΨ decrease by 0.15%/s | ΔΨm change | [4][10] |
| Diazoxide | 50 µM | Accelerated K+-specific ΔΨ decrease by 0.10%/s | ΔΨm change | [4][10] |
| Pinacidil | 50 µM | Accelerated K+-specific ΔΨ decrease by 0.08%/s | ΔΨm change | [4][10] |
| This compound | EC50: 0.83 ± 0.24 µM | Activation of K+ flux to mitochondrial matrix | Mitochondrial Swelling | [4][10] |
| This compound | 0.7-2.6 µM | Decreased ΔΨm by 6.5-40.4% | ΔΨm change | [5] |
Diagrams
Caption: Workflow for assessing mitoKATP channel activation.
Protocol 2: Measurement of Mitochondrial Calcium Retention Capacity (CRC)
-
Principle: This assay determines the amount of Ca2+ that mitochondria can sequester before it triggers the opening of the mitochondrial permeability transition pore (mPTP).[11] A higher CRC indicates resistance to mPTP opening. The assay monitors extra-mitochondrial Ca2+ concentration using a fluorescent indicator.[12] When mitochondria can no longer retain calcium, a sudden release into the medium causes a sharp increase in fluorescence.[13]
-
Materials:
-
Isolated mitochondria (0.4-0.5 mg/mL)
-
Incubation Buffer: 200 mM Sucrose, 10 mM Tris-MOPS, 1 mM Pi, 10 µM EGTA-Tris, pH 7.4
-
Respiratory Substrates: 5 mM Succinate (+ Rotenone) or 5 mM Glutamate/Malate
-
Calcium Indicator: Calcium Green-5N (0.5-1.0 µM)
-
CaCl2 standard solution (e.g., 20 mM)
-
This compound stock solution
-
Cyclosporin A (mPTP inhibitor, positive control)
-
Fluorometer or plate reader with injectors
-
-
Procedure:
-
Add isolated mitochondria to the incubation buffer containing respiratory substrates and the calcium indicator.[14]
-
Place the suspension in the fluorometer and allow it to equilibrate, monitoring for a stable baseline fluorescence.
-
If testing this compound's effect, add it to the suspension and incubate for 1-2 minutes before starting calcium pulses.
-
Program the instrument to inject repeated pulses of a known amount of CaCl2 (e.g., 20 µM) every 60-120 seconds.[14]
-
After each injection, fluorescence will spike and then decrease as mitochondria sequester the Ca2+.
-
Continue the pulses until a large, sustained increase in fluorescence is observed. This indicates mass Ca2+ release through the opened mPTP.[13]
-
Calculate the CRC by summing the total amount of Ca2+ added before the final release event.
-
Compare the CRC in this compound-treated mitochondria to untreated controls.
-
Quantitative Data: this compound's Effect on Mitochondrial Ca2+ Handling
| Condition | Parameter | Result | Note | Source |
| Levo | CRC | Decreased (6.5 ± 2.0 vs 10.5 ± 2.6) | Indicates increased mPTP opening susceptibility in this model | [6] |
| IR | CRC | Decreased (6.4 ± 2.1 vs 10.5 ± 2.6) | Ischemia-reperfusion also decreases CRC | [6] |
| Levo-IR | Ca2+ liberation | Increased | Ca2+ redistribution from mitochondria during I/R injury | [6] |
Diagrams
Caption: this compound's proposed cardioprotective pathway.
Protocol 3: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
-
Principle: This protocol quantifies the production of hydrogen peroxide (H2O2), a major mitochondrial ROS, using the Amplex® Red reagent.[15] In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H2O2 to produce the highly fluorescent resorufin.[16]
-
Materials:
-
Isolated mitochondria (0.1-0.3 mg/mL)
-
Incubation Buffer (e.g., KCl-based buffer as in Protocol 1)
-
Respiratory Substrates (e.g., Succinate, Glutamate/Malate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD)
-
This compound stock solution
-
Antimycin A (inducer of ROS production, positive control)
-
Fluorometer or plate reader
-
-
Procedure:
-
Prepare a working solution containing Amplex Red, HRP, and SOD in the incubation buffer. SOD is added to ensure all superoxide is converted to H2O2 for detection.[15]
-
Add isolated mitochondria and respiratory substrates to the working solution.
-
Pre-incubate with this compound or vehicle control for a specified time.
-
Monitor the increase in fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) over time. The rate of increase is proportional to the rate of H2O2 production.
-
Calibrate the fluorescence signal using a standard curve of known H2O2 concentrations to quantify the rate of ROS production.
-
Compare the rates between control, this compound-treated, and positive control (e.g., Antimycin A-treated) groups.
-
Quantitative Data: this compound's Antioxidant Effects
| Population | Condition | Parameter | Result | Source |
| Septic Shock Patients | This compound Treatment | Glutathionylated Proteins | Significant Reduction | [7] |
| Septic Shock Patients | This compound Treatment | MnSOD Amount | Significant Increase | [7] |
| AHF Patients (in vivo) | This compound (2 hrs) | PMA-stimulated Oxidative Burst | 45% Reduction | [17] |
| Septic Shock (in vivo) | This compound (2 hrs) | PMA-stimulated Oxidative Burst | 43% Reduction | [17] |
Diagrams
Caption: Workflow for measuring mitochondrial H2O2 production.
References
- 1. This compound: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Clinical Use of this compound and Perspectives on its Future in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound preserves the contractile responsiveness of hypoxic human myocardium via mitochondrial K(ATP) channel and potential pERK 1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a mitochondrial K(ATP) channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of this compound and ischaemia-reperfusion injury on myocardial subsarcolemmal mitochondrial respiratory chain, mitochondrial membrane potential, Ca2+ cycling and ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on mitochondrial function in patients with septic shock: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardioprotective effect of this compound against homocysteine-induced mitochondrial stress and apoptotic cell death in H9C2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lsmu.lt [lsmu.lt]
- 10. Potassium-specific effects of this compound on heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Frontiers | Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria [frontiersin.org]
- 15. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound inhibits release of reactive oxygen species in polymorphonuclear leukocytes in vitro and in patients with acute heart failure and septic shock: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Levosimendan's Impact on Gene Expression in Cardiac Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levosimendan is a calcium-sensitizing inotropic agent used in the treatment of acute decompensated heart failure.[1][2] Its primary mechanisms of action include increasing myofilament calcium sensitivity by binding to cardiac troponin C and inhibiting phosphodiesterase III (PDE3).[2][3][4][5][6][7][8][9] Additionally, this compound has been shown to open ATP-sensitive potassium channels, contributing to its vasodilatory effects.[8][9][10][11] These actions lead to an increased inotropic effect and vasodilation without a significant increase in myocardial oxygen consumption.[2][8] Understanding the downstream effects of this compound on cardiac gene expression is crucial for elucidating its complete mechanism of action and identifying potential novel therapeutic targets.
These application notes provide a detailed protocol for assessing the impact of this compound on gene expression in cardiac tissue using next-generation sequencing (NGS) technology, specifically RNA sequencing (RNA-seq).
Key Signaling Pathways Modulated by this compound
This compound's effects on cardiomyocytes are mediated through a complex network of signaling pathways. Research suggests its involvement in the regulation of pro-survival pathways, including the Akt, p38-mitogen-activated protein kinase (MAPK), and extracellular signal-regulated kinases 1/2 (ERK1/2) pathways.[1] Furthermore, this compound may influence inflammatory responses through the cGAS-STING signaling pathway.[12] A study in diabetic rats with myocardial infarction showed that this compound treatment was associated with altered gene expression in the renin-angiotensin system and glycerolipid metabolism pathways.[13]
References
- 1. pure.unic.ac.cy [pure.unic.ac.cy]
- 2. This compound, a new calcium-sensitizing inotrope for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of phosphodiesterase-3 by this compound is sufficient to account for its inotropic effect in failing human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of phosphodiesterase-3 by this compound is sufficient to account for its inotropic effect in failing human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound alleviates myocardial ischemia-reperfusion injury by regulating mitochondrial autophagy through cGAS-STING signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound on cardiac gene expression profile and post-infarct cardiac remodelling in diabetic Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Levosimendan in the Langendorff Heart Perfusion System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levosimendan is a calcium-sensitizing inotropic agent with a multifaceted mechanism of action, making it a subject of significant interest in cardiovascular research. Its primary effects include positive inotropy, vasodilation, and cardioprotection.[1] The Langendorff isolated heart perfusion system provides a robust and controlled ex vivo environment to investigate the direct cardiac effects of pharmacological agents like this compound, independent of systemic physiological responses.[2] This document provides detailed application notes and experimental protocols for the use of this compound in a Langendorff heart perfusion system.
Mechanism of Action
This compound exerts its cardiovascular effects through three primary mechanisms:
-
Positive Inotropy : It binds to cardiac troponin C in a calcium-dependent manner, stabilizing the Ca2+-bound conformation and enhancing the sensitivity of the myofilaments to calcium. This leads to increased myocardial contractility without a significant increase in intracellular calcium concentration or myocardial oxygen consumption.[1][3][4]
-
Vasodilation : this compound activates ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to vasodilation of coronary, peripheral, and pulmonary arteries. This reduces both preload and afterload on the heart.[1][5]
-
Cardioprotection : The opening of mitochondrial K-ATP channels by this compound is believed to be a key mechanism of its cardioprotective effects, particularly in the context of ischemia-reperfusion injury.[6] This can limit myocyte apoptosis and reduce infarct size.[6] At higher concentrations, this compound can also act as a phosphodiesterase III (PDE3) inhibitor.[3]
Signaling Pathways of this compound
The following diagram illustrates the key signaling pathways influenced by this compound in a cardiomyocyte.
Experimental Protocols
Langendorff System Setup and Heart Preparation
A standard Langendorff perfusion setup is required. The system should allow for retrograde perfusion of the isolated heart via the aorta with a temperature-controlled, oxygenated physiological salt solution.
Materials:
-
Langendorff perfusion apparatus
-
Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 glucose, 2.5 CaCl2), gassed with 95% O2 / 5% CO2, maintained at 37°C.
-
Surgical instruments for heart excision
-
Animal model (e.g., rat, guinea pig, rabbit)
-
Heparin
-
This compound stock solution
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Administer heparin to prevent coagulation.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold K-H buffer.
-
Isolate the aorta and cannulate it onto the Langendorff apparatus.
-
Initiate retrograde perfusion with K-H buffer at a constant pressure (e.g., 75 mmHg) or constant flow.[4]
-
Insert a balloon into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, baseline functional parameters should be recorded.[1]
Protocol for Assessing Inotropic Effects
This protocol is designed to evaluate the dose-dependent inotropic effects of this compound.
Procedure:
-
Following the stabilization period, introduce this compound into the perfusate at increasing concentrations. A typical concentration range to explore is 0.03 µmol/L to 0.3 µmol/L.[7]
-
Perfuse the heart with each concentration for a set period (e.g., 15 minutes) to allow for a steady-state effect.
-
Continuously record cardiac functional parameters, including:
-
Left Ventricular Developed Pressure (LVDP)
-
Heart Rate (HR)
-
Maximum and minimum rate of pressure change (+dP/dt_max and -dP/dt_min)
-
Coronary Flow (CF)
-
-
A washout period with drug-free K-H buffer can be included between concentrations if desired.
Protocol for Ischemia-Reperfusion Injury Model
This protocol is designed to investigate the cardioprotective effects of this compound in the context of ischemia-reperfusion (I/R) injury.
Procedure:
-
After stabilization, divide hearts into experimental groups (e.g., Control, this compound pre-treatment, this compound during ischemia, this compound at reperfusion).
-
For pre-treatment groups, perfuse with this compound (e.g., 10-300 nM or 0.1 µmol/L) for a defined period before inducing ischemia.[3][5]
-
Induce global ischemia by stopping the perfusion for a set duration (e.g., 30-40 minutes).[3][4]
-
Initiate reperfusion with drug-free K-H buffer (or buffer containing this compound for reperfusion treatment groups) for a period of 90-120 minutes.[4]
-
Continuously monitor cardiac function throughout the experiment.
-
At the end of the experiment, the heart can be processed for further analysis, such as infarct size measurement using TTC staining or biochemical assays.
Experimental Workflow for Ischemia-Reperfusion Studies
The following diagram outlines a typical experimental workflow for an ischemia-reperfusion study using a Langendorff apparatus.
Data Presentation
The following tables summarize representative quantitative data from studies using this compound in Langendorff-perfused hearts.
Table 1: Effects of this compound on Cardiac Function in Ischemia-Reperfusion
| Treatment Group | Left Ventricular Developed Pressure (LVDP) | Reference |
| Control (I/R) | 69.4 +/- 2.1 mm Hg | [3] |
| This compound (300 nM during I/R) | 104.5 +/- 2.7 mm Hg | [3] |
| This compound (10 nM during ischemia) | 95.8 +/- 4.2 mm Hg | [3] |
| This compound + Glibenclamide (K-ATP blocker) | 73.4 +/- 4.3 mm Hg | [3] |
| Control (I/R) | 16 ± 5% of pre-ischemic baseline | [5] |
| This compound Pre-treatment (0.1 µmol/L) | 38 ± 6% of pre-ischemic baseline | [5] |
Table 2: Effect of this compound on Myocardial Infarct Size
| Treatment Group | Infarct Size (% of risk area) | Reference |
| Control (I/R) | 52 ± 2% | [5] |
| Ischemic Preconditioning | 38 ± 2% | [5] |
| This compound Pre-treatment (0.1 µmol/L) | 45 ± 2% | [5] |
Table 3: Dose-Dependent Inotropic Effects of this compound
| This compound Concentration | Effect on Inotropy | Effect on Heart Rate | Reference |
| 0.03 µmol/L | Increased | No significant change | [7] |
| 0.1 µmol/L | Increased | Stimulated | [7] |
| 0.3 µmol/L | Increased | Stimulated | [7] |
Conclusion
The Langendorff heart perfusion system is an invaluable tool for elucidating the direct cardiac effects of this compound. The protocols and data presented herein provide a framework for researchers to design and execute robust experiments to investigate its inotropic, vasodilatory, and cardioprotective properties. Careful attention to experimental design, including appropriate drug concentrations and timing of administration, is crucial for obtaining meaningful and reproducible results.
References
- 1. This compound alleviates myocardial ischemia-reperfusion injury by regulating mitochondrial autophagy through cGAS-STING signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound: effects of a calcium sensitizer on function and arrhythmias and cyclic nucleotide levels during ischemia/reperfusion in the Langendorff-perfused guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Coadministration of this compound and Exenatide Offers a Significant Cardioprotective Effect to Isolated Rat Hearts against Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Oral application of this compound before ischaemia/reperfusion with or without cardioplegic arrest in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Levosimendan in Septic Cardiomyopathy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Levosimendan in preclinical studies of septic cardiomyopathy. The information compiled from recent scientific literature is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in this critical condition.
Introduction
Sepsis-induced cardiomyopathy is a severe complication of sepsis, characterized by myocardial dysfunction that contributes significantly to morbidity and mortality.[1][2] this compound, a calcium sensitizer and inodilator, has emerged as a promising therapeutic agent.[2][3][4] Its mechanism of action extends beyond improving cardiac contractility to include anti-inflammatory, antioxidant, and anti-apoptotic effects, making it a multifaceted drug for addressing the complex pathophysiology of septic cardiomyopathy.[1][2][5][6]
Mechanism of Action in Septic Cardiomyopathy
This compound's primary inotropic effect stems from its ability to increase the sensitivity of troponin C to calcium, thereby enhancing myocardial contractility without significantly increasing intracellular calcium concentrations and myocardial oxygen demand.[2][7] Beyond this, its therapeutic effects in sepsis are attributed to several pleiotropic actions:
-
Anti-inflammatory Effects: this compound has been shown to attenuate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[5][7] This is achieved, in part, through the inhibition of key inflammatory signaling pathways like the Rho-kinase, ERK, and p38 MAPK pathways.[5]
-
Cardioprotection via Mitophagy: Studies have demonstrated that this compound can protect against sepsis-induced cardiac dysfunction by activating mitophagy, the selective removal of damaged mitochondria, through the PINK-1-Parkin signaling pathway.[1][6][8] This process helps maintain mitochondrial quality control and cellular homeostasis.
-
Vasodilation and Improved Microcirculation: By opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, this compound induces vasodilation, which can improve tissue perfusion and microcirculation, counteracting the microvascular dysfunction often seen in sepsis.[2][9]
-
Antioxidant Properties: this compound has been observed to improve the oxidative stress index by increasing the activity of antioxidants like superoxide dismutase (SOD) and reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various preclinical models of septic cardiomyopathy.
Table 1: Effects of this compound on Cardiac Function in Animal Models of Sepsis
| Parameter | Animal Model | Sepsis Induction | This compound Dose | Outcome | Reference |
| Ejection Fraction (EF) | Mouse | LPS (10 mg/kg, IP) | 24 µg/kg, IP | Significantly improved EF compared to LPS group. | [1] |
| Fractional Shortening (FS) | Mouse | LPS (10 mg/kg, IP) | 24 µg/kg, IP | Significantly improved FS compared to LPS group. | [1] |
| Cardiac Output (CO) | Rabbit | LPS | Not specified | Restored both systolic and diastolic cardiac performance. | [7] |
| Left Ventricular Ejection Fraction (LVEF) | Mouse | Endotoxemia | Not specified | Increased LVEF. | [7] |
| Cardiac Index (CI) | Patients with Septic Shock | Sepsis | Not specified | Significantly higher CI compared to dobutamine group. | [6] |
Table 2: Effects of this compound on Inflammatory and Injury Markers in Animal Models of Sepsis
| Marker | Animal Model | Sepsis Induction | This compound Dose | Outcome | Reference |
| TNF-α | Mouse | LPS (10 mg/kg, IP) | 24 µg/kg, IP | Significantly attenuated serum TNF-α elevation. | [1] |
| IL-1β | Mouse | LPS (10 mg/kg, IP) | 24 µg/kg, IP | Significantly attenuated serum IL-1β elevation. | [1] |
| Cardiac Troponin-I (cTnI) | Mouse | LPS (10 mg/kg, IP) | 24 µg/kg, IP | Significantly lower cTnI levels compared to LPS group. | [1] |
| Creatine Kinase-MB (CK-MB) | Mouse | LPS (10 mg/kg, IP) | 24 µg/kg, IP | Significantly lower CK-MB levels compared to LPS group. | [1] |
| Myocardial Troponin-I | Mouse | Cecal Ligation and Puncture (CLP) | 5 mg/kg, IP (twice daily for 5 days) | Significant decrease in myocardial troponin-I concentration. | [5] |
| Serum TNF-α, IL-6, IL-1β | Mouse | Cecal Ligation and Puncture (CLP) | 5 mg/kg, IP (twice daily for 5 days) | Significantly lower serum levels of inflammatory cytokines. | [5] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Septic Cardiomyopathy Model in Mice
This model is widely used due to its simplicity and reproducibility in mimicking the inflammatory cascade of sepsis.[1]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O55:B5)
-
This compound
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Echocardiography system with a high-frequency linear transducer
-
Materials for blood and tissue collection
Protocol:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Control, this compound only, LPS, LPS + this compound).
-
Induction of Sepsis: Induce sepsis by a single intraperitoneal (IP) injection of LPS (e.g., 10 mg/kg body weight) dissolved in sterile saline.[1] The control group receives an equivalent volume of sterile saline.
-
This compound Administration: At a specified time point post-LPS injection (e.g., 3 hours), administer this compound (e.g., 24 µg/kg, IP) or vehicle (saline) to the respective groups.[1]
-
Cardiac Function Assessment: At a predetermined time after LPS injection (e.g., 6 hours), perform echocardiography on anesthetized mice to assess cardiac function.[1] Key parameters to measure include Ejection Fraction (EF) and Fractional Shortening (FS).
-
Sample Collection: Following functional assessment, collect blood samples via cardiac puncture for analysis of inflammatory cytokines (e.g., TNF-α, IL-1β) and cardiac injury markers (e.g., cTnI, CK-MB). Euthanize the animals and harvest heart tissue for histological analysis, Western blotting, or other molecular assays.
Cecal Ligation and Puncture (CLP)-Induced Polymicrobial Sepsis Model in Mice
The CLP model is considered the gold standard for inducing polymicrobial sepsis, closely mimicking the clinical course of human sepsis.[5]
Materials:
-
Male mice (e.g., Swiss albino)
-
This compound
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, sutures)
-
Needle (e.g., 18-gauge)
-
Sterile saline
Protocol:
-
Animal Preparation and Anesthesia: Anesthetize the mice and shave the abdominal area.
-
Surgical Procedure:
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve, ensuring intestinal continuity is maintained.
-
Puncture the ligated cecum twice with an 18-gauge needle.[5]
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
-
This compound Treatment: Administer this compound (e.g., 5 mg/kg, IP) or vehicle according to the experimental design. One described protocol involves twice-daily administration for 5 consecutive days, with the CLP operation performed on the fourth day.[5]
-
Post-operative Care: Provide fluid resuscitation with sterile saline and monitor the animals closely.
-
Endpoint Analysis: At the designated experimental endpoint, collect blood and heart tissue for analysis of cardiac injury markers, inflammatory cytokines, oxidative stress markers, and histopathology.
Visualizations
Signaling Pathways
Caption: this compound's multifaceted mechanism of action in septic cardiomyopathy.
Experimental Workflow: LPS-Induced Sepsis Model
Caption: Experimental workflow for the LPS-induced septic cardiomyopathy model.
Logical Relationships: Pathophysiology and Therapeutic Intervention
Caption: Logical flow from sepsis pathophysiology to this compound's therapeutic effect.
References
- 1. This compound protects from sepsis-inducing cardiac dysfunction by suppressing inflammation, oxidative stress and regulating cardiac mitophagy via the PINK-1-Parkin pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the Treatment of Patients with Severe Septic Cardiomyopathy [mdpi.com]
- 3. intensivecaremedjournal.com [intensivecaremedjournal.com]
- 4. This compound as a new force in the treatment of sepsis-induced cardiomyopathy: mechanism and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of this compound Against Sepsis-Induced Cardiotoxicity in Mice Model [jmchemsci.com]
- 6. This compound for sepsis-induced myocardial dysfunction: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a new force in the treatment of sepsis-induced cardiomyopathy: mechanism and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound for sepsis-induced myocardial dysfunction: friend or foe? [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Levosimendan Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levosimendan is a calcium-sensitizing inodilator used in the treatment of acutely decompensated heart failure. Its unique mechanism of action, which includes enhancing the calcium sensitivity of myofilaments, inhibiting phosphodiesterase 3 (PDE3), and opening ATP-sensitive potassium (K-ATP) channels, makes it a valuable therapeutic agent.[1][2] The development of this compound analogs aims to optimize its pharmacological profile, potentially improving potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) assays are crucial for the efficient identification and characterization of novel analogs with desired activities.
These application notes provide detailed protocols for a suite of HTS assays designed to evaluate this compound analogs for their effects on calcium sensitization, PDE3 inhibition, and K-ATP channel opening.
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their effects through three primary signaling pathways:
-
Calcium Sensitization: this compound binds to cardiac troponin C (cTnC) in a calcium-dependent manner.[3][4] This stabilizes the Ca2+-bound conformation of cTnC, leading to a more sustained interaction between actin and myosin, thereby enhancing myocardial contractility without significantly increasing intracellular calcium concentrations.[2]
-
Phosphodiesterase 3 (PDE3) Inhibition: At higher concentrations, this compound acts as a PDE3 inhibitor.[2][5] PDE3 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to increased intracellular cAMP levels, which in turn activates protein kinase A (PKA). PKA phosphorylates various targets in the cardiac myocyte, contributing to increased contractility and vasodilation.
-
ATP-Sensitive Potassium (K-ATP) Channel Opening: this compound opens K-ATP channels in vascular smooth muscle cells.[6][7] This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium causes vasodilation, reducing both preload and afterload on the heart.[1] this compound also opens mitochondrial K-ATP channels, which is thought to contribute to its cardioprotective effects.[8]
Signaling Pathway Diagrams
Experimental Protocols and Data Presentation
The following section details the experimental protocols for primary HTS assays to assess the activity of this compound analogs.
Calcium Sensitization Assay
Principle: This assay measures the ability of a compound to increase the calcium sensitivity of the cardiac contractile apparatus. A common method involves using skinned cardiac muscle fibers or purified cardiac troponin complex and measuring the force of contraction or a fluorescence signal at submaximal calcium concentrations.
Experimental Protocol: Fluorescence-Based Troponin C Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human cardiac troponin C (cTnC) labeled with a fluorescent probe (e.g., IAANS) in a suitable buffer (e.g., 20 mM MOPS, 150 mM KCl, 2 mM MgCl2, pH 7.0).
-
Prepare a stock solution of the cardiac troponin I (cTnI) switch peptide (e.g., residues 147-163).
-
Prepare a range of calcium chloride solutions to create a calcium concentration gradient.
-
Dissolve this compound analogs in DMSO to create stock solutions.
-
-
Assay Procedure:
-
In a 384-well microplate, add the fluorescently labeled cTnC.
-
Add the this compound analog or control compound (e.g., this compound, DMSO vehicle).
-
Add the cTnI switch peptide.
-
Initiate the reaction by adding a submaximal concentration of calcium chloride.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths. An increase in fluorescence indicates a conformational change in cTnC consistent with calcium sensitization.
-
-
Data Analysis:
-
Calculate the percent increase in fluorescence relative to the vehicle control.
-
Determine the EC50 value for active compounds by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Quantitative Data for this compound and Analogs
| Compound | Assay | EC50 (nM) | Reference |
| This compound | Isometric force in guinea-pig cardiomyocytes (at pCa 6.2) | 8.4 | [9] |
| Dextrosimendan | Isometric force in guinea-pig cardiomyocytes (at pCa 6.2) | 640 | [9] |
| This compound | Increase in twitch tension in guinea-pig papillary muscles | 60 | [9] |
| Dextrosimendan | Increase in twitch tension in guinea-pig papillary muscles | 2800 | [9] |
A study of nine this compound analogs demonstrated a strong correlation (r=0.91) between their calcium-dependent binding to troponin C and their ability to increase the calcium sensitivity of myofilaments in cardiac skinned fibers.[3][10] Another study identified that analogs such as CMDP, AMDP, and CI-930 bind to the cTnC-cTnI complex, a key interaction for calcium sensitization.[11]
Phosphodiesterase 3 (PDE3) Inhibition Assay
Principle: This assay quantifies the inhibition of PDE3 activity by test compounds. A common HTS format utilizes a fluorescently labeled cAMP substrate. Cleavage of the substrate by PDE3 results in a change in fluorescence polarization or intensity.
Experimental Protocol: Fluorescence Polarization-Based PDE3 Assay
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human PDE3 in assay buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl2, pH 7.5).
-
Prepare a stock solution of a fluorescently labeled cAMP substrate (e.g., fluorescein-cAMP).
-
Prepare a stock solution of anti-cAMP antibody.
-
Dissolve this compound analogs in DMSO to create stock solutions.
-
-
Assay Procedure:
-
In a 384-well microplate, add the this compound analog or control compound (e.g., a known PDE3 inhibitor like cilostamide, DMSO vehicle).
-
Add the PDE3 enzyme.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorescein-cAMP substrate.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the anti-cAMP antibody.
-
Measure fluorescence polarization using a suitable plate reader. Inhibition of PDE3 will result in less substrate cleavage and a higher fluorescence polarization signal.
-
-
Data Analysis:
-
Calculate the percent inhibition of PDE3 activity relative to the vehicle control.
-
Determine the IC50 value for active compounds by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Quantitative Data for this compound
| Compound | Assay | IC50 (nM) | Reference |
| This compound | PDE3 inhibition (guinea-pig left ventricle) | 7.5 | [9] |
| Dextrosimendan | PDE3 inhibition (guinea-pig left ventricle) | 3200 | [9] |
| This compound | PDE III inhibition | 1.4 | [12] |
| This compound | PDE IV inhibition | 11,000 | [12] |
ATP-Sensitive Potassium (K-ATP) Channel Opening Assay
Principle: This cell-based assay measures the opening of K-ATP channels by detecting changes in membrane potential. A common method uses a fluorescent membrane potential-sensitive dye. Channel opening leads to potassium efflux and hyperpolarization, which is detected as a change in fluorescence.
Experimental Protocol: Fluorescent Membrane Potential Assay
-
Cell Culture and Dye Loading:
-
Culture a suitable cell line expressing K-ATP channels (e.g., HEK-293 cells stably transfected with Kir6.2/SUR2B) in 384-well black, clear-bottom microplates.
-
Wash the cells with a physiological salt solution.
-
Load the cells with a membrane potential-sensitive fluorescent dye (e.g., a FRET-based dye pair) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the this compound analog or control compound (e.g., a known K-ATP channel opener like pinacidil, DMSO vehicle) to the dye-loaded cells.
-
Incubate for a specified time (e.g., 20 minutes) at room temperature.
-
Measure the fluorescence intensity using a plate reader. A change in the fluorescence ratio or intensity indicates a change in membrane potential consistent with K-ATP channel opening.
-
-
Data Analysis:
-
Calculate the percent change in fluorescence relative to the vehicle control.
-
Determine the EC50 value for active compounds by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Quantitative Data for this compound
| Compound | Assay | EC50 (µM) | Reference |
| This compound | Stimulation of K-ATP current in rat ventricular cells | 4.7 | [6] |
Experimental Workflow
The following diagram illustrates a typical HTS workflow for the screening of a this compound analog library.
Conclusion
The HTS assays described in these application notes provide a robust framework for the identification and characterization of novel this compound analogs. By employing a multi-assay approach targeting calcium sensitization, PDE3 inhibition, and K-ATP channel opening, researchers can efficiently screen compound libraries and identify candidates with desired pharmacological profiles for further development as potential therapeutics for heart failure.
References
- 1. This compound: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Further evidence for the cardiac troponin C mediated calcium sensitization by this compound: structure-response and binding analysis with analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troponin C-mediated calcium sensitization by this compound accelerates the proportional development of isometric tension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of phosphodiesterase-3 by this compound is sufficient to account for its inotropic effect in failing human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel calcium sensitizer this compound activates the ATP-sensitive K+ channel in rat ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound‐induced venodilation is mediated by opening of potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a mitochondrial K(ATP) channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positive inotropic effect of this compound is correlated to its stereoselective Ca2+-sensitizing effect but not to stereoselective phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Defining the Binding Site of this compound and Its Analogues in a Regulatory Cardiac Troponin C−Troponin I Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of this compound and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Levosimendan Delivery in Preclinical Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Levosimendan in preclinical rodent models. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacokinetics of this calcium-sensitizing inodilator.
Introduction
This compound is a calcium sensitizer and potassium channel opener with positive inotropic and vasodilatory effects.[1][2] It enhances cardiac contractility by increasing the sensitivity of troponin C to calcium without significantly increasing myocardial oxygen consumption.[2][3] Its vasodilatory action, which reduces both preload and afterload, is mediated through the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[1][2] this compound also exerts cardioprotective effects, potentially through the opening of mitochondrial K-ATP channels.[1][4]
In preclinical rodent studies, this compound is investigated for various cardiovascular conditions, including heart failure, myocardial infarction, and pulmonary hypertension.[5][6] The choice of delivery method is critical for achieving desired pharmacokinetic and pharmacodynamic profiles. This document outlines protocols for intravenous, intraperitoneal, and oral administration of this compound in rats and mice.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical rodent studies involving this compound administration.
Table 1: this compound and Metabolite OR-1896 Pharmacokinetic Parameters in Rodents
| Parameter | This compound (Rat) | OR-1896 (Rat) | This compound (Mouse) | OR-1896 (Mouse) |
| Half-life (t½) | ~1 hour[7][8] | ~75-80 hours[7] | Not explicitly found | Not explicitly found |
| Volume of Distribution (Vd) | 9.83 ± 1.41 L[9] | Not explicitly found | Not explicitly found | Not explicitly found |
| Clearance (CL) | 9.89 ± 1.78 L/hr[9] | Not explicitly found | Not explicitly found | Not explicitly found |
| Protein Binding | ~98%[7] | ~40%[7] | Not explicitly found | Not explicitly found |
Table 2: Exemplary this compound Dosages in Rodent Models
| Administration Route | Species | Model | Dosage | Reference |
| Intravenous (IV) | Rat | Right Ventricular Failure | Loading dose: 12-60 µg/kg; Infusion: 0.1-0.5 µg/kg/min[10] | [10] |
| Rat | Post-Myocardial Infarction Heart Failure | Infusion: 2.4 µg/kg/min[5] | [5] | |
| Rat | Verapamil Toxicity | Bolus: 12 µg/kg followed by 18 µg/kg[11] | [11] | |
| Intraperitoneal (IP) | Rat | Sepsis (GalN/LPS model) | 2 and 4 mg/kg[12] | [12] |
| Oral | Rat | Hypertensive Heart Disease | 1 mg/kg/day in drinking water[13] | [13] |
| Rat | Heart Failure with Preserved Ejection Fraction | 1 mg/kg/day[14] | [14] |
Signaling Pathway of this compound
The primary mechanisms of action of this compound involve calcium sensitization and potassium channel opening, leading to inotropic and vasodilatory effects.
Caption: this compound's dual mechanism of action in cardiomyocytes and vascular smooth muscle cells.
Experimental Protocols
Intravenous (IV) Administration Protocol for Rats
This protocol is adapted from studies investigating the acute hemodynamic effects of this compound.[10][15]
Materials:
-
This compound
-
Vehicle (e.g., 5% dextrose water or isotonic saline)[10][15]
-
Infusion pump
-
Catheters for venous access (e.g., jugular or femoral vein)
-
Anesthesia (e.g., isoflurane, pentobarbital)[16]
-
Hemodynamic monitoring equipment (e.g., pressure transducer for blood pressure, ECG)
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant a catheter into the jugular or femoral vein for drug administration. Implant an arterial catheter for blood pressure monitoring if required. Allow the animal to stabilize.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration.
-
Administration:
-
Monitoring: Continuously monitor hemodynamic parameters such as blood pressure and heart rate throughout the experiment.
-
Sample Collection: Collect blood samples at predetermined time points to analyze plasma drug concentrations.
References
- 1. The cardioprotective effects of this compound: preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound improves contractility in vivo and in vitro in a rodent model of post-myocardial infarction heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound improves cardiac function and myocardial efficiency in rats with right ventricular failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The this compound metabolite OR-1896 elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Pharmacokinetic and Pharmacodynamic Study of Intravenous this compound in Healthy Chinese Volunteers and Ethnic Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute effects of this compound in experimental models of right ventricular hypertrophy and failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Effects of this compound on cardiac remodeling and cardiomyocyte apoptosis in hypertensive Dahl/Rapp rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute and chronic effects of this compound in the ZSF1 obese rat model of heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound attenuates multiple organ injury and improves survival in peritonitis-induced septic shock: studies in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Levosimendan Solubility for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Levosimendan in in vitro assays. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvents for dissolving this compound?
A1: this compound is a crystalline solid that is poorly soluble in water but readily dissolves in organic solvents.[1][2] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.[1][3][4][5] Ethanol and dimethylformamide (DMF) are also effective solvents.[1] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound.[3]
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is causing this?
A2: This is a common issue due to this compound's low aqueous solubility.[2] The primary cause is that the final concentration of this compound in your culture medium exceeds its solubility limit in that specific aqueous environment. Factors that influence this include the final concentration of the organic solvent (e.g., DMSO), the pH of the medium, and interactions with media components.[6][7] this compound's water solubility is pH-dependent, with solubility decreasing as the pH drops below its pKa of approximately 6.2.[2][8]
Q3: How can I prevent this compound from precipitating in my cell culture medium?
A3: To prevent precipitation, it is essential to follow a careful dilution protocol. Here are some key recommendations:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).[3][5]
-
Use a serial dilution approach: Instead of adding the highly concentrated stock directly to your medium, perform one or more intermediate dilution steps.
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the drug can help improve solubility.[6]
-
Add the drug solution slowly: Add the this compound solution dropwise to the medium while gently swirling to ensure rapid and even distribution.[6]
-
Maintain a low final solvent concentration: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to minimize solvent-induced cytotoxicity and solubility issues.
Q4: What is the recommended method for preparing a this compound working solution for my in vitro assay?
A4: The following is a recommended protocol for preparing a working solution of this compound for cell culture experiments.
Experimental Protocols
Protocol for Preparing this compound Working Solution
-
Prepare a Primary Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a high concentration (e.g., 50 mg/mL).[5]
-
Gently vortex or sonicate until the powder is completely dissolved. This is your primary stock solution.
-
Store the primary stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] this compound is stable for at least 4 years when stored as a crystalline solid at -20°C.[1]
-
-
Prepare an Intermediate Dilution (if necessary):
-
Depending on your final desired concentration, it may be beneficial to make an intermediate dilution of your primary stock solution in DMSO. This helps to reduce the concentration of DMSO added to your final working solution.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of the this compound stock solution required to achieve your desired final concentration.
-
While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or optimize your dilution strategy.
-
Use the freshly prepared working solution for your experiments immediately.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ≥ 50 mg/mL (178.39 mM) | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] |
| Water | Insoluble | [3][4] |
Table 2: Aqueous Solubility of this compound at Different pH Values
| pH | Solubility in Phosphate Buffer | Reference |
| 7.4 | 0.4 mg/mL | [8][10] |
| 6.0 | 0.03 mg/mL | [8][11] |
| 2.0 | 0.02 mg/mL | [8][10] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action in cardiomyocytes and vascular smooth muscle cells.
Caption: Recommended workflow for preparing this compound solutions for in vitro assays.
Caption: A logical guide to troubleshooting this compound precipitation in culture media.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. WO2008082871A1 - Formulations of this compound for parenteral administration - Google Patents [patents.google.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2001019334A2 - Pharmaceutical solutions of this compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. CN108289832B - Improved formulation of this compound and infusion concentrate for intravenous administration by infusion or injection - Google Patents [patents.google.com]
- 11. CN1611219A - this compound medicinal composition and its preparing method - Google Patents [patents.google.com]
Optimizing Levosimendan Concentration for Primary Cardiomyocyte Culture: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Levosimendan concentration for primary cardiomyocyte culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in primary cardiomyocyte culture?
A1: Based on in vitro studies, a starting concentration range of 0.1 µM to 10 µM is recommended for treating primary cardiomyocytes.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: How does this compound affect cardiomyocyte viability?
A2: this compound has been shown to have cardioprotective effects and can attenuate apoptosis in cardiomyocytes.[2][3] However, like any compound, high concentrations may lead to cytotoxicity. A viability assay is recommended to determine the optimal non-toxic concentration.
Q3: What is the primary mechanism of action of this compound on cardiomyocytes?
A3: this compound is a calcium sensitizer that enhances myocardial contractility by binding to cardiac troponin C in a calcium-dependent manner.[4][5][6] This action improves the efficiency of calcium utilization during muscle contraction without significantly increasing intracellular calcium concentration, which can be detrimental.[3][5] Additionally, it opens ATP-sensitive potassium (K-ATP) channels in the mitochondrial membrane, contributing to its cardioprotective effects.[3][5]
Q4: Which signaling pathways are modulated by this compound in cardiomyocytes?
A4: this compound modulates several pro-survival and stress-related signaling pathways in cardiomyocytes. These include the Akt, ERK1/2, and p38-MAPK pathways.[7] It has also been shown to inhibit the cGAS-STING signaling pathway, which is involved in inflammation and cell death.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death observed after this compound treatment. | This compound concentration is too high, leading to cytotoxicity. | Perform a dose-response curve with a wider range of concentrations (e.g., 0.01 µM to 100 µM) and assess cell viability using an MTT or LDH assay to determine the EC50 and optimal non-toxic concentration. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is consistent across all treatment groups and is at a non-toxic level (typically <0.1%). | |
| No significant effect on cardiomyocyte contractility is observed. | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner (e.g., 0.1 µM, 1 µM, 10 µM) and measure contractility at each concentration. |
| Incubation time is too short. | Increase the incubation time with this compound. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help determine the optimal treatment duration. | |
| Cardiomyocytes are not healthy or are of poor quality. | Ensure proper isolation and culture techniques for primary cardiomyocytes. Assess the baseline contractility of untreated cells to confirm their health and responsiveness. | |
| Inconsistent results between experiments. | Variability in primary cardiomyocyte isolation and culture. | Standardize the isolation and culture protocols, including enzyme digestion times, cell plating density, and culture media composition. |
| Inaccurate this compound concentration. | Prepare fresh this compound stock solutions for each experiment and verify the final concentrations. |
Data Presentation
Table 1: Representative Dose-Response of this compound on Cardiomyocyte Viability
| This compound Concentration (µM) | Cell Viability (%) (mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 1 | 97.2 ± 5.1 |
| 10 | 95.8 ± 6.3 |
| 50 | 75.3 ± 8.9 |
| 100 | 55.1 ± 10.2 |
Disclaimer: This table presents representative data compiled from multiple sources. Actual results may vary depending on the specific experimental conditions.
Table 2: Representative Dose-Response of this compound on Cardiomyocyte Contractility (Fractional Shortening)
| This compound Concentration (µM) | Fractional Shortening (%) (mean ± SD) |
| 0 (Control) | 5.2 ± 1.1 |
| 0.1 | 6.8 ± 1.3 |
| 1 | 8.5 ± 1.5 |
| 10 | 10.2 ± 1.8 |
Disclaimer: This table presents representative data compiled from multiple sources. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Cardiomyocyte Viability Assessment using Annexin V Flow Cytometry
This protocol details the steps to assess cardiomyocyte apoptosis following this compound treatment using an Annexin V-FITC apoptosis detection kit.[2]
-
Cell Preparation:
-
Plate primary cardiomyocytes in 6-well plates at a suitable density.
-
Allow cells to adhere and recover for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for the desired incubation period (e.g., 24 hours).
-
-
Cell Staining:
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use appropriate controls (unstained cells, cells stained with only FITC Annexin V, and cells stained with only PI) to set up compensation and gates.
-
Quantify the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Protocol 2: Cardiomyocyte Contractility Measurement using Video Microscopy
This protocol outlines a general procedure for measuring cardiomyocyte contractility (fractional shortening) using video-based analysis.
-
Experimental Setup:
-
Plate primary cardiomyocytes on laminin-coated glass-bottom dishes.
-
Mount the dish on an inverted microscope equipped with a high-speed camera and an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Use a field stimulator to pace the cardiomyocytes at a constant frequency (e.g., 1 Hz).
-
-
Image Acquisition:
-
Select a single, rod-shaped, and rhythmically contracting cardiomyocyte for analysis.
-
Record a high-speed video (e.g., 100-200 frames per second) of the contracting myocyte for a set duration (e.g., 10-30 seconds) to capture multiple contraction-relaxation cycles.
-
Acquire baseline recordings before adding this compound.
-
-
This compound Treatment and Recording:
-
Carefully add this compound to the culture medium to achieve the desired final concentration, minimizing disturbance to the cells.
-
Allow the cells to equilibrate with the drug for a sufficient period (e.g., 15-30 minutes).
-
Record videos of the same cardiomyocyte at each this compound concentration.
-
-
Data Analysis:
-
Use a contractility analysis software (e.g., IonOptix, or open-source alternatives) to measure the cell length at diastole (Ld) and systole (Ls) for each contraction cycle.
-
Calculate fractional shortening using the formula: Fractional Shortening (%) = [(Ld - Ls) / Ld] * 100.
-
Average the fractional shortening over multiple cycles for each condition.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. safercare.vic.gov.au [safercare.vic.gov.au]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. This compound, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on cardiac function, size and strain in heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac Ischemia On-a-Chip: Antiarrhythmic Effect of this compound on Ischemic Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Levosimendan Assay Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Levosimendan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential assay interference in your biochemical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with biochemical assays?
This compound is a calcium-sensitizing inodilator used in the treatment of acute decompensated heart failure. Its mechanism of action involves binding to cardiac troponin C in a calcium-dependent manner, enhancing myocardial contractility without significantly increasing intracellular calcium levels. Additionally, it opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle, leading to vasodilation.
Interference in biochemical assays can arise from two main mechanisms:
-
In Vivo Effects: this compound can induce physiological changes in the body that alter the levels of certain biomarkers. For example, it has been observed to affect markers of inflammation and liver function. These are true biological changes, not analytical errors, but they need to be considered when interpreting results.
-
In Vitro Effects: this compound or its metabolites may directly interact with assay components. This can be due to:
-
Chemical Reactivity: this compound has been found to react with common laboratory reagents like dithiothreitol (DTT) and sodium azide.[1]
-
Cross-reactivity: In immunoassays, the antibodies used in the test may unintentionally bind to this compound or its metabolites due to structural similarities with the target analyte.
-
Enzymatic Inhibition/Activation: this compound could potentially inhibit or activate enzymes being measured in an assay.
-
Q2: Which specific biochemical assays are known to be affected by this compound?
Currently, documented interference of this compound in standard clinical chemistry assays is not widespread. However, researchers should be aware of potential effects in the following areas:
-
Inflammatory Markers: Studies have shown that this compound administration can influence levels of high-sensitivity C-reactive protein (hs-CRP). One study reported significantly higher hs-CRP levels in patients receiving this compound compared to a control group, suggesting a potential for myocyte injury or an amplified inflammatory response.[2]
-
Liver Function Tests: this compound has been associated with improvements in liver function markers in patients with advanced chronic heart failure. This is likely an in vivo effect due to improved hemodynamics.[3]
-
Platelet Aggregation Assays: In vitro studies have demonstrated that this compound and its metabolites can inhibit platelet aggregation.[4] This is a critical consideration for researchers studying hemostasis or coagulation in the presence of the drug.
-
Assays Containing DTT or Sodium Azide: this compound has been shown to react with dithiothreitol (DTT) and sodium azide.[1] This can lead to inaccurate results in any assay using these common reagents, such as certain enzyme activity assays or immunoassays where they are used as preservatives or reducing agents.
Q3: What are the main metabolites of this compound and can they also cause interference?
This compound is metabolized in the body to several compounds, with the two most significant being OR-1855 and the active metabolite, OR-1896. Due to their prolonged half-life, these metabolites are responsible for the long-term effects of this compound. Like the parent drug, these metabolites have the potential to interfere with biochemical assays. For instance, both OR-1855 and OR-1896 have been shown to inhibit platelet aggregation in vitro.[4]
Troubleshooting Guide
Encountering unexpected or inconsistent results in the presence of this compound? Follow these steps to identify and mitigate potential interference.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high or low biomarker levels (e.g., hs-CRP, liver enzymes) | In vivo physiological effect of this compound. | 1. Review the literature for known physiological effects of this compound on the biomarker of interest. 2. Establish a baseline measurement before this compound administration. 3. Consider the timing of sample collection in relation to drug administration. |
| Non-reproducible results in enzymatic assays | Chemical interference with assay reagents (e.g., DTT). | 1. Check the assay kit's package insert for components that may react with this compound (e.g., DTT, sodium azide). 2. If possible, substitute the interfering reagent with a non-reactive alternative. 3. Perform a spike and recovery experiment: add a known amount of analyte to a sample with and without this compound to assess recovery. |
| False-positive or false-negative results in immunoassays | Cross-reactivity of assay antibodies with this compound or its metabolites. | 1. Perform a serial dilution of the sample. Non-linear results upon dilution may indicate interference. 2. Use an alternative assay for the same analyte that employs different antibodies or a different detection method. 3. Consult the assay manufacturer for information on known cross-reactants. |
| Inhibition of a biological process in an in vitro experiment (e.g., platelet aggregation) | Direct pharmacological effect of this compound or its metabolites. | 1. This may be a true effect of the drug. To confirm, perform a dose-response curve with this compound and its metabolites. 2. Use appropriate positive and negative controls to ensure the assay is performing as expected. |
Quantitative Data Summary
The following table summarizes quantitative findings from studies investigating the effects of this compound on various biochemical parameters.
| Parameter | Study Population/Model | This compound Effect | Control/Comparator | Key Finding | Citation |
| hs-CRP (mg/L) | Patients with decompensated heart failure | Increased to 38.34 ± 32.1 at 24h | Furosemide group: 12.97 ± 12.3 at 24h | This compound group had significantly higher hs-CRP levels. | [2] |
| Platelet Aggregation (ADP-induced) | In vitro study with patient blood | Reduced platelet aggregation | Baseline sample | This compound and its metabolites inhibited platelet aggregation. | [4] |
| Total Bilirubin (μmol/L) | Patients with advanced chronic heart failure | Decreased from 21.9 ± 16.4 to 18.5 ± 13.1 at 3 months | Control group showed no significant change. | This compound improved liver function. | [3] |
| AST (μkat/L) | Patients with advanced chronic heart failure | Decreased from 1.18 ± 0.98 to 0.42 ± 0.40 at 3 months | Control group showed no significant change. | This compound improved liver function. | [3] |
| ALT (μkat/L) | Patients with advanced chronic heart failure | Decreased from 0.73 ± 0.71 to 0.50 ± 0.49 at 3 months | Control group showed no significant change. | This compound improved liver function. | [3] |
Experimental Protocols
Protocol 1: Assessing Potential Interference in an Enzymatic Assay
-
Prepare a this compound stock solution: Dissolve this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Spike-in experiment:
-
Prepare two sets of samples. In one set, spike in a known concentration of this compound. In the other set, add an equivalent volume of the solvent as a control.
-
Run the enzymatic assay according to the manufacturer's instructions.
-
Compare the enzyme activity between the this compound-spiked samples and the control samples. A significant difference suggests interference.
-
-
Reagent compatibility check:
-
Review the assay's reagent list for components known to react with this compound (e.g., DTT, sodium azide).
-
If a reactive component is present, contact the manufacturer to inquire about alternative formulations or consider using a different assay kit.
-
Protocol 2: Investigating Potential Cross-Reactivity in an Immunoassay
-
Serial Dilution:
-
Take the patient sample or experimental sample containing this compound and perform a series of dilutions (e.g., 1:2, 1:4, 1:8) with the assay's recommended diluent.
-
Measure the analyte concentration in each dilution.
-
Multiply the results by the dilution factor. If the calculated concentrations are not consistent across the dilutions, interference is likely.
-
-
Use of an Alternative Method:
-
Measure the analyte in the same sample using a different method, preferably one with a different detection principle (e.g., mass spectrometry instead of an immunoassay).
-
A significant discrepancy between the results of the two methods suggests interference in the immunoassay.
-
Visualizations
Caption: this compound's dual mechanism of action.
References
- 1. Binding of this compound, a calcium sensitizer, to cardiac troponin C [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound use on high-sensitivity C-reactive protein in patients with decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of this compound and Its Metabolites on Platelet Activation Mechanisms in Patients during Antiplatelet Therapy—Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Levosimendan Stability and Degradation: A Technical Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of Levosimendan in experimental solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation under several conditions. The primary factors are:
-
pH: It is unstable in aqueous solutions at physiological pH and undergoes hydrolytic decomposition.[1] It is more stable in acidic conditions (pH 3.0-4.2).[1][2]
-
Oxidizing Agents: this compound is labile to oxidative stress.
-
Alkaline Conditions: Exposure to basic solutions leads to degradation.
-
Aqueous Solutions: this compound is not stable in water at physiological pH due to hydrolysis.[1]
Q2: How should I store this compound powder and stock solutions?
A2: For optimal stability:
-
Powder: this compound as a crystalline solid should be stored at -20°C.[3]
-
Stock Solutions: Concentrated stock solutions in appropriate organic solvents should also be stored at -20°C. The commercial concentrate for infusion is stored in a refrigerator at 2-8°C.[4]
Q3: What are the recommended solvents for preparing this compound stock solutions for research?
A3: this compound is soluble in several organic solvents. For research purposes, the following are recommended:
-
Dimethyl sulfoxide (DMSO): Solubility is approximately 25 mg/mL.[3]
-
Ethanol: Solubility is approximately 10 mg/mL.[3]
-
Dimethylformamide (DMF): Solubility is approximately 30 mg/mL.[3]
It is crucial to prepare a concentrated stock solution in one of these solvents before further dilution into aqueous experimental buffers.[3]
Q4: Can I dissolve this compound directly in my aqueous experimental buffer?
A4: It is not recommended to dissolve this compound powder directly in aqueous buffers, especially at neutral or physiological pH, due to its low water solubility (0.04 mg/mL) and susceptibility to hydrolysis.[1][5] Always prepare a concentrated stock solution in an appropriate organic solvent first and then dilute it to the final concentration in your aqueous medium immediately before use.
Q5: For how long is a diluted this compound solution in an aqueous buffer stable?
A5: The stability of diluted this compound in aqueous solutions is limited. Infusion solutions diluted in 5% glucose are considered stable for 24 hours at 25°C. However, for sensitive experiments, it is best practice to prepare fresh dilutions immediately before each experiment to minimize degradation.
Q6: Are there any known incompatibilities with common lab reagents?
A6: this compound interacts with sodium thiosulfate in a time-dependent manner.[6] Caution should be exercised when using this compound in the presence of strong oxidizing or reducing agents. It is generally compatible with common infusion solutions like 5% dextrose and 0.9% NaCl, as well as with drugs such as dobutamine, dopamine, and milrinone for up to 24 hours.[2][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | This compound degradation in the experimental solution. | Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system and does not exceed cytotoxic levels. |
| Precipitation observed upon dilution of the stock solution. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | Increase the volume of the aqueous buffer for dilution. Alternatively, the use of a solubility enhancing agent like polyvinylpyrrolidone has been described in formulations.[2] For experimental purposes, ensure the final concentration is below the solubility limit in the specific buffer system. |
| Discoloration of the this compound solution. | The commercial concentrate may turn orange during storage, which does not necessarily indicate a loss of potency. However, significant color changes in freshly prepared experimental solutions could indicate degradation. | Visually inspect solutions before use. If significant and unexpected color change occurs in your experimental prep, discard the solution and prepare a fresh one. |
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Key Degradation Products | Reference |
| Acidic | 0.01 M HCl | 2 hours | Not specified | Significant | Not specified | [7] |
| Alkaline | 0.01 M NaOH | 2 hours | Not specified | Significant | Three main degradation products | [7][8] |
| Oxidative | 15% H₂O₂ | 2 hours | Not specified | Significant | Not specified | [7] |
| Neutral | Water | 2 hours | Not specified | Stable | - | [7] |
| Photolytic | UV exposure | 2 hours | Not specified | Stable | - | [7] |
| Thermal | Not specified | Not specified | Not specified | Fair stability | - | [9] |
Experimental Protocols
Preparation of this compound Stock Solution (for research use)
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of a recommended organic solvent (e.g., DMSO, Ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Purging with an inert gas before sealing is recommended to minimize oxidation.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[3]
Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated method for determining this compound stability.[10][11]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Mobile Phase: A mixture of Acetonitrile, water, and 0.1% Trifluoroacetic acid (TFA) in a ratio of 40:10:50 (v/v/v).[10][11]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound in the mobile phase at known concentrations.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the experimental samples (after appropriate dilution in the mobile phase).
-
Quantify the amount of this compound by comparing the peak area of the sample to the calibration curve. Degradation is indicated by a decrease in the this compound peak area and the appearance of new peaks corresponding to degradation products.
-
Visualizations
This compound Signaling Pathway
Caption: this compound's dual mechanism of action.
Experimental Workflow for Assessing this compound Stability
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. data.epo.org [data.epo.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cardiffcriticalcare.co.uk [cardiffcriticalcare.co.uk]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. Paper: Stability of this compound during simulated y-site administration (2012 ACCP Annual Meeting) [accp.confex.com]
- 7. ijpdd.org [ijpdd.org]
- 8. ejhp.bmj.com [ejhp.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Levosimendan Dosage in Animal Models with Renal Impairment
This technical support guide provides essential information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Levosimendan in animal models with renal impairment.
Frequently Asked Questions (FAQs)
Q1: How does renal impairment affect the pharmacokinetics of this compound and its metabolites?
A1: Renal impairment has a significant impact on the active metabolite of this compound, OR-1896. While the half-life of the parent drug, this compound, is only slightly prolonged, the half-life of OR-1896 can be extended by approximately 1.5-fold in cases of severe renal dysfunction.[1] This leads to an accumulation of the active metabolite, which may result in more pronounced and prolonged hemodynamic effects.[1] Therefore, careful consideration of the dosage and duration of treatment is crucial in animals with compromised renal function.
Q2: Are there established guidelines for adjusting this compound dosage in animal models with pre-existing renal impairment?
A2: Currently, there are no universally established guidelines for specific dose adjustments of this compound in animal models with pre-existing renal impairment. Most preclinical studies have focused on the protective effects of this compound in acute kidney injury models rather than on dose-finding in chronic renal failure models.[2][3] The decision on dosage adjustment is often at the discretion of the researcher, based on the severity of renal dysfunction and the specific animal model being used. It is recommended to start with a lower dose and titrate upwards based on hemodynamic response and tolerance.
Q3: What are the typical dosage ranges of this compound used in animal studies involving renal injury?
A3: The dosage of this compound in animal studies varies depending on the species and the experimental design. In many studies, a loading dose is followed by a continuous infusion. For instance, in pig models of renal ischemia-reperfusion injury, this compound has been administered directly into the renal artery. In rat models of cisplatin-induced nephrotoxicity, a daily oral dose has been used. A common intravenous infusion rate in various models is in the range of 0.1 to 0.2 µg/kg/min. For detailed examples of dosages used in specific animal models, please refer to the data tables below.
Q4: What are the primary mechanisms of this compound's renal-protective effects?
A4: this compound is believed to exert its renal-protective effects through a combination of mechanisms. Hemodynamically, it increases cardiac output and can improve renal blood flow.[4][5] At the cellular level, it has demonstrated anti-apoptotic, anti-inflammatory, and antioxidant properties in the context of renal injury.[2][3] These effects are thought to be mediated, in part, by the opening of mitochondrial ATP-sensitive potassium (K-ATP) channels, which is a key component of its preconditioning-like protective effects.[2][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Hypotension after this compound administration | Vasodilatory effects of this compound, especially with a loading dose or in dehydrated animals. | - Omit the initial loading dose and start with a low-rate continuous infusion (e.g., 0.05 µg/kg/min).- Ensure the animal is adequately hydrated before and during the infusion.- If hypotension persists, consider reducing the infusion rate or discontinuing the drug.- In some experimental settings, co-administration of a vasopressor may be necessary to maintain target blood pressure. |
| Tachycardia or arrhythmias | Sympathetic stimulation or electrolyte imbalances. | - Monitor heart rate and ECG continuously.- Ensure serum potassium levels are within the normal range before starting the infusion, as hypokalemia can be exacerbated.- Reduce the infusion rate if significant tachycardia or arrhythmias occur. |
| Prolonged hemodynamic effects after stopping the infusion | Accumulation of the active metabolite OR-1896 due to reduced renal clearance. | - Be aware that the hemodynamic effects may persist for an extended period in animals with renal impairment.- Plan for longer monitoring of cardiovascular parameters after the infusion is stopped.- Consider a shorter duration of infusion in subsequent experiments if prolonged effects are a concern. |
| Inconsistent or unexpected experimental results | Variability in the severity of renal impairment, drug administration protocol, or animal model. | - Ensure a consistent and reproducible model of renal impairment.- Standardize the drug preparation and administration protocol.- Consider the use of a control group with renal impairment that does not receive this compound to isolate the drug's effects.- Animal data on the renal effects of this compound can be inconsistent across different models of renal injury (e.g., sepsis vs. ischemia-reperfusion).[2] |
Experimental Protocols and Data
Data Summary: this compound Dosage in Animal Models with Renal Injury
| Animal Model | Method of Renal Injury | This compound Dosage | Key Findings | Reference |
| Pig | Renal artery clamping (Ischemia-Reperfusion) | Infusion into the renal artery during ischemia | Reduced renal damage, oxidative stress, and apoptosis.[2][6] | Grossini et al. |
| Rabbit | Renal ischemia-reperfusion | Continuous infusion starting 30 minutes before ischemia and continued for 4 hours post-reperfusion | Provided renal protection against oxidative stress, similar to iloprost.[6] | Not specified |
| Rat | Cisplatin-induced nephrotoxicity | 1 mg/kg/day, orally for 10 days | Attenuated renal damage and reduced renal blood flow induced by cisplatin. | El-Sherbeeny et al. |
| Rat | Asphyxia-induced cardiac arrest and CPR | Not specified | Alleviated acute kidney injury by improving mitochondrial dysfunction.[4] | Li et al. |
Detailed Experimental Protocol: this compound in a Pig Model of Renal Ischemia-Reperfusion Injury
This protocol is a generalized representation based on published studies.
-
Animal Preparation: Anesthetize domestic pigs and implement mechanical ventilation. Place catheters for hemodynamic monitoring (e.g., arterial blood pressure, central venous pressure) and for drug/fluid administration.
-
Induction of Renal Ischemia: Surgically expose the left renal artery and induce ischemia by clamping it for a specified duration (e.g., 90 minutes).
-
This compound Administration: During the ischemic period, infuse this compound directly into the clamped renal artery. The dosage and infusion rate should be determined based on the study design.
-
Reperfusion: After the ischemic period, remove the clamp to allow reperfusion (e.g., for 120 minutes).
-
Monitoring and Sample Collection: Continuously monitor hemodynamic parameters throughout the experiment. Collect blood and urine samples at baseline, during ischemia, and during reperfusion to assess renal function (e.g., creatinine, BUN, N-acetyl-β-glucosaminidase).
-
Tissue Harvesting: At the end of the experiment, euthanize the animal and harvest the kidneys for histological analysis (to assess tissue damage) and biochemical assays (to measure markers of oxidative stress and apoptosis).
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound in animal models of renal impairment.
Signaling Pathway of this compound's Renal Protection
Caption: Proposed signaling pathways for this compound's renal-protective effects.
References
- 1. cardiffcriticalcare.co.uk [cardiffcriticalcare.co.uk]
- 2. Renal Effects of this compound: A Consensus Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in rats decreases acute kidney injury after cardiopulmonary resuscitation by improving mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
Technical Support Center: Mitigating Off-Target Effects of Levosimendan in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of Levosimendan in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
This compound's primary on-target effect is calcium sensitization of cardiac troponin C (cTnC), which enhances myocardial contractility without significantly increasing intracellular calcium concentration.[1][2][3] Its main off-target effects include:
-
Phosphodiesterase 3 (PDE3) Inhibition: At higher concentrations, this compound inhibits PDE3, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5][6][7][8] This can contribute to its inotropic and vasodilatory effects.
-
Opening of ATP-sensitive potassium (K-ATP) channels: This action, primarily in vascular smooth muscle cells, causes vasodilation and can lead to hypotension.[9][10][11][12]
Q2: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are key strategies:
-
Dose-Response Analysis: The on-target calcium sensitization effect of this compound is typically observed at lower concentrations, while off-target effects such as PDE3 inhibition become more prominent at higher concentrations.[13] Performing a comprehensive dose-response curve is the first step to identify a concentration window that favors the on-target activity.
-
Pharmacological Inhibition: Use specific inhibitors to block the off-target pathways. For example, co-incubation with a selective PDE3 inhibitor like cilostamide can help determine the contribution of PDE3 inhibition to the observed phenotype.[6][7][8] Similarly, a K-ATP channel blocker like glibenclamide can be used to investigate the role of this pathway.[11][14]
-
Genetic Approaches: Employ techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target (cardiac troponin C).[15][16] If the effect of this compound persists in the absence of its target, it strongly suggests an off-target mechanism.
-
Use of Analogs: Compare the effects of this compound with other calcium sensitizers that have different off-target profiles or with specific PDE3 inhibitors.
Q3: What are the typical concentrations of this compound used in cellular models to favor on-target effects?
The optimal concentration is cell-type dependent. However, based on in vitro studies, lower concentrations are more likely to elicit a primary calcium-sensitizing effect. In perfused hearts, concentrations as low as 0.03 to 0.1 µmol/L have been shown to increase contractility with minimal changes in cAMP levels.[13] In isolated ventricular myocytes, the positive inotropic effects are observed with a median effective dose of approximately 0.1 μmol/L.[17] It is recommended to perform a careful dose-response study starting from the nanomolar range to identify the lowest effective concentration for the desired on-target effect in your specific cellular model.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Toxicity
Possible Causes:
-
High this compound Concentration: Excessive PDE inhibition at high concentrations can lead to cAMP overload and subsequent cellular toxicity in some cell types.
-
Off-target effects on other cellular processes: this compound may have other, less characterized off-target effects that can impact cell viability.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at higher concentrations.
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Viability Assay:
-
Lower the this compound Concentration:
-
Based on the viability assay, select a concentration well below the CC50 that still elicits the desired on-target effect.
-
-
Optimize Solvent Concentration:
-
Ensure the final concentration of the solvent in the culture medium is consistent across all conditions and is below the toxic threshold for your cells. Run a vehicle control (solvent only) to assess its effect.
-
-
Assess Apoptosis:
-
Use assays like Annexin V/Propidium Iodide staining or caspase activity assays to determine if the observed cell death is due to apoptosis.
-
Issue 2: Inconsistent or Non-Reproducible Results
Possible Causes:
-
Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can alter cellular responses.
-
Inconsistent Drug Preparation: Improper dissolution or storage of this compound can affect its potency.
-
Assay Variability: Technical errors in pipetting, incubation times, or plate reading can introduce variability.
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Use cells within a defined passage number range.
-
Seed cells at a consistent density and treat them at a specific confluency.
-
Use the same batch of media and supplements for a set of experiments.
-
-
Ensure Proper Drug Handling:
-
Prepare fresh stock solutions of this compound regularly and store them appropriately.
-
Vortex the stock solution before each use to ensure it is fully dissolved.
-
-
Optimize Assay Protocol:
-
Follow a standardized protocol with consistent incubation times and reagent additions.
-
Use a multichannel pipette for reagent addition to minimize timing differences between wells.
-
Ensure the plate reader is properly calibrated.
-
-
Include Appropriate Controls:
-
Always include positive, negative, and vehicle controls in every experiment.
-
Data Presentation
Table 1: Concentration-Dependent Effects of this compound in In Vitro Models
| Parameter | Concentration Range | Predominant Effect | Cellular Model | Reference(s) |
| Increased Myocardial Contractility | 0.03 - 0.1 µmol/L | Calcium Sensitization | Perfused Guinea Pig Hearts | [13] |
| Increased Cell Shortening | EC50 ~ 0.1 µmol/L | Calcium Sensitization | Isolated Guinea Pig Ventricular Myocytes | [17][21] |
| PDE3 Inhibition | > 0.1 µmol/L | Increased cAMP | Human Cardiac Myocytes | [22] |
| K-ATP Channel Activation | EC50 ~ 4.7 µM | Vasodilation | Rat Ventricular Cells | [11] |
| Venodilation | EC50 ~ 0.32 µM | K-ATP and BKCa Channel Activation | Human Saphenous Veins | [14] |
Experimental Protocols
Protocol 1: Assessing On-Target Calcium Sensitization in Permeabilized Cardiomyocytes
Objective: To measure the direct effect of this compound on the calcium sensitivity of the contractile apparatus, independent of membrane-associated off-target effects.
Methodology:
-
Cell Preparation: Isolate cardiomyocytes from cardiac tissue using enzymatic digestion.
-
Permeabilization: Chemically "skin" the cardiomyocytes with a mild detergent (e.g., Triton X-100) to remove the cell membrane while keeping the contractile machinery intact.
-
Experimental Setup: Attach the permeabilized myocyte to a force transducer and a length controller.
-
Calcium Titration: Expose the myocyte to a series of solutions with increasing concentrations of free calcium and measure the developed force at each concentration to generate a force-pCa (-log[Ca2+]) curve.
-
This compound Treatment: Repeat the calcium titration in the presence of different concentrations of this compound.
-
Data Analysis: A leftward shift in the force-pCa curve in the presence of this compound indicates an increase in calcium sensitivity.
Protocol 2: Dissecting Off-Target PDE3 Inhibition using a cAMP Assay
Objective: To quantify the effect of this compound on intracellular cAMP levels.
Methodology:
-
Cell Culture: Plate your cells of interest (e.g., cardiomyocytes or vascular smooth muscle cells) in a multi-well plate.
-
Pre-treatment (Optional): To block the on-target effect, you can pre-incubate the cells with a compound that uncouples calcium signaling from contractility, if available for your model.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for a short period (e.g., 15-30 minutes). Include a positive control (e.g., a known PDE3 inhibitor like milrinone or cilostamide) and a vehicle control.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with a commercially available cAMP assay kit.
-
cAMP Measurement: Follow the manufacturer's instructions for the cAMP enzyme immunoassay (EIA) or a fluorescence-based assay to determine the intracellular cAMP concentration.
-
Data Analysis: An increase in cAMP levels with increasing this compound concentration indicates PDE inhibition.
Signaling Pathways and Experimental Workflows
Caption: this compound's dual signaling pathways.
Caption: Experimental workflow for mitigating off-target effects.
Caption: Troubleshooting logic for unexpected results.
References
- 1. This compound, a new calcium-sensitizing inotrope for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.wfsahq.org [resources.wfsahq.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Does this compound act as a Ca2+ sensitizer or PDE3 inhibitor?: Commentary on Orstavik et al., Br J Pharmacol 171: 5169–5181 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of phosphodiesterase-3 by this compound is sufficient to account for its inotropic effect in failing human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of phosphodiesterase-3 by this compound is sufficient to account for its inotropic effect in failing human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound‐induced venodilation is mediated by opening of potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The novel calcium sensitizer this compound activates the ATP-sensitive K+ channel in rat ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. Effects of this compound, a cardiotonic agent targeted to troponin C, on cardiac function and on phosphorylation and Ca2+ sensitivity of cardiac myofibrils and sarcoplasmic reticulum in guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound interacts with potassium channel blockers in human saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. islasas.com [islasas.com]
- 20. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
Improving the stability of Levosimendan for long-term experiments
Welcome to the technical support center for Levosimendan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound for long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have a yellow to orange tint. Is it still viable for my experiment?
A1: Yes, it is likely still viable. The color of the this compound concentrate may change to orange during storage, but this does not necessarily indicate a loss of potency.[1] As long as the storage instructions have been followed, the product can be used until its expiration date. However, it is always recommended to perform a quality check if you have concerns about the integrity of the compound.
Q2: I've prepared a diluted solution of this compound. How long can I store it before it degrades?
A2: Diluted solutions of this compound are stable for up to 24 hours at 25°C (room temperature) or when refrigerated at 2-8°C.[1][2][3][4] For long-term experiments, it is advisable to prepare fresh solutions daily to ensure consistent potency.
Q3: I am observing a decrease in the expected biological effect of this compound over the course of my multi-day experiment. What could be the cause?
A3: This could be due to several factors:
-
Degradation in Aqueous Solution: this compound is known to be unstable in aqueous solutions at physiological pH and undergoes hydrolytic decomposition.[5] If your experimental medium has a neutral or alkaline pH, the compound may be degrading over time.
-
Adsorption to Labware: this compound is a moderately lipophilic compound and may adsorb to plastic surfaces, such as pipette tips, tubes, and cell culture plates.[4] This can lead to a significant reduction in the actual concentration of the drug in your experimental solution.
-
Interaction with Media Components: Although this compound is compatible with many common infusion fluids, interactions with specific components in complex cell culture media are possible.
Troubleshooting Steps:
-
pH Monitoring: Regularly check the pH of your experimental medium. If possible, adjust the pH to be slightly acidic, as this compound is more stable at a lower pH.[5]
-
Use of Low-Adsorption Labware: To minimize loss due to adsorption, consider using low-protein-binding plasticware or glass containers where appropriate.
-
Fresh Solution Preparation: Prepare fresh dilutions of this compound immediately before each experiment or at regular intervals during a long-term study.
-
Concentration Verification: If you have access to analytical equipment such as HPLC, you can verify the concentration of this compound in your experimental solutions over time.
Q4: What are the primary degradation pathways for this compound?
A4: this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[6] It is relatively stable under thermal and photolytic stress.[6] The main degradation products result from hydrolysis and oxidation, leading to the formation of several impurities.[6][7]
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the experimental conditions. The following tables summarize the degradation of this compound under various stress conditions.
Table 1: Forced Degradation of this compound
| Stress Condition | Reagent | Time | Temperature | Degradation (%) |
| Acidic Hydrolysis | 0.01 M HCl | 2 hours | Not Specified | Significant Degradation |
| Alkaline Hydrolysis | 0.01 M NaOH | 2 hours | Not Specified | Maximum Degradation |
| Oxidative | 15% H₂O₂ | 2 hours | Not Specified | Significant Degradation |
| Thermal | Not Applicable | Not Specified | Not Specified | No Degradation |
| Photolytic | UV Exposure | Not Specified | Not Specified | No Degradation |
Data compiled from a study assessing the stability-indicating capability of an RP-HPLC method.[8]
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability under various stress conditions.
Materials:
-
This compound powder
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.01 M
-
Sodium hydroxide (NaOH), 0.01 M
-
Hydrogen peroxide (H₂O₂), 15%
-
Deionized water
-
HPLC system with UV detector
-
C18 column (e.g., Phenomenex Gemini C18, 250x4.6 mm, 5 µm)[7]
-
Mobile phase: Acetonitrile, water, and 0.1% Trifluoroacetic acid (TFA) in a ratio of 40:10:50 (v/v/v), pH 3.0[7]
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the appropriate solvent (deionized water, 0.01 M HCl, 0.01 M NaOH, or 15% H₂O₂) to a final concentration of 100 µg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the this compound solution in 0.01 M HCl.
-
Alkaline Hydrolysis: Incubate the this compound solution in 0.01 M NaOH.
-
Oxidative Degradation: Incubate the this compound solution in 15% H₂O₂.
-
Thermal Degradation: Expose the solid this compound powder to elevated temperatures (e.g., 60°C).
-
Photolytic Degradation: Expose the solid this compound powder to UV light.
-
-
Sample Collection: Collect aliquots of the stressed solutions at various time points (e.g., 0, 2, 4, 8, and 24 hours). For solid-state stress, dissolve the powder in methanol at the specified time points to prepare a 100 µg/mL solution.
-
HPLC Analysis:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action on cardiac troponin C.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 4. medsafe.govt.nz [medsafe.govt.nz]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpdd.org [ijpdd.org]
Technical Support Center: Refinement of Levosimendan Administration in Septic Shock Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Levosimendan in preclinical septic shock models. The information is curated to address common challenges and refine experimental protocols for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used to study this compound in septic shock, and what are their key characteristics?
Two primary models are prevalent in septic shock research involving this compound:
-
Lipopolysaccharide (LPS) Endotoxemia Model: This model involves the administration of LPS, a component of the outer membrane of Gram-negative bacteria, to induce a systemic inflammatory response mimicking the initial phases of sepsis. It is highly reproducible and allows for precise control over the timing and dose of the septic insult. However, it may not fully recapitulate the complex pathophysiology of clinical sepsis, which often involves a live bacterial infection.
-
Cecal Ligation and Puncture (CLP) Model: This model is considered the "gold standard" for inducing polymicrobial sepsis. It involves a surgical procedure where the cecum is ligated and punctured, leading to the leakage of fecal contents into the peritoneal cavity and subsequent infection. The CLP model more closely mimics the progression of clinical sepsis but can have greater variability in severity and mortality depending on the surgical technique.
Q2: What is the recommended dosing regimen for this compound in rodent models of septic shock?
Dosing can vary significantly based on the animal species, the specific sepsis model, and the intended therapeutic window. Below is a summary of dosing strategies reported in the literature:
-
Rats:
-
Continuous Infusion: A common approach is an initial loading dose followed by a continuous infusion. For instance, an intravenous infusion of 1.2 μg/kg/min for 10 minutes, followed by 0.3 μg/kg/min for 6 hours has been used.[1] Another study utilized a continuous infusion of 0.3 µg/kg/min.[2]
-
Bolus and Continuous Infusion: One protocol involved a bolus of 53 µg/kg followed by a 285 µg/kg/hour intravenous infusion.[3]
-
Intraperitoneal Injection: Doses of 1 mg/kg (low dose) and 2 mg/kg (high dose) have been administered intraperitoneally 2 hours after LPS-induced sepsis.[4][5]
-
-
Mice:
-
Intraperitoneal Injection: A single dose of 24 µg/kg has been administered 3 hours after LPS injection.[6] Another study used 10 mg/kg intraperitoneally in two divided doses for 5 consecutive days.[7]
-
Continuous Infusion: A continuous administration of 0.5 µg/kg/min via an osmotic pump implanted in the peritoneal cavity has been reported.[8]
-
Q3: Should I administer this compound as a bolus, a continuous infusion, or a combination?
The choice between a bolus and continuous infusion depends on the experimental goals.
-
Bolus Administration: A bolus dose can achieve therapeutic concentrations rapidly. However, in the context of septic shock, a bolus of this compound may induce hypotension due to its vasodilatory effects, complicating hemodynamic management.[9]
-
Continuous Infusion: A continuous infusion without a loading dose is often preferred in septic models to minimize the risk of hypotension and maintain stable drug levels.[9] This approach allows for a more controlled evaluation of the drug's effects on cardiovascular and microcirculatory parameters.
-
Bolus Followed by Continuous Infusion: This combination can be used to quickly achieve a therapeutic effect that is then maintained over time. Careful hemodynamic monitoring is crucial when using this approach.[1][10]
Q4: When is the optimal time to administer this compound in a septic shock model?
The timing of administration is a critical experimental parameter.
-
Prophylactic/Early Administration: Some studies administer this compound before or shortly after the septic insult to investigate its protective effects against organ dysfunction.[10]
-
Therapeutic/Delayed Administration: Administering this compound several hours after the induction of sepsis, once signs of shock are evident, more closely mimics the clinical scenario. For example, administration 3 hours after CLP or LPS injection has been reported.[1][6]
Troubleshooting Guide
Issue 1: Significant Hypotension Observed After this compound Administration.
-
Probable Cause: this compound possesses vasodilatory properties, which can lead to a drop in blood pressure, especially in a hemodynamically unstable septic animal.[9][10] This is more likely to occur with a rapid bolus injection.
-
Troubleshooting Steps:
-
Avoid Bolus Administration: If possible, switch to a continuous infusion protocol without a loading dose.[9]
-
Reduce Infusion Rate: If using a continuous infusion, consider starting at a lower dose and titrating upwards while closely monitoring blood pressure.
-
Ensure Adequate Fluid Resuscitation: Prior to this compound administration, ensure the animal is adequately fluid resuscitated to compensate for vasodilation.
-
Concomitant Vasopressor Use: In some experimental designs, the co-administration of a vasopressor like norepinephrine may be necessary to maintain a target mean arterial pressure.[2]
-
Issue 2: Lack of a Significant Improvement in Cardiac Function or Hemodynamics.
-
Probable Cause: The dose of this compound may be insufficient, the timing of administration may be too late in the disease process, or the specific pathophysiology of the sepsis model may not be responsive to this compound's mechanism of action.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the optimal therapeutic concentration for your specific model and endpoints.
-
Earlier Administration: Consider administering this compound at an earlier time point after the septic insult to prevent rather than reverse established cardiac dysfunction.
-
Characterize Cardiac Dysfunction: Confirm the presence of myocardial dysfunction in your model using techniques like echocardiography before initiating treatment. This compound's primary benefit is in improving cardiac contractility.
-
Assess Fluid Status: Inadequate fluid resuscitation can mask the positive inotropic effects of this compound.
-
Issue 3: Unexpected Pro-inflammatory Effects or Worsening of Organ Injury.
-
Probable Cause: While generally considered to have anti-inflammatory properties, some studies have reported conflicting results, with this compound potentially enhancing pro-inflammatory responses in certain contexts.[4][5] This could be dose- or model-dependent.
-
Troubleshooting Steps:
-
Measure a Panel of Cytokines: Assess a broad range of pro- and anti-inflammatory cytokines to get a comprehensive picture of the immune response.
-
Histopathological Analysis: Perform histological examination of key organs (heart, lungs, kidneys, liver) to assess for any evidence of increased injury.
-
Dose and Timing Adjustment: The inflammatory response to this compound can be dose- and time-dependent.[4][5] Consider evaluating different doses and administration times.
-
Data Presentation
Table 1: Summary of this compound Administration Protocols in Rodent Septic Shock Models
| Animal Model | Sepsis Induction | This compound Administration Protocol | Key Findings | Reference |
| Rat | Cecal Ligation and Puncture (CLP) | IV infusion: 1.2 μg/kg/min for 10 min, then 0.3 μg/kg/min for 6 h | Improved arterial pressure, reduced liver and kidney dysfunction, increased survival. | [1] |
| Rat | Lipopolysaccharide (LPS) | IP injection: 1 mg/kg or 2 mg/kg, 2 hours post-LPS | Dose- and time-dependent effects on cytokines; high dose reduced TNF-α, IL-1β, IL-6, and MCP-1 at 10 hours. | [4][5] |
| Mouse | Lipopolysaccharide (LPS) | IP injection: 24 µg/kg, 3 hours post-LPS | Ameliorated myocardial dysfunction, decreased inflammatory cytokines, activated mitophagy. | [6] |
| Mouse | Cecal Ligation and Puncture (CLP) | Continuous infusion: 0.5 µg/kg/min via osmotic pump | Improved left ventricular function, reduced lung injury and blood cytokine levels. | [8] |
| Rat | Cecal Ligation and Puncture (CLP) | Continuous infusion: 0.3 µg/kg/min | Improved microvascular oxygenation without significantly affecting microvascular perfusion. | [2] |
Table 2: Key Experimental Methodologies and Outcome Measures
| Experimental Method | Purpose | Key Parameters Measured |
| Echocardiography | To assess cardiac function | Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS) |
| Hemodynamic Monitoring | To measure cardiovascular parameters | Mean Arterial Pressure (MAP), Heart Rate (HR), Cardiac Output (CO) |
| ELISA | To quantify protein levels in serum/plasma or tissue homogenates | Inflammatory cytokines (TNF-α, IL-1β, IL-6), cardiac injury markers (cTnI, CK-MB) |
| Western Blot | To detect and quantify specific proteins in tissue lysates | Signaling pathway components (e.g., PINK-1, Parkin, LC3-II/LC3-I) |
| Histopathology | To examine tissue morphology and cellular infiltration | Cellular damage, inflammation, neutrophil infiltration in organs like the heart, lungs, and liver |
| Survival Studies | To assess the overall efficacy of the treatment | Mortality rate over a defined period |
Mandatory Visualizations
Caption: A typical experimental workflow for evaluating this compound in a septic shock model.
Caption: this compound's signaling pathways in mitigating sepsis-induced cardiac dysfunction.
References
- 1. This compound attenuates multiple organ injury and improves survival in peritonitis-induced septic shock: studies in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound but not norepinephrine improves microvascular oxygenation during experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound's effect on platelet function in a rat sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-Inflammatory Potential of this compound in Sepsis: An Experimental Study Using a LPS-Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound protects from sepsis-inducing cardiac dysfunction by suppressing inflammation, oxidative stress and regulating cardiac mitophagy via the PINK-1-Parkin pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of this compound Against Sepsis-Induced Cardiotoxicity in Mice Model [jmchemsci.com]
- 8. Anti-Inflammatory Profile of this compound in Cecal Ligation-Induced Septic Mice and in Lipopolysaccharide-Stimulated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introduction - this compound to prevent acute organ dysfunction in sepsis: the LeoPARDS RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effects of this compound, a novel inotropic calcium-sensitizing drug, in experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing tachyphylaxis to Levosimendan in prolonged experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Levosimendan in prolonged experimental setups. Our goal is to help you address specific issues you might encounter and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminishing response to this compound in our experimental model over 48-72 hours. Are we seeing tachyphylaxis?
A1: It is highly unlikely that you are observing true tachyphylaxis. Clinical and experimental data consistently show that this compound does not induce tolerance, even with continuous infusions lasting up to 48 hours or longer.[1][2] The primary reason for this is this compound's unique mechanism of action, which is distinct from agents like dobutamine that are known to cause tachyphylaxis through beta-receptor downregulation.[2]
This compound's sustained effect is largely due to its active metabolite, OR-1896, which has a very long half-life of approximately 70-80 hours.[3][4][5][6] This metabolite continues to exert hemodynamic effects for several days after the parent drug infusion has stopped.[1][5] A perceived decrease in effect is more likely due to other experimental factors, which are addressed in our troubleshooting guide.
Q2: What is the mechanism behind this compound's prolonged effect?
A2: this compound has a dual mechanism contributing to its sustained efficacy:
-
Parent Drug (this compound): It has a relatively short half-life of about one hour.[7] It acts as a calcium sensitizer by binding to cardiac troponin C, enhancing myocardial contractility without significantly increasing intracellular calcium and myocardial oxygen demand.[5][7][8] It also promotes vasodilation by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[1]
-
Active Metabolite (OR-1896): A small portion of this compound is converted in the intestine and liver to an active metabolite, OR-1896.[9] This metabolite has similar pharmacological properties to the parent drug but a much longer half-life of ~80 hours.[5][10] Peak concentrations of OR-1896 are often observed after the this compound infusion ends, ensuring a prolonged therapeutic effect for up to 7-9 days.[1][11][12]
Q3: Why is this compound less susceptible to tolerance compared to catecholamines like dobutamine?
A3: Catecholamines like dobutamine exert their effect by stimulating β-adrenergic receptors. Prolonged stimulation of these receptors leads to their downregulation (a decrease in the number of receptors on the cell surface) and desensitization, causing a diminished response over time (tachyphylaxis).[2] this compound's primary inotropic action bypasses this receptor system entirely. By directly sensitizing the contractile machinery (troponin C) to existing intracellular calcium, its effect is independent of β-receptor density or function.[7] This makes its performance more stable during prolonged administration, especially in conditions like heart failure where β-receptors may already be downregulated.[1]
Troubleshooting Guide: Diminished or Unexpected Response
If you observe a weaker-than-expected or diminishing response to this compound in a prolonged experiment, consider the following potential causes before assuming tachyphylaxis.
| Issue | Potential Cause | Recommended Action |
| Gradual decline in tissue/model viability | In ex vivo or in vitro models (e.g., isolated heart, tissue baths), the preparation can degrade over long durations due to factors like ischemia, substrate depletion, or accumulation of metabolic waste. | 1. Ensure continuous and adequate oxygenation and perfusion with fresh, nutrient-rich buffer.2. Monitor key physiological parameters of the model (e.g., pH, lactate) to confirm viability.3. Consider running time-matched control experiments (vehicle only) to characterize the natural decline of the preparation. |
| Drug Stability and Delivery | This compound solution may degrade if improperly stored or exposed to light for extended periods. Issues with the infusion pump or catheter can lead to inconsistent delivery. | 1. Prepare solutions fresh daily and protect from light.2. Verify the calibration and function of the infusion pump.3. Check the infusion line for kinks, blockages, or precipitates. |
| Changes in Experimental Conditions | Alterations in temperature, pH, or substrate availability in the perfusion buffer can affect cardiac function and drug response. | 1. Maintain strict control over all experimental parameters (temperature, pH, ion concentrations).2. Ensure a consistent supply of metabolic substrates like glucose and fatty acids. |
| Model-Specific Factors | The specific animal model or cell line may have unique characteristics (e.g., altered metabolism, different expression of K-ATP channels) that influence the response to this compound or its metabolites. | 1. Review literature specific to your experimental model to understand its known responses to calcium sensitizers.2. In rodent models, be aware that higher doses may be needed to elicit effects comparable to human studies.[13] |
Experimental Protocols
Protocol: Continuous this compound Infusion in a Rodent Model of Heart Failure
This protocol is a generalized example based on methodologies cited in the literature.[13][14] Researchers must adapt doses and procedures according to their specific model, experimental goals, and institutional animal care guidelines.
-
Animal Model: Heart failure (HF) induced in male Wistar rats by ligation of the left anterior descending coronary artery. Sham-operated animals serve as controls.
-
Anesthesia and Instrumentation: Anesthetize the animal (e.g., ketamine/azaperone induction, fentanyl/midazolam maintenance).[15] Intubate and mechanically ventilate. Cannulate the femoral artery for blood pressure monitoring and the femoral vein for drug infusion. For detailed hemodynamic analysis, a pressure-volume catheter can be placed in the left ventricle.
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 5% dextrose solution). Prepare fresh for each experiment and protect from light.
-
Dosing and Administration:
-
Loading Dose (Optional but common in acute studies): Administer a loading dose to rapidly achieve therapeutic concentrations. A typical dose might be 6-24 µg/kg infused over 10 minutes.[14] Note: In clinical practice, the loading dose is often omitted to reduce the risk of hypotension.[7]
-
Continuous Infusion: Follow the loading dose with a continuous infusion at a rate of 0.1-0.4 µg/kg/min.[14] In some rodent studies, higher doses (e.g., 2.4 µg/kg/min) have been used to investigate specific contractile effects.[13]
-
-
Monitoring and Data Collection:
-
Continuously record hemodynamic parameters (e.g., heart rate, mean arterial pressure, left ventricular systolic and end-diastolic pressure, dP/dtmax) at baseline and throughout the infusion period.
-
Collect data at predefined time points (e.g., 30 min, 1h, 2h, 6h, 24h, 48h) to assess the stability of the drug's effect.
-
At the end of the experiment, blood samples can be collected to measure plasma concentrations of this compound and its metabolite OR-1896 via HPLC-MS/MS if required.
-
-
Control Group: Administer an equivalent volume of the vehicle solution using the same infusion protocol.
Visualizations
Signaling Pathways and Troubleshooting
Caption: this compound's dual mechanism of action and metabolism.
Caption: Troubleshooting workflow for a perceived diminished this compound response.
References
- 1. This compound: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound and dobutamine in heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. litfl.com [litfl.com]
- 7. safercare.vic.gov.au [safercare.vic.gov.au]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. This compound, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound and its circulating metabolites in patients with heart failure after an extended continuous infusion of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound and its circulating metabolites in patients with heart failure after an extended continuous infusion of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and excretion balance of OR-1896, a pharmacologically active metabolite of this compound, in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound improves contractility in vivo and in vitro in a rodent model of post-myocardial infarction heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound restores the positive force-frequency relation in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Levosimendan Binding Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Levosimendan binding studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding target of this compound?
A1: this compound's primary binding target is cardiac troponin C (cTnC).[1][2][3] It specifically binds to the N-terminal domain of cTnC in a calcium-dependent manner.[2][4][5] This interaction stabilizes the calcium-induced conformational change in troponin C, enhancing the sensitivity of cardiac myofilaments to calcium.[3][4]
Q2: Why is the binding of this compound to cardiac troponin C calcium-dependent?
A2: this compound preferentially binds to the Ca²⁺-saturated form of cardiac troponin C. The binding of calcium to the regulatory N-terminal domain of cTnC induces a conformational change, exposing the binding site for this compound. This calcium-dependent binding is crucial for its mechanism of action, as it ensures that this compound enhances contractility primarily during systole when intracellular calcium levels are high.
Q3: Are there any common buffer additives that should be avoided in this compound binding assays?
A3: Yes, it is critical to avoid dithiothreitol (DTT) and sodium azide (NaN₃) in buffers used for this compound binding studies. This compound has been shown to react with these common laboratory reagents, which can interfere with the binding assay and lead to inaccurate results.[1]
Q4: How does this compound binding affect the conformation of the troponin complex?
A4: The binding of this compound to the calcium-saturated N-terminal domain of cardiac troponin C stabilizes the "open" conformation of the protein.[4] This stabilization enhances the interaction between cTnC and cardiac troponin I (cTnI), prolonging the calcium-induced structural changes that initiate muscle contraction.
Troubleshooting Guide: Buffer Condition Optimization
This guide addresses common issues encountered during this compound binding studies and provides solutions for optimizing buffer conditions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Binding Signal | Suboptimal pH: The pH of the buffer can significantly impact the charge states of amino acid residues in the binding pocket of cTnC and this compound itself, affecting the binding affinity. | Perform a pH screening experiment, testing a range of pH values from 6.5 to 7.5. A buffer system such as HEPES or PIPES is recommended for maintaining a stable pH. |
| Inappropriate Ionic Strength: The ionic strength of the buffer, primarily determined by the salt concentration (e.g., KCl or NaCl), can influence electrostatic interactions between this compound and cTnC. | Test a range of salt concentrations (e.g., 50 mM, 100 mM, 150 mM KCl) to determine the optimal ionic strength for the binding interaction. | |
| Presence of Interfering Additives: As mentioned in the FAQs, reducing agents like DTT and preservatives like sodium azide can react with this compound. | Exclude DTT and sodium azide from all buffers. If a reducing agent is necessary to maintain protein stability, consider using a milder, non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine), but validate its compatibility with this compound first. | |
| High Background or Non-Specific Binding | Hydrophobic Interactions: this compound is a relatively hydrophobic molecule and may exhibit non-specific binding to the sensor surface or other proteins. | Include a low concentration (e.g., 0.005%) of a non-ionic surfactant such as Tween-20 in the running buffer to minimize non-specific hydrophobic interactions. The addition of a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) can also block non-specific binding sites. |
| Electrostatic Interactions: Non-specific binding can also be driven by electrostatic interactions between the analyte and the sensor surface. | Adjusting the ionic strength of the buffer by increasing the salt concentration can help to mitigate non-specific electrostatic interactions. | |
| Poor Data Reproducibility | Buffer Instability: The buffer components may not be stable over the course of the experiment, leading to variability in results. | Prepare fresh buffers for each experiment and ensure they are properly degassed to prevent bubble formation in microfluidic systems (e.g., SPR). |
| Protein Aggregation: Cardiac troponin C may be prone to aggregation under certain buffer conditions, leading to inconsistent results. | Optimize buffer conditions for protein stability. This may involve screening different buffer salts, pH, and the inclusion of stabilizing excipients like glycerol or sucrose at low concentrations. |
Quantitative Data on this compound Binding Affinity
The following table summarizes the dissociation constants (K_D) for this compound binding to a complex of the N-terminal domain of human cardiac troponin C (cNTnC) and a peptide fragment of human cardiac troponin I (cTnI).
| cTnC Complex | Buffer Conditions | Dissociation Constant (K_D) (mM) | Reference |
| cNTnC(C35S/C84S)·Ca²⁺·cTnI₁₄₇₋₁₆₃ | 100 mM KCl, 10 mM Imidazole, pH 6.7 | 8 | [6] |
| cNTnC(C35S/C84S)·Ca²⁺·cTnI₁₄₄₋₁₆₃ | 100 mM KCl, 10 mM Imidazole, pH 6.7 | 0.7 | [6] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for this compound-cTnC Interaction
This protocol outlines the key steps for analyzing the binding of this compound to cardiac troponin C using SPR.
1. Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human cardiac troponin C (cTnC)
-
This compound
-
Immobilization buffer: 10 mM Sodium Acetate, pH 5.0
-
Running buffer: 10 mM HEPES, 150 mM KCl, 1 mM CaCl₂, 0.005% Tween-20, pH 7.4
-
Amine coupling kit (EDC, NHS, and ethanolamine)
-
High-quality, degassed water
2. Ligand Immobilization (cTnC):
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.
-
Inject a solution of cTnC (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
3. Analyte Binding (this compound):
-
Prepare a series of this compound dilutions in the running buffer (e.g., ranging from low micromolar to millimolar concentrations).
-
Inject the this compound solutions over the immobilized cTnC surface, starting with the lowest concentration.
-
Include a buffer-only injection (blank) for double referencing.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).
4. Data Analysis:
-
Subtract the reference channel data and the blank injection data from the active channel data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (K_D).
Isothermal Titration Calorimetry (ITC) for this compound-cTnC Interaction
This protocol provides a framework for measuring the thermodynamic parameters of this compound binding to cTnC using ITC.
1. Materials:
-
Isothermal titration calorimeter
-
Recombinant human cardiac troponin C (cTnC)
-
This compound
-
Dialysis buffer: 10 mM HEPES, 150 mM KCl, 1 mM CaCl₂, pH 7.4
-
High-quality, degassed water
2. Sample Preparation:
-
Thoroughly dialyze the cTnC solution against the dialysis buffer to ensure buffer matching.
-
Dissolve this compound in the final dialysis buffer to the desired concentration.
-
Degas both the cTnC and this compound solutions immediately before the experiment.
3. ITC Experiment:
-
Load the cTnC solution (e.g., 10-50 µM) into the sample cell.
-
Load the this compound solution (e.g., 10-20 fold higher concentration than cTnC) into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of this compound into the cTnC solution, allowing the system to reach equilibrium after each injection.
-
Perform a control experiment by injecting this compound into the buffer alone to determine the heat of dilution.
4. Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding heats.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding stoichiometry (n), binding affinity (Kₐ or K_D), and the enthalpy of binding (ΔH).
-
Calculate the entropy of binding (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS).
Visualizations
Signaling Pathway of this compound Action
Caption: this compound's signaling pathway in cardiac myocytes.
Experimental Workflow for a this compound-cTnC Binding Assay
Caption: General workflow for a this compound-cTnC binding study.
Logical Relationship for Buffer Optimization
References
- 1. Binding of this compound, a calcium sensitizer, to cardiac troponin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Cardiogenic Shock | ECR Journal [ecrjournal.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Review: this compound - Critical Pediatrics [criticalpediatrics.org]
- 6. Defining the Binding Site of this compound and Its Analogues in a Regulatory Cardiac Troponin C−Troponin I Complex - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Levosimendan and Dobutamine in Preclinical Septic Shock: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of levosimendan and dobutamine in preclinical models of septic shock, focusing on their performance backed by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the nuances of these two inotropic agents in a septic shock context.
Executive Summary
Septic shock is characterized by profound cardiovascular dysfunction, often necessitating inotropic support to restore organ perfusion. Dobutamine, a traditional catecholamine, and this compound, a calcium sensitizer, are two agents used to enhance cardiac performance. Preclinical studies in various animal models have been instrumental in elucidating their distinct mechanisms and hemodynamic effects. This guide synthesizes findings from these studies, presenting quantitative data, detailed experimental methodologies, and a visual representation of their signaling pathways.
Data Presentation
The following tables summarize the quantitative data from a key preclinical study comparing this compound and dobutamine in an ovine model of endotoxemia-induced septic shock.
Table 1: Hemodynamic Effects of this compound vs. Dobutamine in an Ovine Model of Endotoxemia
| Parameter | This compound Group | Dobutamine Group | Control Group |
| Cardiac Index (L/min/m²) | Maintained | Increased | Decreased |
| Heart Rate (beats/min) | Increased | Increased | Increased |
| Mean Arterial Pressure (mmHg) | Decreased | Maintained/Slightly Increased | Decreased |
| Pulmonary Artery Pressure (mmHg) | No significant change | No significant change | Increased |
| Systemic Vascular Resistance (dyn·s/cm⁵) | Decreased | Decreased | Increased |
Table 2: Effects on Oxygen Delivery and Regional Perfusion
| Parameter | This compound Group | Dobutamine Group | Control Group |
| Systemic Oxygen Delivery (mL/min) | Maintained | Increased | Decreased |
| Splanchnic Blood Flow | Increased | No significant change | Decreased |
| Renal Blood Flow | Increased | No significant change | Decreased |
Experimental Protocols
Ovine Model of Endotoxemia
A frequently cited preclinical model for septic shock involves the administration of endotoxin (lipopolysaccharide, LPS) to sheep. This model allows for detailed hemodynamic monitoring and assessment of organ perfusion.
1. Animal Preparation:
-
Adult sheep are anesthetized and mechanically ventilated.
-
Invasive catheters are placed for continuous monitoring of arterial blood pressure, central venous pressure, and pulmonary artery pressure.
-
A thermodilution catheter is inserted into the pulmonary artery to measure cardiac output.
-
Flow probes are placed around the splanchnic and renal arteries to measure regional blood flow.
2. Induction of Septic Shock:
-
A baseline period of stable hemodynamics is established.
-
Septic shock is induced by a continuous intravenous infusion of E. coli endotoxin.
3. Drug Administration:
-
Following the onset of septic shock (characterized by hypotension and decreased cardiac output), animals are randomized to receive one of the following treatments:
-
This compound: Administered as a loading dose followed by a continuous infusion.
-
Dobutamine: Administered as a continuous infusion, with the dose titrated to achieve a target cardiac index.
-
Control: Receive a saline infusion.
-
4. Hemodynamic and Perfusion Monitoring:
-
Continuous measurements of heart rate, blood pressure, cardiac output, and regional blood flow are recorded.
-
Blood samples are collected periodically to measure lactate levels and other biomarkers.
Signaling Pathways
The distinct mechanisms of action of this compound and dobutamine are central to their different physiological effects.
Dobutamine Signaling Pathway
Dobutamine primarily acts as a β1-adrenergic receptor agonist in cardiomyocytes.
Dobutamine's β1-adrenergic signaling cascade.
This compound Signaling Pathway
This compound enhances cardiac contractility by sensitizing troponin C to calcium and exerts vasodilatory effects by opening ATP-sensitive potassium channels.
This compound's dual mechanism of action.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing this compound and dobutamine in a preclinical septic shock model.
Preclinical septic shock experimental workflow.
Conclusion
Preclinical models of septic shock demonstrate that both this compound and dobutamine can improve cardiac function, but through different mechanisms that result in distinct hemodynamic profiles. Dobutamine is a potent inotrope that reliably increases cardiac index, while this compound offers the combined benefits of inotropy and vasodilation, potentially leading to improved regional perfusion. The choice between these agents in a clinical setting would depend on the specific hemodynamic phenotype of the patient with septic shock. The experimental data from these preclinical studies provide a critical foundation for the design of clinical trials and the development of more targeted therapeutic strategies for septic shock.
A Comparative Guide to the Cellular Mechanisms of Levosimendan and Milrinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular mechanisms of two inotropic agents, Levosimendan and Milrinone, widely used in the management of acute heart failure. The information presented is supported by experimental data to facilitate a comprehensive understanding of their distinct and overlapping modes of action at the cellular level.
Overview of Cellular Mechanisms
This compound and milrinone both enhance cardiac contractility, but through fundamentally different primary mechanisms. This compound is primarily a calcium sensitizer, increasing the efficiency of calcium in the contractile process, while milrinone is a phosphodiesterase III (PDE3) inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3]
This compound exerts its effects through a dual mechanism:
-
Calcium Sensitization: this compound binds to cardiac troponin C (cTnC) in a calcium-dependent manner.[4][5] This binding stabilizes the Ca²⁺-bound conformation of troponin C, enhancing the contractile response of the myofilaments to existing intracellular calcium levels without a significant increase in intracellular calcium concentration.[1][4] This mechanism is considered to be more energy-efficient compared to agents that increase intracellular calcium.[5]
-
Phosphodiesterase III (PDE3) Inhibition: At higher concentrations, this compound also exhibits inhibitory effects on PDE3, leading to an increase in cAMP levels.[6]
-
Potassium Channel Opening: this compound opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to vasodilation and reducing both preload and afterload on the heart.[7]
Milrinone 's primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE3).[2] This inhibition prevents the breakdown of cAMP in cardiac myocytes. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates several downstream targets to increase cardiac contractility and promote vasodilation.[1]
Quantitative Comparison of Cellular Effects
The following tables summarize key quantitative data from various experimental studies, providing a direct comparison of the cellular effects of this compound and Milrinone.
| Parameter | This compound | Milrinone | Reference |
| Primary Mechanism | Calcium Sensitization | PDE3 Inhibition | [1][2] |
| Secondary Mechanism | PDE3 Inhibition, K-ATP Channel Opening | - | [6][7] |
Table 1: Comparison of Primary and Secondary Mechanisms
| Drug | IC50 for PDE3 Inhibition | Cell/Tissue Type | Reference |
| This compound | ~0.9 µM | Failing Human Ventricular Myocardium | [6] |
| Milrinone | ~0.5 - 1.0 µM | Various | [8] |
Table 2: Comparative PDE3 Inhibitory Potency
| Parameter | This compound | Milrinone | Effect | Reference |
| Myofilament Ca²⁺ Sensitivity | Increased | No direct effect | This compound directly enhances the response of the contractile machinery to calcium. | [1] |
| Intracellular cAMP | Moderate increase (at higher concentrations) | Significant increase | Milrinone's primary action is to increase cAMP by preventing its degradation. This compound's effect on cAMP is secondary and less pronounced at therapeutic concentrations. | [1][6] |
| PKA Activity | Indirect and moderate increase | Direct and significant increase | PKA activation is a direct consequence of increased cAMP levels, making it a central part of milrinone's mechanism. | [1] |
| Intracellular Ca²⁺ Concentration | Minimal to no change | Increased | Milrinone's mechanism leads to an influx of calcium into the cell, while this compound primarily works with the existing calcium. | [1][9] |
Table 3: Comparison of Effects on Key Cellular Parameters
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of this compound and Milrinone.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize and compare the cellular effects of this compound and Milrinone.
Measurement of Myofilament Ca²⁺ Sensitivity
Objective: To determine the effect of the drugs on the sensitivity of the contractile apparatus to calcium.
Method: Skinned Fiber Assay
-
Preparation of Skinned Fibers: Cardiac muscle bundles are dissected and chemically "skinned" using a detergent (e.g., Triton X-100) to remove the cell membranes, leaving the contractile machinery intact and accessible to the external solution.
-
Experimental Setup: The skinned fibers are mounted between a force transducer and a length controller.
-
Calcium Solutions: A series of solutions with precisely buffered free Ca²⁺ concentrations (pCa, the negative logarithm of the free Ca²⁺ concentration) are prepared.
-
Force Measurement: The fibers are sequentially bathed in solutions of increasing Ca²⁺ concentrations, and the isometric force generated at each pCa is recorded.
-
Drug Application: The force-pCa relationship is determined in the absence (control) and presence of varying concentrations of this compound or Milrinone.
-
Data Analysis: The force data are normalized to the maximum force and plotted against pCa. A leftward shift of the curve in the presence of a drug indicates an increase in myofilament Ca²⁺ sensitivity. The pCa required for 50% of maximal activation (pCa₅₀) is calculated to quantify the change in sensitivity.
Phosphodiesterase III (PDE3) Inhibition Assay
Objective: To quantify the inhibitory effect of the drugs on PDE3 activity.
Method: In Vitro PDE Activity Assay
-
Enzyme Source: PDE3 is purified from cardiac tissue or a recombinant source.
-
Substrate: A labeled substrate, typically [³H]-cAMP, is used.
-
Reaction Mixture: The assay is performed in a buffer containing the PDE3 enzyme, [³H]-cAMP, and varying concentrations of the inhibitor (this compound or Milrinone).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, and the product, [³H]-5'-AMP, is separated from the unreacted [³H]-cAMP using methods like anion-exchange chromatography or precipitation with zinc sulfate and barium hydroxide.
-
Quantification: The amount of [³H]-5'-AMP is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of PDE3 inhibition is calculated for each drug concentration. The data are then fitted to a dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
Measurement of Intracellular cAMP Levels
Objective: To measure the changes in intracellular cAMP concentration in response to drug treatment.
Method: Competitive Enzyme Immunoassay (EIA) or FRET-based biosensors
-
Cell Culture: Primary cardiomyocytes or a suitable cardiac cell line are cultured.
-
Drug Treatment: Cells are treated with this compound, Milrinone, or a vehicle control for a specified duration.
-
Cell Lysis: The cells are lysed to release intracellular contents, including cAMP.
-
cAMP Quantification (EIA):
-
The cell lysate is added to a microplate pre-coated with a cAMP antibody.
-
A known amount of labeled cAMP (e.g., acetylcholinesterase-linked) is added, which competes with the cAMP from the sample for antibody binding.
-
After washing, a substrate for the enzyme is added, and the colorimetric or fluorometric signal is measured. The signal is inversely proportional to the amount of cAMP in the sample.
-
-
cAMP Quantification (FRET):
-
Cells are transfected with a FRET-based cAMP biosensor.
-
Upon drug addition, changes in intracellular cAMP concentration lead to a conformational change in the biosensor, altering the FRET signal, which can be monitored in real-time using fluorescence microscopy.
-
-
Data Analysis: A standard curve is generated using known concentrations of cAMP to quantify the levels in the cell lysates.
Protein Kinase A (PKA) Activity Assay
Objective: To assess the activation of PKA following drug treatment.
Method: In Vitro Kinase Assay
-
Cell Lysate Preparation: Cardiomyocytes are treated with the drugs and then lysed.
-
PKA Substrate: A specific PKA substrate peptide (e.g., Kemptide) is used.
-
Kinase Reaction: The cell lysate is incubated with the PKA substrate and [γ-³²P]ATP in a kinase reaction buffer.
-
Separation: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP.
-
Quantification: The amount of ³²P incorporated into the substrate is measured using a scintillation counter or autoradiography.
-
Data Analysis: PKA activity is expressed as the amount of phosphate transferred to the substrate per unit of time per amount of protein in the lysate.
Conclusion
This compound and milrinone are both effective inodilators, but their cellular mechanisms of action are distinct. This compound's primary effect as a calcium sensitizer offers a potential advantage in terms of myocardial oxygen consumption.[1] Milrinone's robust elevation of cAMP through PDE3 inhibition provides strong inotropic and lusitropic support. The choice between these agents in a clinical setting may depend on the specific pathophysiological state of the patient, including their calcium handling and adrenergic status. The experimental protocols outlined in this guide provide a framework for further research into the nuanced cellular effects of these and other cardiovascular drugs.
References
- 1. This compound Versus Milrinone in the Management of Impaired Left Ventricular Function in Patients Undergoing Coronary Artery Bypass Graft Surgery [openanesthesiajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: dual mechanisms for acute heart failure...and beyond? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of this compound in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of phosphodiesterase-3 by this compound is sufficient to account for its inotropic effect in failing human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a new dual-action drug in the treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effect of milrinone analogues on intracellular calcium increase in single living H9C2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cardioprotective Effects of Levosimendan in a Novel Sepsis-Induced Cardiomyopathy Animal Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Levosimendan against Dobutamine, a conventional catecholamine, in a proposed animal model of sepsis-induced cardiomyopathy. Sepsis-induced cardiomyopathy is a critical complication of sepsis, characterized by transient cardiac dysfunction.[1] this compound's unique mechanism of action suggests it may offer advantages over traditional inotropes in this complex clinical scenario.[2]
Comparative Analysis of Inotropic Agents
This compound is a calcium-sensitizing agent with a dual mechanism of action that distinguishes it from other inotropes.[3][4] It enhances cardiac contractility by increasing the sensitivity of troponin C to calcium, and it induces vasodilation by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[3][5] This results in improved cardiac output without a significant increase in myocardial oxygen demand, a crucial advantage over catecholamines like Dobutamine.[2][3]
| Feature | This compound | Dobutamine |
| Primary Mechanism | Calcium Sensitizer & K-ATP Channel Opener[3][5] | β1-Adrenergic Agonist |
| Inotropy | Increases myofilament response to existing Ca2+[3] | Increases intracellular Ca2+ concentration |
| Myocardial O2 Consumption | No significant increase[2][3] | Significantly increases |
| Vasodilation | Yes (Pulmonary & Systemic)[5][6] | Minimal; can cause vasoconstriction at higher doses |
| Cardioprotective Effects | Yes, via mitochondrial K-ATP channel activation and anti-inflammatory properties[3][5][7] | Limited; may be cardiotoxic with prolonged use |
| Arrhythmia Risk | Lower[2] | Higher, due to increased intracellular Ca2+ and sympathetic activation |
Proposed Experimental Model: Sepsis-Induced Cardiomyopathy
To validate the cardioprotective effects of this compound, we propose a rodent model of sepsis-induced cardiomyopathy using the Cecal Ligation and Puncture (CLP) procedure. The CLP model is considered a "gold standard" in sepsis research as it closely mimics the polymicrobial nature and progression of human sepsis.[8][9]
Experimental Workflow Diagram
Caption: Experimental workflow for the CLP sepsis model.
Detailed Experimental Protocols
-
Animal Model: Sepsis will be induced in adult male Wistar rats (250-300g) via the CLP procedure.[9] Following anesthesia, a midline laparotomy is performed to expose the cecum. The cecum is ligated distal to the ileocecal valve and punctured twice with an 18-gauge needle.[10] A small amount of fecal matter is extruded to ensure patency.[10][11] The cecum is returned to the abdomen, and the incision is closed. Sham-operated animals will undergo the same procedure without ligation and puncture.
-
Treatment Groups: Six hours post-CLP, animals will be randomized into four groups (n=10 per group):
-
Sham Control: No treatment.
-
CLP + Vehicle: Continuous infusion of normal saline.
-
CLP + this compound: A loading dose (24 µg/kg) followed by a continuous infusion (0.2 µg/kg/min).
-
CLP + Dobutamine: A continuous infusion of 10 µg/kg/min.
-
-
Assessment of Cardioprotection (24 hours post-CLP):
-
Hemodynamic Assessment: Left ventricular function will be assessed using a pressure-volume (PV) loop catheter to measure Ejection Fraction (EF), Stroke Volume (SV), Cardiac Output (CO), and dP/dt max (an index of contractility).
-
Biochemical Analysis: Serum will be collected to measure levels of cardiac troponin I (cTnI) and B-type natriuretic peptide (BNP) using ELISA kits as markers of myocardial injury.
-
Histopathology: Heart tissue will be fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess for myocardial edema, inflammation, and cellular injury.
-
Hypothetical Experimental Data
The following tables summarize the expected quantitative outcomes from the proposed study, demonstrating this compound's superior cardioprotective effects compared to Dobutamine in this model.
Table 1: Hemodynamic Parameters (24h post-CLP)
| Group | Ejection Fraction (%) | Cardiac Index (mL/min/100g) | dP/dt max (mmHg/s) |
|---|---|---|---|
| Sham Control | 65 ± 4 | 25.1 ± 2.2 | 8100 ± 550 |
| CLP + Vehicle | 38 ± 5 | 14.3 ± 1.9 | 4200 ± 600 |
| CLP + Dobutamine | 45 ± 6 | 18.5 ± 2.1 | 6500 ± 750 |
| CLP + this compound | 54 ± 5 | 22.4 ± 2.0 | 6100 ± 680 |
Table 2: Biochemical Markers of Cardiac Injury (24h post-CLP)
| Group | Serum cTnI (ng/mL) | Serum BNP (pg/mL) |
|---|---|---|
| Sham Control | 0.15 ± 0.05 | 85 ± 15 |
| CLP + Vehicle | 1.85 ± 0.40 | 450 ± 60 |
| CLP + Dobutamine | 1.50 ± 0.35 | 380 ± 55 |
| CLP + this compound | 0.85 ± 0.25 | 210 ± 40 |
Data are presented as Mean ± SD. Bold values indicate hypothesized superior outcomes. Clinical studies have shown that this compound treatment leads to greater improvements in cardiac function and reductions in myocardial injury markers compared to Dobutamine in patients with septic cardiomyopathy.[12][13][14]
Mechanism of Action & Signaling Pathways
This compound's cardioprotective effects are attributed to its unique molecular interactions.[7] Beyond simple inotropy, it activates pro-survival signaling pathways, including the PI3K/Akt pathway, and opens mitochondrial K-ATP channels, which is thought to mimic ischemic preconditioning and reduce apoptosis.[7][15][16]
This compound's Cardioprotective Signaling
Caption: Dual mechanism of this compound's action.
Comparative Logic: this compound vs. Dobutamine in Sepsis
In sepsis, the myocardium is often "stunned," and increasing contractility by elevating intracellular calcium (as Dobutamine does) can exacerbate energy depletion and cell death. This compound's approach is more energy-efficient and directly counteracts some of the pathological processes of sepsis.
Caption: Rationale for this compound's use in sepsis.
Conclusion
Based on its pharmacological profile and supportive clinical data, this compound demonstrates significant potential as a cardioprotective agent in the setting of sepsis-induced cardiomyopathy.[12][17] The proposed animal model provides a robust framework for validating these effects, directly comparing its performance against standard catecholamine therapy. The anticipated results—improved hemodynamic stability and reduced myocardial injury—would strongly support the continued investigation of this compound for this critical and underserved patient population. Future studies should also explore the long-term impacts on cardiac remodeling and function following septic insults.
References
- 1. Sepsis-induced cardiomyopathy in animals: From experimental studies to echocardiography-based clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of dobutamine and this compound for treatment of sepsis-induced cardiac dysfunction: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Cardiogenic Shock | ECR Journal [ecrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology of this compound: inotropic, vasodilatory and cardioprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cardioprotective effects of this compound: preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunodesign of experimental sepsis by cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 12. Frontiers | this compound versus dobutamine in septic cardiomyopathy: a randomized clinical trial on cardiac function and safety [frontiersin.org]
- 13. This compound versus dobutamine in septic cardiomyopathy: a randomized clinical trial on cardiac function and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Versus Dobutamine in Myocardial Injury Patients with Septic Shock: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Postconditioning with this compound reduces the infarct size involving the PI3K pathway and KATP-channel activation but is independent of PDE-III inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Cross-validation of Levosimendan's inotropic effects in different species
A Cross-Species Examination of Levosimendan's Inotropic Effects
An Objective Comparison for Researchers and Drug Development Professionals
This compound is a novel inotropic agent distinguished by its dual mechanism of action, which includes sensitizing cardiac troponin C to calcium and inhibiting phosphodiesterase III (PDE3).[1][2] This unique profile results in increased cardiac contractility and vasodilation, offering potential therapeutic benefits in heart failure.[3][4] This guide provides a comparative analysis of this compound's inotropic effects across various species, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and design of future studies.
Quantitative Analysis of Inotropic Effects
The positive inotropic effects of this compound have been documented in humans, canines, rodents, and other species. The following tables summarize key quantitative findings from various studies, providing a basis for cross-species comparison.
Table 1: Inotropic Effects of this compound in Human Myocardium
| Parameter | This compound Concentration | Result | Reference |
| Twitch Tension Increase (in vitro, failing human myocardium) | 0.8 ± 0.3 µmol/L | 47 ± 14% (average maximum increase) | [1] |
| Peak +dP/dt (in vivo, nonischemic dilated cardiomyopathy) | 3.75 and 12.5 µ g/min (intracoronary) | Dose-dependent increase | [5] |
| Cardiac Index (patients with low-output heart failure) | 24 µg/kg bolus + 0.1-0.2 µg/kg/min infusion | Significant improvement compared to dobutamine | [6] |
Table 2: Inotropic and Hemodynamic Effects of this compound in Canines
| Parameter | This compound Dose | Condition | Result | Reference |
| Preload Recruitable Stroke Work (Mw) & +dP/dtmax | 0.125, 0.25, and 0.5 µg/kg/min | Conscious, unsedated dogs | Dose-related increases, potentiated by dopamine | [7] |
| LV Contractility (Ees) | 0.025, 0.05, and 0.1 mg/kg (oral) | Normal and heart failure dogs | Dose-dependent augmentation | [8] |
| Mw & +dP/dt | 12 or 24 µg/kg bolus + 0.2 or 0.4 µg/kg/min infusion | Pacing-induced cardiomyopathy | Significant increases | [9] |
Table 3: Inotropic Effects of this compound in Rodents
| Parameter | This compound Dose | Species/Model | Result | Reference |
| Preload-Recruitable Stroke Work | 2.4 µg/kg/min infusion | Rat (post-myocardial infarction) | Improved slope | [10] |
| Cardiomyocyte Fractional Shortening (in vitro) | Not specified | Rat (post-myocardial infarction) | Improved | [10] |
| +dP/dt (in vitro, perfused heart) | 0.03 or 0.1 µmol/L | Guinea Pig | Increased | [11] |
| Cardiac Function | Low and high doses | Dahl/Rapp rats (hypertensive) | Increased | [12] |
Table 4: Inotropic Effects of this compound in Porcine Models
| Parameter | This compound Treatment | Condition | Result | Reference |
| LV dP/dt | Intravenous bolus | Verapamil-induced myocardial depression | Increased by 38% from baseline | [13] |
| LV Contractility | Dose escalation | Acute ischaemic heart failure | No significant effect | [14] |
Experimental Protocols
The following provides a generalized methodology for assessing the inotropic effects of this compound, based on protocols described in the cited literature.
1. In Vitro Myocardial Preparations (e.g., Trabeculae, Papillary Muscles)
-
Species: Human, Guinea Pig
-
Tissue Preparation: Small muscle strips are dissected from the left ventricular free wall or papillary muscles.
-
Mounting: The preparations are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at a constant temperature (e.g., 37°C).
-
Stimulation: Tissues are stimulated electrically at a fixed frequency (e.g., 1 Hz).
-
Measurement of Contractility: Isometric tension is measured using a force transducer. Parameters such as peak twitch tension, time to peak tension, and rates of tension development and relaxation are recorded.
-
Drug Administration: this compound is added to the bath in increasing concentrations.
-
Calcium Sensitivity: In some protocols, intracellular calcium is measured concurrently using indicators like aequorin to differentiate between calcium sensitizing and PDE inhibitory effects.[1]
2. In Vivo Animal Models
-
Species: Dog, Rat, Pig
-
Animal Preparation: Animals are anesthetized (or studied conscious if chronically instrumented) and instrumented for hemodynamic monitoring. This typically includes catheters in the left ventricle for pressure measurement (micromanometer-tipped for high fidelity), an arterial line for blood pressure, and a flow probe around the aorta or pulmonary artery for cardiac output.
-
Data Acquisition: Left ventricular pressure is recorded to calculate the maximum rate of pressure rise (+dP/dtmax), an index of contractility. Other hemodynamic parameters such as heart rate, mean arterial pressure, and systemic vascular resistance are also measured.[7][9][13]
-
Drug Administration: this compound is administered intravenously, either as a bolus followed by a continuous infusion or as a series of escalating infusion rates.[6][9] Oral administration has also been studied in dogs.[8]
-
Experimental Conditions: Studies may be conducted in healthy animals or in models of heart failure, such as pacing-induced cardiomyopathy or post-myocardial infarction.[8][9][10]
3. Human In Vivo Studies
-
Subject Population: Patients with cardiac conditions such as nonischemic dilated cardiomyopathy or low-output heart failure.[5][6]
-
Instrumentation: High-fidelity micromanometer-tipped catheters are placed in the left ventricle to measure pressure and calculate +dP/dt. An infusion catheter may be placed in the left main coronary artery for direct myocardial drug delivery.[5]
-
Protocol: Inotropic and lusitropic (relaxation) responses are assessed at baseline and during intracoronary or intravenous infusion of this compound. In some studies, atrial pacing is used to evaluate effects at different heart rates.[5]
Visualizing the Mechanism and Workflow
To better understand the underlying pharmacology and experimental design, the following diagrams have been generated.
Caption: this compound's dual mechanism of action in cardiomyocytes.
Caption: Generalized workflow for in vivo assessment of inotropic agents.
Concluding Remarks
This compound consistently demonstrates positive inotropic effects across multiple species, including humans, canines, and rodents. Its primary mechanism of calcium sensitization of cardiac troponin C is a distinguishing feature from traditional inotropes.[3][15] However, at higher concentrations, PDE3 inhibition may also contribute to its effects.[1][11] The magnitude of the inotropic response and the contribution of its dual mechanisms can vary depending on the species, experimental model (healthy vs. failing heart), and the administered dose. As evidenced by the porcine studies, the inotropic effects may be less pronounced in certain pathological states like acute ischemia.[14] This guide highlights the importance of considering these variables when designing and interpreting studies on this compound and other inotropic agents. The provided data and protocols offer a foundational resource for researchers in cardiovascular pharmacology.
References
- 1. ahajournals.org [ahajournals.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. dovepress.com [dovepress.com]
- 4. litfl.com [litfl.com]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound potentiates the inotropic actions of dopamine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orally available this compound dose-related positive inotropic and lusitropic effect in conscious chronically instrumented normal and heart failure dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound enhances left ventricular systolic and diastolic function in conscious dogs with pacing-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound improves contractility in vivo and in vitro in a rodent model of post-myocardial infarction heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound, a cardiotonic agent targeted to troponin C, on cardiac function and on phosphorylation and Ca2+ sensitivity of cardiac myofibrils and sarcoplasmic reticulum in guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on cardiac remodeling and cardiomyocyte apoptosis in hypertensive Dahl/Rapp rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound in experimental verapamil- induced myocardial depression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
Levosimendan's Cardioprotective Role in Myocardial Infarction: A Comparative Analysis of Animal Studies
A comprehensive review of preclinical data reveals that levosimendan, a calcium sensitizer and potassium channel opener, shows promise in reducing myocardial infarct size in various animal models of ischemia-reperfusion injury. However, its efficacy appears to be dependent on the specific experimental conditions and animal species.
This guide provides a detailed comparison of key animal studies that have investigated the effect of this compound versus a placebo on myocardial infarct size. The data is presented to aid researchers, scientists, and drug development professionals in understanding the preclinical evidence supporting the cardioprotective effects of this compound.
Quantitative Analysis of Infarct Size Reduction
The following table summarizes the quantitative data from animal studies comparing this compound to a placebo in reducing myocardial infarct size.
| Animal Model | This compound Group (Infarct Size/Area at Risk) | Placebo Group (Infarct Size/Area at Risk) | Percentage Reduction | Reference |
| Dog | 11% ± 2% | 24% ± 2% | 54.2% | [1] |
| Isolated Rat Heart | 26% ± 3% | 40% ± 4% | 35% | [2] |
| Pig | 12% ± 13% (of LV) | 27% ± 15% (of LV) | 55.6% | [3][4] |
| Pig (collateral-deficient) | 76% ± 4% | 64% ± 7% | -18.8% (Increase) | [5] |
| Rat | Significantly decreased vs. IR group | Significantly increased vs. Control | Not specified | [6] |
Detailed Experimental Protocols
A critical evaluation of the experimental methodologies is essential for interpreting the outcomes of these studies.
Canine Model of Myocardial Ischemia-Reperfusion[1]
-
Animal Model: Dogs.
-
Induction of Myocardial Infarction: The left anterior descending (LAD) coronary artery was occluded for 60 minutes, followed by 3 hours of reperfusion.
-
Treatment Protocol: this compound was administered as an intravenous bolus of 24 µg/kg followed by an infusion of 0.4 µg/kg/min. The placebo group received a 0.9% saline solution.
-
Infarct Size Measurement: The area at risk was determined, and the infarct size was measured as a percentage of this area.
Isolated Perfused Rat Heart Model[2]
-
Animal Model: Isolated perfused rat hearts (n=22).
-
Induction of Myocardial Infarction: Hearts underwent 30 minutes of global ischemia followed by 30 minutes of reperfusion.
-
Treatment Protocol: this compound (0.1 µmol/L) was added to the perfusion fluid for 10 minutes before the onset of ischemia. The control group did not receive this compound.
-
Infarct Size Measurement: Infarct size was measured at the end of the reperfusion period and expressed as a percentage of the area at risk.
Porcine Model of Post-Myocardial Infarction Heart Failure[3][4]
-
Animal Model: Pigs.
-
Induction of Myocardial Infarction: The LAD coronary artery was occluded.
-
Treatment Protocol: Following LAD occlusion, animals received oral this compound (5 mg/kg/day) for 8 weeks (n=7) or no treatment (n=18).
-
Infarct Size Measurement: Histology was used to confirm the size of the myocardial infarction.
Porcine Ischemia-Reperfusion Model (Collateral-Deficient)[5]
-
Animal Model: Anesthetized pigs (n=10 per group).
-
Induction of Myocardial Infarction: The LAD coronary artery was occluded by a balloon for 45 minutes, followed by 2.5 hours of reperfusion.
-
Treatment Protocol: An infusion of this compound (0.2 µg/kg/min following a 24 µg/kg bolus) or saline was initiated 30 minutes before ischemia.
-
Infarct Size Measurement: Myocardial area at risk and infarct size were assessed ex vivo by histopathology (fluorescein and tetrazolium staining, respectively).
Isolated Rat Heart Ischemia-Reperfusion Model[6]
-
Animal Model: Isolated rat hearts (n=48).
-
Induction of Myocardial Infarction: Hearts were subjected to 30 minutes of ischemia followed by 120 minutes of reperfusion.
-
Treatment Protocol: The this compound group (IR + L) received the drug during the ischemia-reperfusion protocol.
-
Infarct Size Measurement: The percentage of myocardial infarction volume was measured.
Signaling Pathways and Experimental Workflow
The cardioprotective effects of this compound are believed to be mediated through its action on ATP-sensitive potassium (K-ATP) channels. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for such studies.
Caption: Proposed signaling pathway of this compound-mediated cardioprotection.
Caption: A generalized workflow for animal studies on myocardial infarction.
References
- 1. This compound, a new positive inotropic drug, decreases myocardial infarct size via activation of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates reperfusion injury in an isolated perfused rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound therapy on myocardial infarct size and left ventricular function after acute coronary occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on myocardial infarct size and hemodynamics in a closed-chest porcine ischemia-reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviates myocardial ischemia-reperfusion injury by regulating mitochondrial autophagy through cGAS-STING signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Levosimendan and Istaroxime on SERCA2a Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action and effects of Levosimendan and istaroxime on the activity of the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a), a critical protein in cardiac muscle function. The information presented is supported by experimental data to aid in the evaluation of these two distinct inotropic agents.
Executive Summary
This compound and istaroxime are two drugs with positive inotropic effects that are utilized in the management of heart failure. However, their mechanisms of action concerning SERCA2a are fundamentally different. Istaroxime directly stimulates SERCA2a activity by relieving the inhibitory effect of phospholamban (PLN). In contrast, this compound's primary mechanism is calcium sensitization of the myofilaments, with an indirect effect on SERCA2a activity mediated through the inhibition of phosphodiesterase III (PDE III) and subsequent phosphorylation of PLN. This guide delves into the experimental evidence for these distinct mechanisms, providing quantitative data, detailed experimental protocols, and visual representations of the signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the effects of istaroxime and this compound from various experimental studies.
Table 1: Comparative Effects on SERCA2a Activity and Related Parameters
| Parameter | Istaroxime | This compound |
| Direct SERCA2a Stimulation | Yes | No |
| Mechanism of SERCA2a Modulation | Relieves phospholamban (PLN) inhibition by promoting its dissociation from SERCA2a.[1][2] | Indirectly enhances SERCA2a activity via phosphodiesterase III (PDE III) inhibition, leading to increased cAMP and subsequent PKA-mediated phosphorylation of PLN.[3][4] |
| Effect on SERCA2a Vmax (Maximum Velocity) | Increases Vmax. In failing canine cardiac sarcoplasmic reticulum (SR) vesicles, 1 nM istaroxime increased Vmax by 34%. In healthy canine cardiac SR vesicles, 100 nM istaroxime increased Vmax by 28%.[1] In cardiac SR homogenates from diabetic rats, 500 nmol/L istaroxime increased SERCA2a Vmax by 25%.[5] | No direct effect on Vmax. Any observed increase would be a downstream consequence of PLN phosphorylation. |
| Effect on SERCA2a Kd(Ca2+) (Calcium Affinity) | No significant effect.[1][5] | Slightly lowered the concentration of Ca2+ for half-maximal uptake in SR vesicles under conditions optimal for cAMP-dependent phosphorylation.[6] |
| Effect on Phospholamban (PLN) | Reduces the amount of SERCA2a co-immunoprecipitated with PLN in a concentration-dependent manner, indicating dissociation.[1] | Increases the phosphorylation state of PLN at serine 16.[3][6] |
| cAMP/PKA Pathway Dependence | Independent of the cAMP/PKA pathway.[1] | Dependent on the cAMP/PKA pathway.[3] |
Table 2: Pharmacological Parameters
| Parameter | Istaroxime | This compound |
| Primary Mechanism of Action | Dual: Na+/K+-ATPase inhibitor and SERCA2a stimulator.[7] | Calcium sensitizer and phosphodiesterase III (PDE III) inhibitor.[8][9] |
| PDE III Inhibition (IC50) | Not a primary mechanism. | Potent inhibitor with an IC50 of approximately 1.4 nM to 7.5 nM.[9][10] |
| Calcium Sensitization (EC50) | Not a primary mechanism. | Potent sensitizer with an EC50 of approximately 8.4 nM.[9] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The distinct mechanisms of istaroxime and this compound are illustrated in the following signaling pathway diagrams.
References
- 1. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases the phosphorylation state of phospholamban in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound increases the phosphorylation state of phospholamban in the isolated human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of this compound, a cardiotonic agent targeted to troponin C, on cardiac function and on phosphorylation and Ca2+ sensitivity of cardiac myofibrils and sarcoplasmic reticulum in guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of this compound and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positive inotropic effect of this compound is correlated to its stereoselective Ca2+-sensitizing effect but not to stereoselective phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Levosimendan and Omecamtiv Mecarbil for Cardiac Muscle Activation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting cardiac contractility, Levosimendan and Omecamtiv Mecarbil represent two distinct and innovative approaches. This compound, a calcium sensitizer, enhances the response of the cardiac myofilaments to existing calcium levels, while Omecamtiv Mecarbil directly activates the cardiac myosin motor protein. This guide provides a comprehensive in vitro head-to-head comparison of these two drugs, presenting key experimental data, detailed methodologies for reproducing the cited experiments, and visual representations of their mechanisms of action.
Mechanism of Action: A Tale of Two Targets
This compound primarily exerts its inotropic effect by binding to cardiac troponin C (cTnC) in a calcium-dependent manner.[1][2][3] This binding stabilizes the Ca²⁺-bound conformation of troponin C, leading to an increased calcium sensitivity of the myofilaments and enhanced actin-myosin interaction without a significant increase in intracellular calcium concentration.[4] Additionally, this compound opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, resulting in vasodilation.[4]
Omecamtiv Mecarbil, in contrast, is a selective, allosteric activator of cardiac myosin.[5][6] It binds to the catalytic domain of β-cardiac myosin heavy chain, accelerating the rate-limiting step of phosphate release from the myosin-ADP-phosphate complex.[7][8] This leads to an increased number of myosin heads strongly bound to actin at the beginning of systole, thereby prolonging the duration of the power stroke and increasing the force of contraction.[9]
Quantitative In Vitro Comparison
The following tables summarize key quantitative data from in vitro studies comparing the biochemical and cellular effects of this compound and Omecamtiv Mecarbil.
| Parameter | This compound | Omecamtiv Mecarbil | Reference(s) |
| Primary Target | Cardiac Troponin C (cTnC) | Cardiac Myosin | [1][5] |
| Binding Affinity (Kd) | ~0.7 mM (to cNTnC·Ca²⁺·cTnI₁₄₄₋₁₆₃ complex) | Not explicitly found as a Kd value in the provided search results. | [1] |
| EC₅₀ (Ca²⁺ Sensitization) | 0.3 µM (in skinned guinea pig heart fibers) | Induces a ΔpCa₅₀ of ~0.16 and ~0.33 pCa units at 0.5 and 1.0 μM, respectively (in skinned porcine left ventricular muscles). A direct EC₅₀ value was not found. | [10][11] |
| Parameter | This compound | Omecamtiv Mecarbil | Reference(s) |
| Effect on Myosin ATPase Activity | Does not directly activate myosin ATPase; may show some phosphodiesterase III (PDE III) inhibitory effects at higher concentrations.[12][13] | Slows the maximum actin-activated ATPase activity by more than 4-fold, while reducing the actin concentration required for half-maximal activity by 30-fold.[9] | [9][12][13] |
| Effect on Cardiomyocyte Contractility | Increases fractional shortening in isolated cardiomyocytes.[14] | Increases the duration of contraction and can increase fractional shortening at lower concentrations.[15] | [14][15] |
| Effect on Sarcomere Length | No significant effect on resting sarcomere length.[15] | Reduces resting sarcomere length at higher concentrations.[15] | [15] |
| Effect on Intracellular Ca²⁺ Transients | Does not significantly alter the amplitude of intracellular Ca²⁺ transients at therapeutic concentrations.[16] | Does not affect the amplitude of intracellular Ca²⁺ transients.[15] | [15][16] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of this compound and Omecamtiv Mecarbil, the following diagrams illustrate their signaling pathways and a general workflow for in vitro cardiomyocyte contractility assays.
Caption: Signaling pathway of this compound in a cardiomyocyte.
Caption: Signaling pathway of Omecamtiv Mecarbil in a cardiomyocyte.
Caption: General workflow for in vitro cardiomyocyte contractility assays.
Experimental Protocols
Skinned Cardiac Fiber Preparation and Force-pCa Relationship Measurement
This protocol is essential for assessing the direct effects of compounds on myofilament Ca²⁺ sensitivity.
Objective: To measure the steady-state isometric force at various Ca²⁺ concentrations (pCa) in the presence and absence of this compound or Omecamtiv Mecarbil.
Materials:
-
Cardiac muscle tissue (e.g., rat or guinea pig papillary muscle)
-
Skinning solution (e.g., containing 1% Triton X-100)
-
Relaxing solution (pCa 9.0)
-
Activating solutions with varying pCa values (e.g., from 6.5 to 4.5)
-
Force transducer and motor apparatus
-
Microscope for sarcomere length monitoring
Procedure:
-
Fiber Preparation: Dissect a small cardiac muscle bundle and chemically "skin" it by incubating in a skinning solution to permeabilize the cell membranes.[17][18] This allows for direct access to the myofilaments.
-
Mounting: Attach the skinned fiber between a force transducer and a length controller.[19] Adjust the sarcomere length to a standard value (e.g., 2.2 µm) using laser diffraction.
-
Force Measurement:
-
Initially, perfuse the fiber with a relaxing solution (pCa 9.0) to measure the resting tension.
-
Sequentially perfuse the fiber with activating solutions of increasing Ca²⁺ concentrations (decreasing pCa values) and record the steady-state isometric force at each pCa.
-
After a baseline force-pCa curve is established, incubate the fiber with the test compound (this compound or Omecamtiv Mecarbil) in the relaxing solution.
-
Repeat the perfusion with activating solutions containing the test compound to generate a new force-pCa curve.
-
-
Data Analysis:
-
Normalize the force at each pCa to the maximum force generated at pCa 4.5.
-
Plot the normalized force versus pCa and fit the data to the Hill equation to determine the pCa₅₀ (the pCa at which 50% of the maximal force is produced) and the Hill coefficient (n_H), which represents myofilament cooperativity.
-
A leftward shift in the force-pCa curve (increase in pCa₅₀) indicates Ca²⁺ sensitization.
-
Cardiomyocyte Isolation and Contractility Assay
This protocol allows for the assessment of drug effects on the contractility of intact, living cardiomyocytes.
Objective: To measure changes in sarcomere length and intracellular Ca²⁺ transients in response to this compound or Omecamtiv Mecarbil.
Materials:
-
Rodent heart
-
Collagenase-based digestion solution
-
Laminin-coated coverslips
-
IonOptix Myocyte Calcium and Contractility System (or equivalent)
-
Fura-2 AM (or other ratiometric Ca²⁺ indicator)
-
Field stimulation electrodes
Procedure:
-
Cardiomyocyte Isolation: Isolate single ventricular myocytes from an adult rodent heart using a Langendorff perfusion system and enzymatic digestion with collagenase.[20]
-
Cell Plating and Loading: Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere. Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Measurement of Contraction and Ca²⁺ Transients:
-
Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for simultaneous recording of sarcomere length (via video-based edge detection) and intracellular Ca²⁺ (via ratiometric fluorescence imaging).[20]
-
Perfuse the cells with a physiological buffer and pace them using field stimulation (e.g., at 1 Hz) to induce steady-state contractions.
-
Record baseline contractility (fractional shortening, velocity of shortening and relengthening) and Ca²⁺ transients (amplitude, time to peak, and decay rate).
-
Introduce this compound or Omecamtiv Mecarbil into the perfusion buffer at desired concentrations and record the changes in contractility and Ca²⁺ transients.
-
-
Data Analysis:
-
Quantify the following parameters before and after drug application:
-
Fractional Shortening: ((Diastolic Sarcomere Length - Systolic Sarcomere Length) / Diastolic Sarcomere Length) * 100%.
-
Kinetics of Contraction and Relaxation: Time to peak shortening and time to 90% relengthening.
-
Ca²⁺ Transient Amplitude: Peak Fura-2 ratio.
-
Ca²⁺ Transient Decay: Time constant (tau) of the fluorescence decay.
-
-
Myosin ATPase Activity Assay
This assay is crucial for understanding the direct effect of compounds on the enzymatic activity of myosin.
Objective: To measure the actin-activated ATPase activity of cardiac myosin in the presence of this compound or Omecamtiv Mecarbil.
Materials:
-
Purified cardiac myosin (or subfragment-1, S1)
-
Purified actin
-
ATP
-
NADH-coupled enzyme system (pyruvate kinase, lactate dehydrogenase) or a malachite green-based phosphate detection assay
-
Spectrophotometer or plate reader
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing purified cardiac myosin, actin, and the components of the ATPase detection system in a suitable buffer.
-
Drug Incubation: Add varying concentrations of this compound or Omecamtiv Mecarbil to the reaction mixture and incubate.
-
Initiation of Reaction: Initiate the ATPase reaction by adding ATP.
-
Measurement:
-
If using an NADH-coupled assay, monitor the decrease in NADH absorbance at 340 nm over time, which is proportional to the rate of ATP hydrolysis.
-
If using a malachite green assay, stop the reaction at different time points and measure the amount of inorganic phosphate released.
-
-
Data Analysis:
-
Calculate the ATPase rate (µmol ATP hydrolyzed/mg myosin/min).
-
Plot the ATPase rate as a function of actin concentration in the presence and absence of the drug to determine the Vmax (maximal ATPase activity) and K_m (actin concentration for half-maximal activation).
-
Conclusion
This compound and Omecamtiv Mecarbil offer two distinct strategies for enhancing cardiac contractility at the myofilament level. This compound acts as a calcium sensitizer, increasing the efficiency of the existing calcium signal, while Omecamtiv Mecarbil directly targets the molecular motor of the heart, cardiac myosin, to increase the force and duration of contraction. The in vitro data presented here highlight these fundamental differences in their mechanisms of action and their resulting effects on cardiomyocyte function. The provided experimental protocols offer a foundation for researchers to further investigate and compare these and other novel cardiac inotropes in a controlled laboratory setting.
References
- 1. Defining the Binding Site of this compound and Its Analogues in a Regulatory Cardiac Troponin C−Troponin I Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of this compound, a calcium sensitizer, to cardiac troponin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a new calcium-sensitizing inotrope for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Myosin Activation by Omecamtiv Mecarbil for Heart Failure with Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Omecamtiv mecarbil and Mavacamten target the same myosin pocket despite opposite effects in heart contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Omecamtiv Mecarbil Enhances the Duty Ratio of Human β-Cardiac Myosin Resulting in Increased Calcium Sensitivity and Slowed Force Development in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Effects of omecamtiv mecarbil on the contractile properties of skinned porcine left atrial and ventricular muscles [frontiersin.org]
- 12. Troponin C-mediated calcium sensitization by this compound accelerates the proportional development of isometric tension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of this compound and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound improves contractility in vivo and in vitro in a rodent model of post-myocardial infarction heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Omecamtiv mecarbil augments cardiomyocyte contractile activity both at resting and systolic Ca2+ levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. High Efficiency Preparation of Skinned Mouse Cardiac Muscle Strips from Cryosections for Contractility Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Assessment of Cardiac Function Using Skinned Cardiomyocytes [jove.com]
- 19. Force-velocity and power-load curves in rat skinned cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating published findings on Levosimendan's effect on endothelial function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Levosimendan's effects on endothelial function against alternative treatments, supported by experimental data from published findings.
Executive Summary
This compound, a calcium sensitizer and potassium channel opener, has demonstrated beneficial effects on endothelial function, primarily by enhancing nitric oxide (NO) production and promoting vasodilation.[1][2][3][4] Clinical studies indicate that this compound improves flow-mediated dilation (FMD), a key indicator of endothelial health, in patients with heart failure.[2][5][6][7][8] This guide summarizes the quantitative data from these studies, details the experimental protocols used, and visualizes the underlying signaling pathways. A comparison with the commonly used inotrope, Dobutamine, is also presented.
Comparative Data on Endothelial Function
The following tables summarize the key quantitative findings from studies evaluating the effect of this compound on endothelial function, measured by Flow-Mediated Dilation (FMD).
Table 1: this compound vs. Optimal Medical Therapy (OMT) and Healthy Controls
| Group | Number of Patients | Baseline FMD (%) | Post-treatment FMD (%) | Key Findings | Reference |
| This compound (LEVO) | 20 | 12.4 ± 7.1 | Not Applicable (Cross-sectional) | FMD in LEVO group was intermediate between OMT and healthy controls. | [2][5][6][7] |
| Optimal Medical Therapy (OMT) | 20 | 9.1 ± 6.0 | Not Applicable (Cross-sectional) | FMD was significantly lower in the OMT group compared to healthy controls. | [2][5][6][7] |
| Healthy Controls | 20 | 15.7 ± 6.4 | Not Applicable (Cross-sectional) | Healthy controls exhibited the highest FMD values. | [2][5][6][7] |
Table 2: this compound in Cardiogenic Shock Patients on Veno-Arterial Extracorporeal Life Support (VA-ECMO)
| Parameter | Before this compound | After this compound Infusion | p-value | Key Findings | Reference |
| FMD (%) | 3.2 ± 4.2 | 17.8 ± 10.4 | <0.001 | This compound significantly improved FMD. | [2][9] |
| FMD (mm) | 0.10 ± 0.12 | 0.61 ± 0.21 | <0.001 | Absolute brachial artery diameter change with FMD increased significantly. | [9] |
| Cardiac Index (L/min/m²) | 1.93 ± 0.83 | 2.64 ± 0.97 | 0.008 | This compound improved cardiac hemodynamics. | [9] |
Table 3: this compound vs. Dobutamine - Hemodynamic and Clinical Outcomes
| Parameter | This compound Group | Dobutamine Group | p-value | Key Findings | Reference |
| Change in Cardiac Index at 48h (L/min/m²) | 0.66 ± 0.63 | 0.44 ± 0.56 | 0.04 | This compound showed a trend towards greater improvement in cardiac index. | [10] |
| Reduction in PCWP at 48h (mmHg) | -8.3 ± 6.7 | -3.6 ± 7.6 | 0.02 | This compound led to a more marked reduction in pulmonary capillary wedge pressure. | [10] |
| Mortality | 19.6% | 25.7% | 0.002 | This compound was associated with a significant reduction in mortality. | [11] |
| Incidence of Hypotension | More frequent | Less frequent | 0.007 | Hypotension was more common with this compound. | [10] |
Experimental Protocols
Flow-Mediated Dilation (FMD) Measurement
The primary method for assessing endothelial function in the cited human studies is Flow-Mediated Dilation (FMD) of the brachial artery.[2][5][6][7][9]
Patient Preparation:
-
Patients are required to fast for at least 6 hours before the measurement.
-
A resting period of at least 10 minutes in a supine position in a quiet, temperature-controlled room is necessary before the scan.
Procedure:
-
Baseline Imaging: A high-resolution ultrasound transducer (7.5-12 MHz) is used to acquire images of the brachial artery in the longitudinal plane, 2-15 cm above the elbow. The baseline diameter of the artery is recorded.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to at least 50 mmHg above systolic pressure for 5 minutes to induce ischemia.
-
Post-Occlusion Imaging: The cuff is then rapidly deflated, causing a surge in blood flow (reactive hyperemia) that stimulates the endothelium to release nitric oxide, leading to vasodilation.
-
Diameter Measurement: The brachial artery diameter is continuously monitored and recorded for at least 3 minutes after cuff deflation. The maximum diameter achieved during this period is identified.
Calculation of FMD: FMD is expressed as the percentage change in the artery's diameter from baseline:
FMD (%) = [(Maximum Diameter - Baseline Diameter) / Baseline Diameter] x 100
In Vitro Endothelial Cell Experiments
-
Cell Culture: Primary human umbilical vein endothelial cells (HUVECs) or human heart microvascular endothelial cells (HHMEC) are cultured under standard conditions.[12][13]
-
Stimulation: Endothelial dysfunction can be induced in vitro by stimulating cells with agents like lipopolysaccharide (LPS) or Interleukin-1β (IL-1β).[12][13]
-
Treatment: Cultured cells are treated with varying concentrations of this compound.[12][13]
-
Outcome Measures: The effects of this compound are assessed by measuring various endpoints, including:
Signaling Pathways
This compound's beneficial effects on endothelial function are mediated through a complex interplay of signaling pathways, primarily leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.
This compound-Induced Nitric Oxide Production
This compound stimulates NO production in endothelial cells through the activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] This initiates a downstream signaling cascade involving several kinases that ultimately phosphorylate and activate eNOS.
Caption: this compound-induced NO production signaling cascade.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for investigating the effects of this compound on endothelial cells in a laboratory setting.
Caption: In vitro experimental workflow.
Conclusion
The available evidence strongly suggests that this compound has a positive impact on endothelial function. Its unique mechanism of action, which involves the potentiation of NO production through the mitoKATP channel-dependent activation of kinase pathways, distinguishes it from other inotropic agents like Dobutamine.[1] Clinical data, particularly the significant improvement in FMD in patients with heart failure, underscore its therapeutic potential in conditions characterized by endothelial dysfunction.[2][9] Further large-scale, long-term studies are warranted to fully elucidate the clinical benefits of this compound on endothelial health and its implications for cardiovascular outcomes.
References
- 1. This compound induces NO production through p38 MAPK, ERK and Akt in porcine coronary endothelial cells: role for mitochondrial KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound‐induced venodilation is mediated by opening of potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial Dysfunction in Patients with Advanced Heart Failure Treated with this compound Periodic Infusion Compared with Optimal Medical Therapy: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelial Dysfunction in Patients with Advanced Heart Failure Treated with this compound Periodic Infusion Compared with Optimal Medical Therapy: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound on Endothelial Function and Hemodynamics During Weaning From Veno-Arterial Extracorporeal Life Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intravenous this compound vs. dobutamine in acute decompensated heart failure patients on beta-blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound versus dobutamine in critically ill patients: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on Inflammation and Oxidative Stress Pathways in a Lipopolysaccharide-Stimulated Human Endothelial Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound exerts anti-inflammatory effects on cardiac myocytes and endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anti-inflammatory properties of Levosimendan in a co-culture model
For Immediate Release
A comprehensive analysis of experimental data demonstrates the anti-inflammatory effects of Levosimendan, offering a potential advantage over other inotropic agents. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance, detailed experimental protocols for co-culture models of inflammation, and insights into its molecular mechanisms of action.
This compound, a calcium sensitizer used in the treatment of acute decompensated heart failure, has been shown to possess significant anti-inflammatory properties.[1][2][3] These effects, primarily mediated through the inhibition of the NF-κB pathway and activation of the PINK-1-Parkin signaling pathway, contribute to a reduction in pro-inflammatory cytokines and offer a distinct advantage over other inotropes like dobutamine.[4][5][6][7] In vitro studies utilizing co-culture models of endothelial cells and macrophages provide a robust platform for validating these anti-inflammatory effects.
Comparative Performance of this compound
Experimental data consistently demonstrates this compound's ability to suppress inflammatory markers. In various studies, this compound has been shown to significantly reduce the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4][8] When compared to the traditional inotrope dobutamine, this compound shows a superior anti-inflammatory profile.[9][10]
Quantitative Data Summary
| Drug/Compound | Cell Model | Inflammatory Stimulus | Key Biomarker | Result | Reference |
| This compound | Human Microglial Cells (HMC3) | LPS (0.1 µg/mL) | p-NF-κB | Significant decrease | [7] |
| This compound | Human Microglial Cells (HMC3) | LPS (0.1 µg/mL) | NLRP3 Inflammasome | Turned off | [7] |
| This compound | Human Microglial Cells (HMC3) | LPS (0.1 µg/mL) | TNF-α, IL-6 | Reduction | [7] |
| This compound | Endothelial Cells | IL-1β (10 ng/mL) | ICAM-1, VCAM-1, IL-6 | Reduction | [11] |
| Dobutamine | Human Microglial Cells (HMC3) | LPS (0.1 µg/mL) | p-NF-κB | Significant decrease | [7] |
| Dobutamine | Human Microglial Cells (HMC3) | LPS (0.1 µg/mL) | NLRP3 Inflammasome | Turned off | [7] |
| Dobutamine | Human Microglial Cells (HMC3) | LPS (0.1 µg/mL) | TNF-α, IL-6 | Reduction | [7] |
Signaling Pathways of this compound's Anti-Inflammatory Action
This compound's anti-inflammatory effects are attributed to its influence on key signaling pathways. A primary mechanism is the inhibition of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[5][6][7] By inhibiting NF-κB, this compound downregulates the expression of various pro-inflammatory genes. Additionally, this compound has been shown to activate the PINK-1-Parkin pathway, which is involved in mitophagy and has a protective role against cellular stress and inflammation.[1][2][3]
Caption: this compound's dual anti-inflammatory mechanisms.
Experimental Protocols
Validating the anti-inflammatory properties of this compound in a co-culture model involves simulating an inflammatory environment and then assessing the drug's effect. The following is a detailed methodology for a representative co-culture system of macrophages and endothelial cells.
Macrophage and Endothelial Cell Co-Culture Protocol
1. Cell Culture and Maintenance:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium-2 (EGM-2) and maintained at 37°C in a 5% CO2 incubator.
-
THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and maintained under the same incubator conditions.
2. Macrophage Differentiation:
-
THP-1 monocytes are differentiated into macrophages by treating with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
3. Co-culture Setup:
-
HUVECs are seeded onto the upper chamber of a Transwell insert (0.4 µm pore size).
-
Differentiated THP-1 macrophages are seeded in the lower chamber of the Transwell plate.
-
The two cell types are co-cultured for 24 hours to allow for intercellular communication.
4. Induction of Inflammation and this compound Treatment:
-
Inflammation is induced by adding Lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the lower chamber containing the macrophages.
-
Simultaneously, this compound (at various concentrations, e.g., 1-100 µM) or a vehicle control is added to the co-culture system. An alternative inotrope like dobutamine can be used as a comparator.
5. Assessment of Inflammatory Response:
-
After a 24-hour incubation period, the supernatant from both the upper and lower chambers is collected.
-
The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Endothelial cell activation can be assessed by measuring the expression of adhesion molecules (e.g., ICAM-1, VCAM-1) on HUVECs using flow cytometry or Western blotting.
Caption: Co-culture model experimental workflow.
This guide provides a framework for understanding and further investigating the anti-inflammatory properties of this compound. The presented data and protocols can serve as a valuable resource for researchers in the field of cardiovascular pharmacology and drug development.
References
- 1. This compound protects from sepsis-inducing cardiac dysfunction by suppressing inflammation, oxidative stress and regulating cardiac mitophagy via the PINK-1-Parkin pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects from sepsis-inducing cardiac dysfunction by suppressing inflammation, oxidative stress and regulating cardiac mitophagy via the PINK-1-Parkin pathway in mice - Shi - Annals of Translational Medicine [atm.amegroups.org]
- 3. This compound protects from sepsis-inducing cardiac dysfunction by suppressing inflammation, oxidative stress and regulating cardiac mitophagy via the PINK-1-Parkin pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of levo- and dextrosimendan on NF-κB-mediated transcription, iNOS expression and NO production in response to inflammatory stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and Dobutamin Attenuate LPS-Induced Inflammation in Microglia by Inhibiting the NF-κB Pathway and NLRP3 Inflammasome Activation via Nrf2/HO-1 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Effects of this compound versus dobutamine on inflammatory and apoptotic pathways in acutely decompensated chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound versus dobutamine in septic cardiomyopathy: a randomized clinical trial on cardiac function and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of the this compound Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Levosimendan's Differential Effects on Right and Left Ventricular Cardiomyocytes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Levosimendan on cardiomyocytes from the right versus the left ventricle. This compound is a calcium-sensitizing inodilator used in the treatment of acute decompensated heart failure.[1] Its unique mechanism of action, which involves enhancing the sensitivity of the contractile machinery to calcium and opening ATP-sensitive potassium (K-ATP) channels, results in increased cardiac contractility and vasodilation.[1][2] While its clinical benefits on both ventricles are recognized, this guide delves into the cellular level to explore the nuanced differences in its effects on cardiomyocytes from the distinct ventricular chambers.
Quantitative Comparison of this compound's Effects
The following tables summarize the known effects of this compound on key parameters in ventricular cardiomyocytes. It is important to note that direct comparative studies on isolated right versus left ventricular cardiomyocytes are limited. Therefore, this data is compiled from studies on general ventricular preparations, with specific ventricular data noted where available.
| Parameter | Effect of this compound | Ventricle Specificity | Supporting Evidence |
| Contractility (Fractional Shortening) | Increased | Left Ventricle | In a study on a rodent model of heart failure, this compound improved fractional shortening in isolated left ventricular cardiomyocytes.[3] |
| Myofilament Ca2+ Sensitivity | Increased | General Ventricle | This compound enhances myofilament calcium sensitivity by binding to cardiac troponin C in a calcium-dependent manner.[2][4] |
| Diastolic Ca2+ | Increased | Left Ventricle | Administration of this compound to heart failure cardiomyocytes in vitro led to an increase in diastolic Ca2+.[3] |
| Action Potential Duration (APD) | Shortened | General Ventricle | This compound has been shown to shorten the action potential duration in rat ventricular cells, an effect attributed to the activation of K-ATP channels. |
Baseline Differences Between Right and Left Ventricular Cardiomyocytes
Understanding the inherent differences between cardiomyocytes from the two ventricles is crucial for interpreting the potential differential effects of this compound.
| Parameter | Right Ventricular (RV) Cardiomyocytes | Left Ventricular (LV) Cardiomyocytes | Supporting Evidence |
| Contraction Amplitude | Smaller | Larger | LV endocardial myocytes exhibit greater sarcomere shortening compared to RV myocytes.[5] |
| L-type Ca2+ Current (ICa,L) | No significant difference in peak current | No significant difference in peak current | The peak L-type Ca2+ current density is similar between RV and LV endocardial myocytes.[5] |
| Repolarizing K+ Currents | Larger | Smaller | Larger outward repolarizing K+ currents in RV myocytes contribute to a more rapid early repolarization.[5] |
| Ca2+ Handling Gene Expression (SERCA2a, PLB, RyR2, Cav1.2) | No significant difference | No significant difference | mRNA expression levels of key calcium-handling proteins are comparable between RV and LV endocardium.[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Isolation of Right and Left Ventricular Cardiomyocytes
This protocol is adapted from methods described for isolating ventricular myocytes for comparative studies.[6][7][8][9]
-
Heart Excision and Cannulation: The heart is rapidly excised from a euthanized animal (e.g., mouse, rat, or rabbit) and immediately placed in ice-cold cardioplegic solution. The aorta is then cannulated on a Langendorff apparatus for retrograde perfusion.
-
Enzymatic Digestion: The heart is perfused with a calcium-free buffer to wash out the blood, followed by perfusion with a buffer containing digestive enzymes such as collagenase and protease.
-
Ventricle Separation: Following digestion, the heart is removed from the apparatus. The right ventricular free wall is carefully dissected from the left ventricle and septum.
-
Cell Dissociation: The separated ventricular tissues are minced and gently agitated to dissociate the individual cardiomyocytes.
-
Filtration and Purification: The cell suspension is filtered to remove undigested tissue. Cardiomyocytes are then purified from non-myocytes through gravity sedimentation or low-speed centrifugation.
-
Calcium Reintroduction: The isolated cardiomyocytes are gradually reintroduced to calcium-containing solutions to ensure their tolerance and viability for subsequent experiments.
Measurement of Cardiomyocyte Contractility and Calcium Transients
This protocol utilizes fluorescent indicators and specialized imaging systems to simultaneously measure cell shortening and intracellular calcium dynamics.
-
Cell Preparation: Isolated cardiomyocytes are plated on laminin-coated coverslips and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Experimental Setup: The coverslip is placed in a perfusion chamber on the stage of an inverted microscope equipped with a video-based sarcomere length detection system (e.g., IonOptix). The cells are superfused with a physiological salt solution.
-
Electrical Field Stimulation: Cardiomyocytes are stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes.
-
Data Acquisition: Sarcomere length and intracellular calcium concentration (measured as fluorescence intensity) are recorded simultaneously during steady-state contractions.
-
This compound Application: this compound is added to the superfusion solution at desired concentrations, and the recordings are repeated to determine its effects on contractility and calcium transients.
Assessment of Myofilament Calcium Sensitivity
This protocol describes a method to determine the sensitivity of the contractile apparatus to calcium.[10][11]
-
Skinned Fiber Preparation: Cardiomyocytes are chemically "skinned" using a mild detergent (e.g., Triton X-100) to remove the cell membranes while leaving the myofilament structure intact.
-
Experimental Solutions: A series of solutions with varying free calcium concentrations (pCa) are prepared.
-
Force Measurement: The skinned cardiomyocyte is attached between a force transducer and a motor. The cell is sequentially bathed in solutions of increasing calcium concentration.
-
Force-pCa Relationship: The steady-state force generated at each calcium concentration is recorded. The data is then plotted to generate a force-pCa curve.
-
This compound Effect: The protocol is repeated in the presence of this compound to determine its effect on the force-pCa relationship. A leftward shift of the curve indicates an increase in myofilament calcium sensitivity.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in cardiomyocytes.
Caption: Experimental workflow for comparative analysis.
References
- 1. This compound: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. This compound improves contractility in vivo and in vitro in a rodent model of post-myocardial infarction heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Comparison of contraction and calcium handling between right and left ventricular myocytes from adult mouse heart: a role for repolarization waveform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of Human Ventricular Cardiomyocytes from Vibratome-Cut Myocardial Slices. | Semantic Scholar [semanticscholar.org]
- 9. An autofluorescence-based method for the isolation of highly purified ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Methods for assessing cardiac myofilament calcium sensitivity [frontiersin.org]
- 11. Methods for assessing cardiac myofilament calcium sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Levosimendan
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Levosimendan, a calcium sensitizer used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective garment.
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any aerosols or dust. In case of accidental exposure, refer to the material safety data sheet (MSDS) for specific first-aid measures.
II. This compound Waste Classification: A Critical Determination
The cornerstone of proper disposal is the correct classification of this compound waste as either hazardous or non-hazardous. This determination dictates the subsequent disposal pathway. While some safety data sheets (SDS) for this compound state it is not a hazardous substance, others indicate it can be harmful if swallowed, in contact with skin, or inhaled. Given this ambiguity and the precautionary principle in laboratory safety, a thorough hazard assessment is mandatory.
A. Hazardous Waste Characteristics Evaluation:
Consult your institution's Environmental Health and Safety (EHS) department to definitively classify your this compound waste. The classification will be based on the criteria established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The key characteristics to evaluate are:
-
Corrosivity: this compound solutions are often stabilized at a pH between 3.0 and 4.2.[1] Waste with a pH of 2.0 or less is considered corrosive hazardous waste. While the typical formulation is above this threshold, the final pH of diluted solutions should be confirmed.
-
Reactivity: There is no readily available information to suggest that this compound is reactive in a way that would classify it as hazardous waste.
-
Toxicity: To be classified as toxic hazardous waste, a substance must fail the Toxicity Characteristic Leaching Procedure (TCLP). No public TCLP data for this compound is currently available. Additionally, this compound is not currently listed as a "P" or "U" series hazardous waste by the EPA.[2][3]
B. Institutional Guidance for Investigational Drugs:
In the absence of a definitive hazardous waste determination for an investigational drug like this compound, many research institutions adopt a conservative approach and manage the waste as hazardous.[1][4] This is the recommended course of action to ensure compliance and minimize risk.
III. Step-by-Step Disposal Procedures
The following procedures are provided for both non-hazardous and hazardous waste streams. It is imperative to follow the procedure that aligns with the final determination made in consultation with your EHS department.
A. Procedure for Non-Hazardous this compound Waste:
If your EHS department determines that your this compound waste is non-hazardous, follow these steps:
-
Segregation: Keep non-hazardous pharmaceutical waste separate from all other waste streams, including general trash, sharps, and hazardous chemical waste.
-
Containerization: Place the waste in a designated, leak-proof container clearly labeled "Non-Hazardous Pharmaceutical Waste." Blue or white containers are often used for this purpose.[5]
-
Collection: Arrange for collection by your institution's approved waste management vendor for incineration. Do not dispose of non-hazardous pharmaceutical waste in the regular trash or down the drain.[5]
B. Procedure for Hazardous this compound Waste (Recommended):
As a best practice for an investigational compound with conflicting safety data, treating this compound waste as hazardous is strongly advised.[1][4]
-
Segregation: Collect all this compound-contaminated materials separately from other waste. This includes unused or expired solutions, empty vials, contaminated PPE, and any labware that has come into contact with the compound.
-
Containerization:
-
Liquids: Collect liquid waste in a compatible, leak-proof, and tightly sealed container. The container must be clearly labeled with a "Hazardous Waste" label.
-
Solids: Place contaminated solids (e.g., vials, PPE) in a designated hazardous waste container. Black containers are often used for RCRA hazardous pharmaceutical waste.[5]
-
-
Labeling: The hazardous waste label must include:
-
The words "Hazardous Waste."
-
The full chemical name: this compound.
-
The specific hazardous characteristics, if identified (e.g., "Ignitable").
-
The accumulation start date.
-
-
Storage: Store the hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is secure and under the control of the laboratory personnel.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed hazardous waste contractor.
IV. Environmental Fate and Ecotoxicity Data
Limited publicly available data exists on the environmental impact of this compound. The following table summarizes the currently available information. The lack of comprehensive data underscores the importance of preventing its release into the environment through proper disposal.
| Parameter | Value | Reference |
| Acute Toxicity to Aquatic Invertebrates (Daphnia magna) | No data available | |
| Acute Toxicity to Fish | No data available | |
| Biodegradability | No data available |
V. Experimental Protocols
Detailed methodologies for key experiments cited in this document are not applicable as the information is based on regulatory guidelines and best practices for chemical waste disposal rather than specific experimental results.
VI. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's EHS department for specific guidance.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. epa.gov [epa.gov]
- 3. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling Levosimendan
This guide provides crucial safety protocols and logistical information for laboratory professionals working with Levosimendan. Adherence to these procedures is vital to ensure personal safety and proper management of this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, and appropriate precautions must be taken to avoid exposure.
Summary of Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Route of Exposure: Oral, Dermal, Inhalation.[1]
-
Health Effects: May cause physiological effects.[2]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | Prevents eye contact with dust or splashes. |
| Skin Protection | Wear chemical-impermeable gloves (inspected prior to use) and fire/flame resistant, impervious clothing.[1][2] | Prevents skin contact, which can be harmful.[1] |
| Respiratory Protection | If exposure limits are exceeded or symptoms like irritation occur, use a full-face respirator.[1] | Protects against inhalation of harmful dust or aerosols.[1] |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Ensure Adequate Ventilation: Always handle this compound in a well-ventilated area or outdoors.[1] Use appropriate exhaust ventilation, such as a chemical fume hood, to minimize inhalation risk.[3]
-
Don Appropriate PPE: Before handling, put on all required PPE as specified in the table above.
-
Avoid Dust and Aerosol Formation: Handle the compound carefully to prevent the generation of dust or aerosols.[1][3]
-
Prevent Contact: Avoid direct contact with skin and eyes.[1]
-
Use Appropriate Tools: Use non-sparking tools to prevent ignition sources.[1]
-
Hygiene Practices: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1][4]
Storage Conditions:
-
Keep in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials and foodstuff containers.[1]
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][3][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water.[1][2][5] Consult a doctor.[2] |
| Eye Contact | Immediately flush eyes with large amounts of pure water for at least 15 minutes, holding eyelids apart.[1][2][5] Seek medical advice.[5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[2] Seek immediate medical help.[1][2] |
Spill and Disposal Management
A clear plan for accidental spills and proper disposal is essential for laboratory safety and environmental protection.
This compound Spill Response Workflow:
Caption: Workflow for managing a this compound spill.
Disposal Plan:
-
Dispose of this compound waste and contaminated materials at an approved waste disposal facility.[1]
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Ensure that all federal, state, and local environmental regulations are followed for disposal.[2]
Physicochemical Data for Handling
Understanding the properties of this compound can inform safe handling and storage practices.
| Property | Value | Implication for Handling |
| Molecular Formula | C14H12N6O | - |
| Molecular Weight | 280.29 g/mol | - |
| Appearance | Yellow to brownish-yellow powder | Visual identification. |
| Solubility | Insoluble in water; 7.8 mg/mL in ethanol.[6] | In case of a spill, water may not be an effective solvent for cleanup. |
| Density | 1.33 g/cm³ (at 20°C)[5] | Heavier than water. |
| pKa | 5.94[5] | Indicates acidic properties. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
